molecular formula C18H30O2 B1231390 Crepenynic acid CAS No. 2277-31-8

Crepenynic acid

Cat. No.: B1231390
CAS No.: 2277-31-8
M. Wt: 278.4 g/mol
InChI Key: SAOSKFBYQJLQOS-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(9Z)-octadec-9-en-12-ynoic acid is an octadecenynoic acid having a cis-double bond at C-9 and a triple bond at position 12. It is a conjugate acid of a crepenynate.
Crepenynic acid is a natural product found in Afzelia quanzensis, Crepis foetida, and other organisms with data available.

Properties

IUPAC Name

(Z)-octadec-9-en-12-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOSKFBYQJLQOS-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC#CCC=CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC#CC/C=C\CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201305279
Record name (9Z)-9-Octadecen-12-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201305279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2277-31-8
Record name (9Z)-9-Octadecen-12-ynoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2277-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (9Z)-9-Octadecen-12-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201305279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Natural Sources of Crepenynic Acid in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crepenynic acid (cis-9-octadecen-12-ynoic acid) is a naturally occurring acetylenic fatty acid found in a variety of plant species. Its unique chemical structure, featuring a triple bond within an eighteen-carbon chain, makes it a molecule of significant interest for chemical synthesis and as a precursor for various bioactive compounds. This technical guide provides a comprehensive overview of the known botanical sources of this compound, details its biosynthetic pathway, and outlines the key experimental protocols for its extraction, isolation, and quantification. All quantitative data are presented in tabular format for ease of comparison, and key pathways and workflows are visualized using diagrams.

Natural Occurrence of this compound

This compound is predominantly found in the seed oils of plants belonging to several families, most notably the Asteraceae (Compositae), Fabaceae (Leguminosae), and Rubiaceae. The concentration of this compound can vary significantly between species and even within different parts of the same plant, with the highest concentrations typically observed in the seeds.[1][2]

Quantitative Distribution of this compound in Plant Species

The following table summarizes the reported concentrations of this compound in the seed oils of various plant species. This data has been compiled from multiple studies employing gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) for fatty acid analysis.

Plant FamilyGenus and SpeciesThis compound Content (% of Total Fatty Acids)Reference(s)
AsteraceaeCrepis alpina~74%[1]
AsteraceaeCrepis foetida60%[3]
AsteraceaeCrepis rubra55%[4]
AsteraceaeAtractylodes lancea18%[4][5]
AsteraceaeAtractylodes macrocephala13-15%[4][5]
AsteraceaeJurinea mollis24%[5]
AsteraceaeSaussurea candicans33%[3]
AsteraceaeIxiolaena brevicompta25%[4]
FabaceaeAfzelia cuanzensis31%
SantalaceaeMultiple speciesPresent, but often alongside other acetylenic fatty acids[6]
OlacaceaeMultiple speciesPresent, but often alongside other acetylenic fatty acids[6]
OpiliaceaeMultiple speciesPresent, but often alongside other acetylenic fatty acids[6]

Biosynthesis of this compound

The biosynthesis of this compound in plants is a fascinating example of enzymatic modification of a common fatty acid. The pathway begins with oleic acid and proceeds through the action of desaturases and a specialized acetylenase.

The key steps are:

  • Desaturation of Oleic Acid: Oleic acid (18:1?⁹) is first converted to linoleic acid (18:2?⁹?¹²) by the action of a ?¹²-fatty acid desaturase (FAD2). This enzyme introduces a double bond at the 12th position of the fatty acid chain.

  • Formation of the Acetylenic Bond: Linoleic acid then serves as the substrate for a specialized ?¹²-acetylenase. This enzyme, a variant of the FAD2 desaturase, catalyzes the conversion of the double bond at the ?¹² position into a triple bond, thus forming this compound.[2][7][8]

  • Role of Cytochrome b5: The activity of membrane-bound desaturases and acetylenases is dependent on an electron transport chain. Cytochrome b5 is a crucial component of this chain, acting as an electron carrier to the fatty acid modifying enzymes.[1][6][7][8][9][10]

Crepenynic_Acid_Biosynthesis Oleic_Acid Oleic Acid (18:1Δ⁹) FAD2 Δ¹²-Fatty Acid Desaturase (FAD2) Oleic_Acid->FAD2 Linoleic_Acid Linoleic Acid (18:2Δ⁹,¹²) Acetylenas Δ¹²-Acetylenas (variant FAD2) Linoleic_Acid->Acetylenas Crepenynic_Acid This compound (18:2Δ⁹,¹²?) FAD2->Linoleic_Acid Acetylenas->Crepenynic_Acid CytB5 Cytochrome b5 (Electron Carrier) CytB5->FAD2 e- CytB5->Acetylenas e-

Biosynthesis of this compound from Oleic Acid.

Experimental Protocols

The accurate extraction, isolation, and quantification of this compound from plant tissues are critical for research and development purposes. The following sections detail the commonly employed methodologies.

Lipid Extraction from Plant Seeds

A robust lipid extraction is the foundational step for the analysis of this compound. The Folch and Bligh-Dyer methods are widely recognized for their efficiency in extracting a broad range of lipids.

Materials:

  • Plant seeds

  • Mortar and pestle or a suitable homogenizer

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Centrifuge and centrifuge tubes

  • Rotary evaporator or nitrogen stream evaporator

Procedure (Modified Folch Method):

  • Sample Preparation: A known weight of dried plant seeds is finely ground using a mortar and pestle or a mechanical homogenizer to increase the surface area for solvent extraction.

  • Solvent Extraction: The ground seed material is transferred to a glass centrifuge tube. A solvent mixture of chloroform:methanol (2:1, v/v) is added at a ratio of 20:1 (solvent volume to sample weight).

  • Homogenization: The mixture is thoroughly homogenized for 2-5 minutes to ensure complete lipid extraction.

  • Washing: A 0.9% NaCl solution is added to the homogenate to a final volume ratio of 8:4:3 (chloroform:methanol:saline). The mixture is vortexed and then centrifuged to facilitate phase separation.

  • Phase Separation: After centrifugation, two distinct phases will form. The lower phase, containing the lipids dissolved in chloroform, is carefully collected.

  • Solvent Evaporation: The collected chloroform phase is dried under a stream of nitrogen or using a rotary evaporator to yield the total lipid extract.

  • Storage: The dried lipid extract is stored at -20°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the unsaturated fatty acids.

Preparation of Fatty Acid Methyl Esters (FAMEs)

For analysis by gas chromatography, the fatty acids in the lipid extract are converted to their more volatile methyl esters.

Materials:

  • Dried lipid extract

  • Toluene

  • 1% Sulfuric acid in methanol

  • Saturated NaCl solution

  • Hexane

  • Anhydrous sodium sulfate

  • Heating block or water bath

Procedure (Acid-Catalyzed Transesterification):

  • Reaction Setup: The dried lipid extract is dissolved in a small volume of toluene. 1% sulfuric acid in methanol is then added.

  • Incubation: The reaction mixture is heated at 80-100°C for 1-2 hours in a sealed tube.

  • Extraction: After cooling to room temperature, a saturated NaCl solution and hexane are added. The mixture is vortexed and then centrifuged to separate the phases.

  • Collection and Drying: The upper hexane layer, containing the FAMEs, is transferred to a clean tube. A small amount of anhydrous sodium sulfate is added to remove any residual water.

  • Final Preparation: The hexane is evaporated under a stream of nitrogen, and the resulting FAMEs are redissolved in a known volume of hexane for GC analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and powerful technique for the separation and quantification of FAMEs, including this compound methyl ester.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for FAME analysis (e.g., DB-23, HP-88)

  • Autosampler

Typical GC-MS Parameters:

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Carrier Gas: Helium

  • Oven Temperature Program:

    • Initial temperature: 140°C, hold for 2 minutes

    • Ramp to 240°C at 4°C/minute

    • Hold at 240°C for 10 minutes

  • MS Detector:

    • Ionization mode: Electron Ionization (EI) at 70 eV

    • Mass range: m/z 50-500

Data Analysis:

  • This compound methyl ester is identified by its characteristic retention time and mass spectrum.

  • Quantification is typically performed by comparing the peak area of the this compound methyl ester to that of an internal standard (e.g., methyl heptadecanoate) of a known concentration.

Experimental_Workflow Start Plant Seeds Grinding Grinding and Homogenization Start->Grinding Lipid_Extraction Lipid Extraction (e.g., Folch Method) Grinding->Lipid_Extraction Drying Solvent Evaporation Lipid_Extraction->Drying Lipid_Extract Total Lipid Extract Drying->Lipid_Extract FAME_Prep Transesterification to FAMEs Lipid_Extract->FAME_Prep FAMEs Fatty Acid Methyl Esters (FAMEs) FAME_Prep->FAMEs GC_MS GC-MS Analysis FAMEs->GC_MS Data_Analysis Data Analysis and Quantification GC_MS->Data_Analysis End This compound Concentration Data_Analysis->End

Experimental Workflow for this compound Analysis.

Conclusion

This technical guide has provided a detailed overview of the natural sources of this compound in plants, its biosynthesis, and the experimental protocols required for its study. The presented data and methodologies are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this unique and promising fatty acid. Further research into a wider range of plant species, particularly within the Asteraceae, Fabaceae, and Santalales order, is likely to uncover additional rich sources of this compound and other acetylenic lipids.

References

The Biosynthesis of Crepenynic Acid from Linoleic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the enzymatic conversion of a common fatty acid into a specialized acetylenic compound, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core biosynthetic pathway, detailed experimental protocols, and quantitative data.

The transformation of linoleic acid into crepenynic acid represents a fascinating example of specialized fatty acid metabolism in plants. This process, primarily observed in the developing seeds of certain species within the Asteraceae family, such as Crepis alpina, involves the introduction of a triple bond into the fatty acid chain. The enzyme responsible for this unique conversion is a variant of the Fatty Acid Desaturase 2 (FAD2) family, known as a Δ12-acetylenase. Understanding this biosynthetic pathway is not only crucial for the study of plant lipid biochemistry but also holds potential for applications in metabolic engineering and the synthesis of novel bioactive compounds.

The Core Biosynthetic Pathway

The biosynthesis of this compound from linoleic acid is a single-step enzymatic reaction that occurs in the endoplasmic reticulum (ER). The key player in this transformation is a specialized Δ12-acetylenase, an enzyme that is structurally related to the more common Δ12-desaturases which introduce a double bond at the same position.

Key Components:

  • Substrate: Linoleic acid (18:2Δ9c,12c), an 18-carbon polyunsaturated fatty acid with two cis double bonds.

  • Enzyme: Δ12-acetylenase, a membrane-bound, non-heme iron-containing enzyme. It is a functional variant of the FAD2 enzyme family.[1][2]

  • Product: this compound ((9Z)-octadec-9-en-12-ynoic acid), an 18-carbon fatty acid with a cis double bond at the Δ9 position and a triple bond at the Δ12 position.

  • Electron Donors: Like other microsomal desaturases, the Δ12-acetylenase requires a supply of electrons to facilitate the reaction. This is provided by an electron transport chain within the ER membrane, consisting of NADH, cytochrome b5 reductase, and cytochrome b5.[3][4][5]

The overall reaction can be summarized as the conversion of the cis-double bond at the Δ12 position of linoleic acid into a triple bond. Mechanistic studies involving kinetic isotope effects suggest that the reaction proceeds via a stepwise hydrogen abstraction from the C-12 and C-13 positions of the linoleoyl substrate.[6]

Crepenynic_Acid_Biosynthesis cluster_ER Endoplasmic Reticulum cluster_ETC Electron Transport Chain Linoleic_Acid Linoleic Acid (on Phosphatidylcholine) Delta12_Acetylenase Δ12-Acetylase (FAD2 Variant) Linoleic_Acid->Delta12_Acetylenase Crepenynic_Acid This compound (on Phosphatidylcholine) Delta12_Acetylenase->Crepenynic_Acid NADH NADH Cyt_b5_Reductase Cytochrome b5 Reductase NADH->Cyt_b5_Reductase 2e- Cyt_b5 Cytochrome b5 Cyt_b5_Reductase->Cyt_b5 2e- Cyt_b5->Delta12_Acetylenase 2e-

Diagram 1: Biosynthesis of this compound from Linoleic Acid.

Quantitative Data

The accumulation of this compound is highly tissue-specific, with the highest concentrations found in the seed oil of certain plant species. The following tables summarize the fatty acid composition of Crepis alpina seed oil and the kinetic isotope effect data for the Δ12-acetylenase reaction.

Table 1: Fatty Acid Composition of Crepis alpina Seed Oil

Fatty AcidAbbreviationComposition (%)
Palmitic acid16:04.9
Stearic acid18:01.8
Oleic acid18:17.9
Linoleic acid18:211.4
This compound 18:2a ~74
Other-<1

Data adapted from various sources reporting on Crepis alpina seed oil composition.[2]

Table 2: Kinetic Isotope Effects (KIE) for the Δ12-Acetylenase Reaction

Deuterated SubstratePosition of DeuteriumkH/kD
[12-2H]-Linoleic acidC-1214.6 ± 3.0
[13-2H]-Linoleic acidC-131.25 ± 0.08

Data from mechanistic studies on the Crepis alpina Δ12-acetylenase.[6] The large KIE for the C-12 position indicates that C-H bond cleavage at this position is the rate-determining step in the reaction.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

Heterologous Expression of Δ12-Acetylenase in Saccharomyces cerevisiae**

Functional characterization of the Δ12-acetylenase is commonly performed by expressing the corresponding gene in a host organism that does not naturally produce this compound, such as the yeast Saccharomyces cerevisiae.

Protocol:

  • Gene Cloning: The full-length open reading frame of the putative Δ12-acetylenase gene is amplified by PCR from a cDNA library of the source organism (e.g., developing seeds of Crepis alpina).

  • Vector Construction: The amplified gene is cloned into a yeast expression vector, such as pYES2, under the control of an inducible promoter (e.g., GAL1).

  • Yeast Transformation: The expression vector is transformed into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate/polyethylene glycol method.

  • Culture and Induction: Transformed yeast cells are grown in a selective medium lacking uracil and containing glucose. To induce gene expression, the cells are then transferred to a medium containing galactose.

  • Substrate Feeding: The culture medium is supplemented with the substrate, linoleic acid, typically complexed with bovine serum albumin to enhance solubility.

  • Fatty Acid Analysis: After a period of incubation, the yeast cells are harvested, and their total fatty acids are extracted and analyzed by GC-MS to detect the presence of this compound.

Yeast_Expression_Workflow Start Start PCR 1. PCR Amplification of Δ12-Acetylase Gene Start->PCR Cloning 2. Cloning into Yeast Expression Vector (pYES2) PCR->Cloning Transformation 3. Transformation into S. cerevisiae Cloning->Transformation Culture_Glucose 4. Culture in Selective Medium (Glucose) Transformation->Culture_Glucose Induction 5. Induction of Gene Expression (Galactose) Culture_Glucose->Induction Substrate_Feeding 6. Supplement with Linoleic Acid Induction->Substrate_Feeding Incubation 7. Incubation Substrate_Feeding->Incubation Harvest 8. Harvest Yeast Cells Incubation->Harvest FA_Analysis 9. Fatty Acid Extraction and GC-MS Analysis Harvest->FA_Analysis End End FA_Analysis->End

Diagram 2: Workflow for Heterologous Expression in Yeast.
Preparation of Microsomes from Plant Tissue

Microsomal preparations are essential for in vitro enzyme assays of membrane-bound enzymes like the Δ12-acetylenase.

Protocol:

  • Tissue Homogenization: Fresh or frozen plant tissue (e.g., developing seeds) is homogenized in an ice-cold extraction buffer containing a buffer (e.g., Tris-HCl), osmoticum (e.g., sucrose), and reducing agents (e.g., DTT).

  • Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to remove cell debris, nuclei, and mitochondria.

  • Microsome Pelleting: The supernatant from the previous step is then centrifuged at a high speed (e.g., 100,000 x g) to pellet the microsomal membranes.

  • Resuspension: The microsomal pellet is resuspended in a suitable buffer for enzyme assays or storage.

In Vitro Δ12-Acetylase Enzyme Assay

This assay measures the activity of the Δ12-acetylenase in a controlled in vitro environment using isolated microsomes.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the microsomal preparation, a buffer system, the substrate (linoleic acid, often as linoleoyl-CoA), and the necessary cofactors for the electron transport chain (NADH).

  • Initiation and Incubation: The reaction is initiated by the addition of the substrate and incubated at a specific temperature for a defined period.

  • Reaction Termination: The reaction is stopped, typically by the addition of a strong base to saponify the lipids.

  • Fatty Acid Methylation: The fatty acids are then methylated to form fatty acid methyl esters (FAMEs) for GC-MS analysis.

  • Extraction and Analysis: The FAMEs are extracted with an organic solvent (e.g., hexane) and analyzed by GC-MS to quantify the amount of this compound produced.

Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the separation and identification of fatty acids.

Protocol:

  • Lipid Extraction: Total lipids are extracted from the sample (e.g., seeds, yeast cells) using a solvent mixture such as chloroform:methanol.

  • Transesterification: The extracted lipids are transesterified to FAMEs using a reagent such as methanolic HCl or BF3-methanol.

  • GC-MS Analysis: The FAMEs are injected into a gas chromatograph equipped with a capillary column suitable for fatty acid separation (e.g., a polar column). The separated FAMEs are then detected by a mass spectrometer, which provides information for their identification based on their mass spectra and retention times.

GC_MS_Workflow Start Start Lipid_Extraction 1. Total Lipid Extraction (e.g., Chloroform:Methanol) Start->Lipid_Extraction Transesterification 2. Transesterification to Fatty Acid Methyl Esters (FAMEs) Lipid_Extraction->Transesterification Injection 3. Injection into GC-MS Transesterification->Injection Separation 4. Separation on Capillary Column Injection->Separation Detection 5. Detection by Mass Spectrometer Separation->Detection Analysis 6. Data Analysis: Identification and Quantification Detection->Analysis End End Analysis->End

References

The Central Role of Crepenynic Acid in Polyacetylene Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyacetylenes are a diverse class of bioactive lipids characterized by the presence of one or more carbon-carbon triple bonds. Widely distributed in the plant kingdom, particularly in the Apiaceae, Araliaceae, and Asteraceae families, these compounds exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects against cancer cells.[1][2] At the heart of the biosynthetic pathway for a major group of these fascinating natural products lies crepenynic acid, an 18-carbon fatty acid containing both a cis-double bond and a triple bond. This technical guide provides an in-depth exploration of the pivotal role of this compound as a precursor to a variety of polyacetylenes, detailing its biosynthesis, subsequent enzymatic transformations, and the experimental methodologies used to study these processes.

The Biosynthesis of this compound and its Conversion to Polyacetylenes

The journey from common fatty acids to complex polyacetylenes is a multi-step enzymatic cascade. The biosynthesis of this compound and its subsequent conversion into other polyacetylenes is a testament to the remarkable catalytic versatility of a particular class of enzymes: the fatty acid desaturases (FADs).[1][2]

From Oleic Acid to this compound: The Initial Steps

The biosynthesis of this compound begins with the ubiquitous C18 monounsaturated fatty acid, oleic acid (18:1). The initial steps involve the introduction of a double bond and a triple bond into the fatty acid backbone, catalyzed by modified FAD2-type enzymes.[1][3][4]

  • Desaturation of Oleic Acid: The first step is the desaturation of oleic acid at the Δ12 position to form linoleic acid (18:2). This reaction is catalyzed by a canonical Δ12-desaturase (a type of FAD2 enzyme).[1]

  • Acetylenation of Linoleic Acid: The key step in entering the polyacetylene pathway is the conversion of linoleic acid to this compound (18:2). This is not a simple desaturation but rather an "acetylenation," where a double bond is converted into a triple bond. This reaction is catalyzed by a specialized FAD2-like enzyme known as a Δ12-acetylenase.[1][5] These acetylenases share sequence homology with conventional FAD2 enzymes but possess unique active site features that facilitate the formation of the acetylenic bond.[5]

The Crepenynate Pathway: A Gateway to Polyacetylene Diversity

Once formed, this compound serves as the central precursor for a branching network of pathways leading to a wide array of polyacetylenes. These subsequent transformations involve further desaturations, hydroxylations, and chain-shortening reactions.[6]

A critical downstream intermediate is dehydrothis compound, formed by the action of a Δ14-desaturase on this compound.[1] From crepenynic and dehydrocrepenynic acids, a series of enzymatic reactions, including further desaturations, hydroxylations, and carbon chain modifications, lead to the formation of prominent polyacetylenes like falcarinol and falcarindiol.[2][7]

Quantitative Data on this compound and Polyacetylene Biosynthesis

While the qualitative pathways are increasingly understood, comprehensive quantitative data on enzyme kinetics and reaction yields remain relatively scarce in the literature. The available data is often context-dependent, varying with the specific enzyme, host organism, and experimental conditions.

Enzyme/ReactionSubstrateProductKm (µM)Vmax (nmol/min/mg)Conversion Rate/YieldOrganism/SystemReference
Δ12-Desaturase (FAD12)Oleic AcidLinoleic Acid--47%Brassica napus expressed in E. coli[2]
Δ12-AcetylenasLinoleic AcidThis compound--kH/kD = 14.6 ± 3.0 (C12-H)Crepis alpina expressed in S. cerevisiae[1][5]
Fatty Acid Synthase (FASN)Anandamide-600.37 (µmol/min/mg)-Rat Liver[8]

Note: The kinetic isotope effect (kH/kD) for the Δ12-acetylenase indicates that the cleavage of the C12-H bond is a rate-limiting step in the formation of this compound.

Experimental Protocols

The study of this compound and its role as a polyacetylene precursor involves a range of biochemical and analytical techniques. Below are detailed methodologies for key experiments.

Heterologous Expression and Characterization of FAD2 and Acetylenase Enzymes

Objective: To produce and functionally characterize the enzymes responsible for the conversion of oleic acid to this compound.

Methodology:

  • Gene Cloning: The coding sequences for the candidate Δ12-desaturase and Δ12-acetylenase genes are amplified from the cDNA of the source organism (e.g., carrot, Crepis alpina) using PCR with gene-specific primers.

  • Vector Construction: The amplified gene is cloned into a suitable expression vector, such as a yeast expression vector (e.g., pYES2) or a plant transformation vector (e.g., pCAMBIA). The gene is typically placed under the control of a strong inducible or constitutive promoter.

  • Heterologous Expression:

    • Yeast (Saccharomyces cerevisiae): The expression vector is transformed into a suitable yeast strain. The transformed yeast is then cultured in a medium containing the appropriate selection agent and an inducer for gene expression (if an inducible promoter is used). The yeast culture is supplemented with the precursor fatty acid (e.g., oleic acid or linoleic acid).

    • Plant (e.g., Arabidopsis thaliana): The expression vector is introduced into Agrobacterium tumefaciens, which is then used to transform the target plant. Transgenic plants are selected and grown to produce sufficient tissue for analysis.

  • Lipid Extraction and Analysis:

    • Total lipids are extracted from the yeast cells or plant tissues using a modified Bligh-Dyer method with chloroform:methanol.

    • The fatty acids in the lipid extract are converted to their fatty acid methyl esters (FAMEs) by transesterification with methanolic HCl or BF3-methanol.

    • The FAMEs are then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the fatty acid composition, including the presence of this compound and other novel fatty acids.[9][10][11]

  • Enzyme Kinetic Analysis: For in vitro assays, the enzyme can be purified from the heterologous host. Microsomal fractions containing the membrane-bound desaturases are often used. The activity is assayed by incubating the enzyme preparation with the radiolabeled substrate (e.g., [14C]-oleic acid) and cofactors (NADH or NADPH, O2), followed by extraction and quantification of the radiolabeled product.[12][13]

Extraction and Quantification of Polyacetylenes from Plant Material

Objective: To isolate and quantify this compound-derived polyacetylenes from plant tissues.

Methodology:

  • Sample Preparation: Fresh plant material (e.g., carrot root periderm, parsley leaves) is flash-frozen in liquid nitrogen and ground to a fine powder.

  • Extraction: The powdered tissue is extracted with a suitable organic solvent, such as ethyl acetate or a mixture of chloroform and methanol, often at low temperatures and protected from light to prevent degradation of the unstable polyacetylenes.[3]

  • Purification (Optional): The crude extract can be further purified using techniques like solid-phase extraction (SPE) or column chromatography on silica gel to enrich the polyacetylene fraction.

  • Analysis by High-Performance Liquid Chromatography (HPLC):

    • The extract is analyzed on a reverse-phase HPLC system (e.g., C18 column) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

    • A gradient elution with a mobile phase consisting of water and acetonitrile or methanol is typically used for separation.

    • Polyacetylenes are detected by their characteristic UV absorbance spectra (typically in the range of 200-300 nm).

    • Quantification is performed by comparing the peak areas of the analytes to those of authentic standards.[3]

In Vitro Reconstitution of the Polyacetylene Biosynthetic Pathway

Objective: To study the stepwise conversion of this compound to downstream polyacetylenes in a controlled cell-free system.

Methodology:

  • Enzyme Production: The enzymes involved in the later steps of the pathway (e.g., Δ14-desaturases, hydroxylases) are produced via heterologous expression and purified.

  • Substrate Preparation: this compound is either chemically synthesized or biosynthetically produced and purified. Radiolabeled or isotopically labeled this compound can be used for tracing the metabolic flow.

  • In Vitro Reaction: The purified enzymes are incubated with this compound in a reaction buffer containing necessary cofactors (e.g., NADH/NADPH, ATP, metal ions) and a lipid carrier (e.g., acyl-carrier protein or coenzyme A).

  • Product Analysis: The reaction mixture is extracted, and the products are analyzed by HPLC-MS or GC-MS to identify and quantify the newly formed polyacetylenes. This approach allows for the elucidation of the function of individual enzymes and the order of reactions in the pathway.[14][15][16][17]

Signaling Pathways and Logical Relationships

The biosynthesis of this compound and its conversion to polyacetylenes is a highly regulated process. The expression of the biosynthetic genes is often induced by biotic and abiotic stresses, such as pathogen attack, suggesting a role for these compounds in plant defense.

Biosynthetic_Pathway_Crepenynic_Acid Biosynthesis of this compound OA Oleic Acid (18:1Δ9) LA Linoleic Acid (18:2Δ9,12) OA->LA Δ12-Desaturase (FAD2) CA This compound (18:2Δ9c,12a) LA->CA Δ12-Acetylenasen(FAD2-like)

Biosynthesis of this compound from Oleic Acid.

Polyacetylene_Biosynthesis_from_Crepenynic_Acid Conversion of this compound to Polyacetylenes CA This compound DCA Dehydrothis compound CA->DCA Δ14-Desaturase Intermediate1 Further Intermediates DCA->Intermediate1 Multiple Enzymatic Steps (Desaturation, Hydroxylation, Chain Shortening) Falcarinol Falcarinol Intermediate1->Falcarinol Falcarindiol Falcarindiol Intermediate1->Falcarindiol

This compound as a Precursor to Polyacetylenes.

Experimental_Workflow_FAD_Characterization Workflow for FAD Enzyme Characterization Cloning Gene Cloning (PCR) Vector Vector Construction Cloning->Vector Expression Heterologous Expression (Yeast/Plant) Vector->Expression Extraction Lipid Extraction Expression->Extraction Analysis FAMEs Analysis (GC-MS) Extraction->Analysis

Experimental Workflow for FAD Characterization.

Conclusion

This compound stands as a crucial branching point in the biosynthesis of a vast array of bioactive polyacetylenes. The elucidation of its formation via the action of specialized FAD2-like acetylenases has been a significant breakthrough in understanding the metabolic logic of these unique natural products. While the overall biosynthetic map is becoming clearer, further research is needed to fully characterize the downstream enzymatic steps and to obtain comprehensive quantitative data on the kinetics and efficiency of this intricate pathway. The experimental protocols outlined in this guide provide a framework for researchers to contribute to this exciting field, potentially enabling the metabolic engineering of plants for enhanced production of these valuable compounds for applications in medicine and agriculture.

References

The Biological Activity of Crepenynic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crepenynic acid ((9Z)-octadec-9-en-12-ynoic acid) is an unusual, naturally occurring acetylenic fatty acid found in the seeds of various plants, particularly within the Asteraceae family. While not a common dietary fatty acid, this compound has garnered significant scientific interest due to its diverse biological activities and its role as a key precursor in the biosynthesis of a vast array of bioactive polyacetylenes. This technical guide provides an in-depth overview of the known biological activities of this compound, with a focus on its anti-inflammatory effects, its function as a biosynthetic precursor, and its potential, though less defined, role in other biological processes.

Anti-inflammatory Activity

This compound has been shown to modulate inflammatory pathways primarily through the inhibition of enzymes involved in the arachidonic acid cascade. This cascade is responsible for the production of potent inflammatory mediators, including prostaglandins and leukotrienes.

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

This compound differentially inhibits the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. It is a more potent inhibitor of COX-mediated synthesis of thromboxane B2 than of LOX-mediated leukotriene B4 production[1]. At higher concentrations, it has also been observed to inhibit phospholipase A2, the enzyme responsible for releasing arachidonic acid from the cell membrane[1].

The inhibitory effects of this compound on the production of these key inflammatory mediators are summarized in the table below.

TargetParameterValueSpecies/SystemReference
Thromboxane B2 (COX pathway)IC50< 10 µMRat peritoneal leukocytes[1]
Leukotriene B4 (LOX pathway)IC5085 µMRat peritoneal leukocytes[1]
Phospholipase A2% Inhibition40-50% at 100 µMRat peritoneal leukocytes[1]
Signaling Pathway of Anti-inflammatory Action

The following diagram illustrates the points of inhibition by this compound within the arachidonic acid cascade.

Arachidonic Acid Cascade Inhibition Membrane Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) AA Arachidonic Acid PLA2->AA releases COX Cyclooxygenase (COX-1/2) AA->COX LOX Lipoxygenase (LOX) AA->LOX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 Leukotrienes Leukotrienes (e.g., LTB4) LOX->Leukotrienes PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Thromboxanes Thromboxanes (e.g., TXB2) PGH2->Thromboxanes Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins CrepenynicAcid This compound CrepenynicAcid->PLA2 inhibits (at high conc.) CrepenynicAcid->COX inhibits CrepenynicAcid->LOX inhibits

Inhibition of the Arachidonic Acid Cascade by this compound.

Role as a Biosynthetic Precursor to Polyacetylenes

One of the most significant biological roles of this compound is its function as a primary precursor in the biosynthesis of a diverse class of natural products known as polyacetylenes. These compounds are characterized by the presence of multiple acetylene (triple) bonds and exhibit a wide range of potent biological activities, including antifungal, antibacterial, cytotoxic, and anti-inflammatory properties.

The Crepenynate Pathway

The biosynthesis of polyacetylenes from this compound proceeds via the "crepenynate pathway." This pathway involves a series of desaturation and modification steps that introduce additional triple bonds and other functional groups to the fatty acid chain.

The generalized biosynthetic pathway is depicted below.

Crepenynate_Pathway LinoleicAcid Linoleic Acid CrepenynicAcid This compound LinoleicAcid->CrepenynicAcid Acetylenase DehydrocrepenynicAcid Dehydrothis compound CrepenynicAcid->DehydrocrepenynicAcid Desaturase Polyacetylenes Further modified Polyacetylenes DehydrocrepenynicAcid->Polyacetylenes Various enzymes

Biosynthesis of Polyacetylenes from this compound.

Anticancer, Antimicrobial, and Antifungal Activities

While this compound itself has not been extensively studied for its direct anticancer, antimicrobial, or antifungal properties, the polyacetylenes derived from it are well-documented to possess these activities. Acetylenic fatty acids as a class have been shown to have antifungal properties, with some studies suggesting they interfere with fatty acid homeostasis in fungi.

It is important to note that the majority of the research on the cytotoxic and antimicrobial effects of compounds originating from the crepenynate pathway has focused on the more complex polyacetylene derivatives rather than this compound itself. Therefore, the biological significance of this compound in these contexts is primarily as a crucial biosynthetic intermediate.

Experimental Protocols

Inhibition of Thromboxane B2 and Leukotriene B4 Production in Rat Peritoneal Leukocytes

This protocol is based on methodologies used to assess the inhibitory effects of fatty acids on eicosanoid production.

1. Cell Isolation and Preparation:

  • Peritoneal leukocytes are harvested from rats following intraperitoneal injection of a stimulant (e.g., glycogen).

  • The cells are washed and resuspended in a suitable buffer (e.g., Hank's Balanced Salt Solution).

2. Incubation with Inhibitor:

  • Aliquots of the cell suspension are pre-incubated with various concentrations of this compound (or a vehicle control) for a specified time at 37°C.

3. Stimulation of Eicosanoid Production:

  • Eicosanoid synthesis is initiated by adding a calcium ionophore (e.g., A23187) to the cell suspensions.

  • The reaction is allowed to proceed for a defined period at 37°C.

4. Termination and Extraction:

  • The reaction is stopped by the addition of a suitable solvent (e.g., methanol) and acidification.

  • Eicosanoids are extracted from the supernatant using a solid-phase extraction column.

5. Quantification:

  • The levels of thromboxane B2 and leukotriene B4 in the extracts are quantified using specific enzyme immunoassays (EIA) or by high-performance liquid chromatography (HPLC).

6. Data Analysis:

  • The percentage inhibition of thromboxane B2 and leukotriene B4 production is calculated for each concentration of this compound.

  • The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined from the dose-response curve.

Phospholipase A2 Inhibition Assay

This is a general protocol for a titrimetric assay to measure phospholipase A2 (PLA2) activity and its inhibition.

1. Substrate Preparation:

  • A lecithin emulsion is prepared by suspending soybean lecithin in a buffer containing sodium chloride and calcium chloride.

  • The mixture is sonicated to create a uniform emulsion.

2. Assay Procedure:

  • The lecithin emulsion is placed in a reaction vessel maintained at a constant temperature (e.g., 25°C) and pH (e.g., 8.9).

  • The spontaneous hydrolysis of the substrate (blank rate) is measured by titrating the released fatty acids with a standardized NaOH solution to maintain a constant pH.

  • The PLA2 enzyme is added to the reaction vessel, and the rate of NaOH addition required to maintain the pH is recorded. This represents the total enzyme activity.

  • To measure inhibition, the enzyme is pre-incubated with the inhibitor (this compound) before being added to the substrate emulsion.

3. Calculation of Activity and Inhibition:

  • The enzyme activity is calculated based on the rate of NaOH consumption, where one unit of activity corresponds to the release of one micromole of fatty acid per minute.

  • The percentage inhibition is determined by comparing the enzyme activity in the presence and absence of the inhibitor.

Conclusion

This compound is a biologically active fatty acid with a multifaceted role in biochemistry and pharmacology. Its most well-characterized activity is the differential inhibition of the cyclooxygenase and lipoxygenase pathways, highlighting its potential as an anti-inflammatory agent. Furthermore, its central role as the primary precursor to a vast and diverse family of potent polyacetylenes underscores its importance in the broader context of natural product chemistry and drug discovery. While direct evidence for its anticancer and antimicrobial activities is limited, its function as a key building block for bioactive compounds in these areas is undisputed. Further research is warranted to fully elucidate the direct therapeutic potential of this compound and to explore the pharmacological applications of its downstream metabolites.

References

An In-depth Technical Guide to Crepenynic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Crepenynic acid is a naturally occurring polyunsaturated fatty acid characterized by the presence of both a double and a triple bond within its 18-carbon chain. First isolated from the seed oils of plants in the Crepis genus, it is a significant intermediate in the biosynthesis of a diverse array of polyacetylenic natural products.[1] Its unique structure and biological activities, particularly its interaction with the arachidonic acid cascade, make it a molecule of considerable interest in biochemical research and as a potential lead compound in drug discovery. This guide provides a comprehensive overview of its chemical properties, biological functions, and relevant experimental methodologies.

Chemical and Physical Properties

This compound, systematically named (9Z)-octadec-9-en-12-ynoic acid, possesses a unique molecular architecture that dictates its physical and chemical behavior. There is some discrepancy in the literature regarding its CAS number, with 2277-31-8 being the most commonly cited, while 13214-35-2 also appears in some chemical databases.[2][3]

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 2277-31-8[3]
Alternate CAS13214-35-2[2]
Molecular Formula C₁₈H₃₀O₂[2][3]
Molecular Weight 278.43 g/mol [3]
IUPAC Name (9Z)-octadec-9-en-12-ynoic acid[2]
Melting Point 10.5-11 °C[4]
Boiling Point 370.4 °C at 760 mmHg[5]
Density 0.936 g/cm³[5]
Refractive Index 1.484[5]
Flash Point 183 °C[5]
Vapor Pressure 1.67 x 10⁻⁶ mmHg at 25°C[5]
Solubility While specific quantitative data is not readily available, as a fatty acid, it is expected to be soluble in many organic solvents such as ethanol, methanol, and chloroform, and practically insoluble in water.

Natural Occurrence

This compound is predominantly found in the seed oils of plants belonging to the Asteraceae (Compositae) family. The concentration can vary significantly between species.

Table 2: Natural Sources and Concentration of this compound
Plant SpeciesFamilyConcentration in Seed Oil
Crepis foetidaAsteraceae~60%
Jurinea mollisAsteraceae~24%
Atractylodes lanceaAsteraceae~18%
Atractylodes macrocephalaAsteraceae13-15%
Picris comosaAsteraceaeUp to 75%
Saussurea candicansAsteraceaeHigh concentration
Afzelia speciesFabaceaeUp to >20%

Biological Activity and Signaling Pathways

The primary biological activity of this compound stems from its interaction with the enzymes of the arachidonic acid cascade, which is responsible for the synthesis of potent inflammatory mediators like prostaglandins and leukotrienes.

Inhibition of Cyclooxygenase (COX)

This compound is an inhibitor of the cyclooxygenase (COX) pathway. It has been shown to be a more effective inhibitor of COX products than lipoxygenase (LOX) products. In studies with rat peritoneal leukocytes, this compound inhibited the production of the COX product thromboxane B2 with an IC₅₀ value of less than 10 µM . At higher concentrations (100 µM), it also demonstrated a moderate inhibitory effect on phospholipase A₂, the enzyme that releases arachidonic acid from the cell membrane.

The diagram below illustrates the arachidonic acid cascade and the point of inhibition by this compound.

Arachidonic_Acid_Cascade cluster_0 Membrane Membrane Phospholipids PLA2 Phospholipase A₂ (PLA₂) ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid PLA₂ COX Cyclooxygenase (COX-1/COX-2) ArachidonicAcid->COX LOX Lipoxygenase (LOX) ArachidonicAcid->LOX PGH2 Prostaglandin H₂ (PGH₂) COX->PGH2 Prostaglandins Prostaglandins (PGE₂, PGD₂, etc.) PGH2->Prostaglandins PG Synthases Thromboxanes Thromboxanes (TXA₂) PGH2->Thromboxanes TX Synthase Leukotrienes Leukotrienes (LTB₄, etc.) LOX->Leukotrienes CrepenynicAcid This compound CrepenynicAcid->COX Inhibition Inhibition

Figure 1. Inhibition of the Cyclooxygenase (COX) pathway by this compound.

Biosynthesis

This compound is biosynthesized from linoleic acid through the action of a specialized fatty acid desaturase known as an acetylenase. This enzyme, a variant of the Δ12 oleic acid desaturase (FAD2), catalyzes the formation of a triple bond at the Δ12 position of linoleic acid.

The diagram below outlines the biosynthetic pathway of this compound.

Crepenynic_Acid_Biosynthesis OleicAcid Oleic Acid (18:1, Δ⁹) LinoleicAcid Linoleic Acid (18:2, Δ⁹,¹²) OleicAcid->LinoleicAcid FAD2 Desaturase CrepenynicAcid This compound (18:2, Δ⁹,¹²ʸ) LinoleicAcid->CrepenynicAcid Acetylenase FAD2 FAD2 Desaturase Acetylenase Acetylenase (variant FAD2)

Figure 2. Biosynthesis of this compound from oleic acid.

Experimental Protocols

Isolation and Analysis from Seed Oil

This protocol provides a general workflow for the extraction and analysis of this compound from plant seeds, primarily using gas chromatography-mass spectrometry (GC-MS).

Workflow Diagram

GCMS_Workflow start Seed Sample extraction Lipid Extraction (e.g., Soxhlet with hexane) start->extraction fame_prep Transesterification to FAMEs (e.g., Methanolic H₂SO₄ or NaOCH₃) extraction->fame_prep gcms GC-MS Analysis fame_prep->gcms analysis Data Analysis (Mass spectral library comparison, quantification with internal standard) gcms->analysis result This compound Identification & Quantification analysis->result

Figure 3. Workflow for the analysis of this compound from seed samples.

Methodology:

  • Sample Preparation: Obtain mature seeds from the plant of interest. The seeds should be dried to a constant weight and finely ground to increase the surface area for extraction.

  • Lipid Extraction:

    • The total lipids are extracted from the ground seeds using a suitable organic solvent. A common method is Soxhlet extraction with n-hexane for several hours.

    • After extraction, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude seed oil.

  • Preparation of Fatty Acid Methyl Esters (FAMEs):

    • For GC-MS analysis, the fatty acids in the triacylglycerols must be converted to their more volatile methyl esters.

    • A common method involves dissolving a known quantity of the oil in a solvent like toluene, followed by the addition of a transesterification reagent such as 2.5% sulfuric acid in methanol or 0.5 M sodium methoxide in methanol.

    • The reaction mixture is heated (e.g., at 80°C for 1 hour).

    • After cooling, the FAMEs are extracted into an organic solvent like n-hexane. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • GC-MS Analysis:

    • The prepared FAMEs are analyzed using a GC-MS system.

    • Gas Chromatography (GC) Conditions (Example):

      • Column: A polar capillary column suitable for FAMEs separation (e.g., DB-23, 30 m x 0.25 mm, 0.25 µm film thickness).

      • Carrier Gas: Helium.

      • Oven Program: An initial temperature of 170°C, held for 1 minute, then ramped to 210°C at 5°C/min.

      • Injector: Splitless mode at 250°C.

    • Mass Spectrometry (MS) Conditions:

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 50 to 500.

    • Identification: The methyl ester of this compound is identified by its retention time and by comparing its mass spectrum to reference spectra in databases (e.g., NIST).

Chemical Synthesis of this compound

The synthesis of this compound can be achieved via a Wittig reaction to form the characteristic cis-double bond. The following is a summary of a reported synthetic route.

Methodology:

  • Preparation of the Phosphonium Salt:

    • Start with hept-1-yne. Convert it to non-3-yn-1-ol.

    • The alcohol is then converted to the corresponding bromide, 1-bromonon-3-yne, using a reagent like phosphorus tribromide (PBr₃).

    • React 1-bromonon-3-yne with triphenylphosphine (PPh₃) to yield non-3-yn-1-yl-triphenylphosphonium bromide.

  • Preparation of the Aldehyde-Ester:

    • Prepare a C₉ aldehyde-ester, such as methyl 8-oxooctanoate.

  • Wittig Reaction:

    • The phosphonium salt is deprotonated with a strong base like butyllithium (BuLi) in an ethereal solvent to form the ylide.

    • The ylide is then reacted with the C₉ aldehyde-ester. This condensation reaction forms the cis-double bond at the Δ⁹ position, yielding methyl crepenynate.

  • Hydrolysis:

    • The resulting methyl crepenynate is hydrolyzed using a base, such as potassium hydroxide in ethanol, to yield the free this compound.

Conclusion

This compound stands out as a fascinating natural product with a unique chemical structure and targeted biological activity. Its role as a biosynthetic precursor and its ability to modulate the inflammatory cascade through COX inhibition highlight its importance for both biochemical pathway elucidation and as a potential scaffold for the development of novel therapeutic agents. The methodologies outlined in this guide provide a foundation for researchers to isolate, analyze, and synthesize this intriguing fatty acid for further investigation.

References

A Comprehensive Technical Guide on the Discovery and History of Crepenynic Acid Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crepenynic acid, a naturally occurring polyacetylenic fatty acid, holds a significant position in the study of lipid biochemistry and natural product chemistry. First identified in the mid-20th century, it is recognized as a key intermediate in the biosynthesis of a diverse array of polyacetylene compounds, many of which exhibit potent biological activities.[1] This guide provides an in-depth overview of the discovery and history of this compound research, detailing its chemical properties, natural occurrence, biosynthetic pathways, and biological significance. Furthermore, it includes a compilation of quantitative data, detailed experimental protocols for its isolation and characterization, and visualizations of key biochemical and experimental workflows to serve as a valuable resource for researchers in the field.

Discovery and Early History

This compound, systematically named (9Z)-octadec-9-en-12-ynoic acid, was first isolated and characterized in 1964 by K. L. Mikolajczak and his colleagues from the seed oil of Crepis foetida, a plant belonging to the Asteraceae family.[1][2][3] This discovery marked the identification of a new class of naturally occurring acetylenic fatty acids, which are analogous to linoleic acid but feature a methylene-interrupted unsaturation with a triple bond.[2] The name "this compound" is derived from the genus Crepis in which it was first found.[2] Early research quickly established its role as a probable precursor in the biosynthesis of more complex polyacetylenes found in various plants and fungi.[1] Seminal biosynthetic studies were carried out by Haigh, who tracked the time course of this compound production, noting its accumulation begins several days after flowering and peaks between 14 to 28 days later.[4] The pioneering work of Bu'Lock and Smith further implicated this compound in the "crepenynate pathway" for the formation of fungal polyacetylenes.[5]

Chemical Properties and Structure

This compound is an 18-carbon fatty acid characterized by a cis-double bond at the 9th position and a triple bond at the 12th position.[6]

  • Molecular Formula: C₁₈H₃₀O₂[6]

  • Molecular Weight: 278.4 g/mol [6]

  • IUPAC Name: (9Z)-octadec-9-en-12-ynoic acid[6]

  • SMILES: CCCCCC#CC/C=C\CCCCCCCC(=O)O[7]

  • InChIKey: SAOSKFBYQJLQOS-KTKRTIGZSA-N[6]

The molecule is structurally similar to linoleic acid, with the key difference being the presence of an acetylenic bond at the C-12 position instead of a double bond.[2] This unique structural feature is the starting point for a cascade of enzymatic modifications that lead to a vast array of polyacetylenic natural products.[8] this compound is known to readily autoxidize upon standing.[2]

Natural Occurrence

This compound is predominantly found in the seed oils of various plant species, particularly within the Asteraceae (Compositae) family.[2][9] However, its presence has also been documented in other families such as Caesalpiniaceae and in some fungi.[3][4] While it is a crucial biosynthetic intermediate, it rarely accumulates in large quantities in most plant tissues.[4]

Plant SpeciesFamilyConcentration of this compound in Seed Oil (%)Reference(s)
Crepis foetidaAsteraceae60[2][3]
Crepis alpinaAsteraceae~70[4]
Crepis rubraAsteraceae55[10]
Saussurea candicansAsteraceae33[2]
Atractylodes lanceaAsteraceae18[2][11]
Atractylodes macrocephalaAsteraceae13-15[2][11]
Jurinea mollisAsteraceae24[2]
Afzelia cuanzensisCaesalpiniaceaeHigh concentrations[3][4]
Tricholoma grammopodiumFungiPresent[1]

Biosynthesis of this compound

The biosynthesis of this compound is a critical first step in the formation of a wide range of polyacetylenes in plants.[12] The pathway begins with common fatty acids and involves a key enzymatic step to introduce the characteristic triple bond.

The Crepenynate Pathway

Radioactive tracer studies have demonstrated that the acetylenic bond is introduced into a pre-existing C18 fatty acid chain.[13] The primary precursor for this compound is oleic acid, which is first desaturated to linoleic acid.[10] A specialized enzyme, a divergent form of the fatty acid desaturase 2 (FAD2) family, then catalyzes the conversion of the double bond at the C-12 position of linoleic acid into a triple bond, forming this compound.[10][12] This enzyme is often referred to as a Δ12-fatty acid acetylenase.[5] The lipid substrate for this transformation is believed to be phosphatidylcholine (PC).[10]

Crepenynic_Acid_Biosynthesis cluster_precursors Precursors in Primary Metabolism cluster_crepenynate_pathway Crepenynate Pathway cluster_downstream Downstream Polyacetylenes Oleic_Acid Oleic Acid (on Phosphatidylcholine) Linoleic_Acid Linoleic Acid (on Phosphatidylcholine) Oleic_Acid->Linoleic_Acid FAD2 Desaturase Crepenynic_Acid This compound Linoleic_Acid->Crepenynic_Acid Δ12-Fatty Acid Acetylenase (divergent FAD2) Polyacetylenes Further desaturation, chain-shortening, and modifications Crepenynic_Acid->Polyacetylenes Various Enzymes Isolation_Workflow start Start: Dry Seeds extraction Lipid Extraction (Hexane) start->extraction centrifuge1 Centrifugation (2000 x g) extraction->centrifuge1 evaporation Solvent Evaporation (Nitrogen Stream) centrifuge1->evaporation transesterification Transesterification (Sodium Methoxide) evaporation->transesterification fames_extraction FAMEs Extraction (Hexane/Water) transesterification->fames_extraction analysis GC-MS Analysis fames_extraction->analysis end End: Identification & Quantification analysis->end Synthesis_Route cluster_A Phosphonium Salt Synthesis cluster_B Aldehyde Synthesis cluster_C Final Steps A1 Hept-1-yne A2 Non-3-yn-1-ol A1->A2 A3 1-Bromonon-3-yne A2->A3 A4 Non-3-yn-1-yl- triphenylphosphonium bromide A3->A4 C1 Methyl Crepenynate A4->C1 Wittig Reaction + Butyllithium B1 C9 Aldehyde-Ester (OHC-[CH₂]₇CO₂Me) B1->C1 C2 This compound C1->C2 Alkaline Hydrolysis

References

Crepenynic Acid in Crepis foetida Seed Oil: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of crepenynic acid, a unique acetylenic fatty acid found in high concentrations in the seed oil of Crepis foetida. The document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, extraction, analysis, and biological activities of this compound.

Introduction

Crepis foetida, a plant in the Asteraceae family, is a notable source of this compound ((9Z)-octadec-9-en-12-ynoic acid), an unusual C18 fatty acid containing both a double and a triple bond. The seed oil of this plant can contain up to 60% this compound, making it a significant natural source for this compound.[1] this compound is of interest due to its unique chemical structure and its potential biological activities, including its role as a precursor in the biosynthesis of other polyacetylenes and its interaction with inflammatory pathways.

Quantitative Data on Fatty Acid Composition

Table 1: Fatty Acid Composition of Crepis foetida subsp. rhoeadifolia Flower Oil [2][3]

Fatty AcidShorthandPercentage (%)
Palmitic AcidC16:028.34
Myristic AcidC14:018.51
Linoleic AcidC18:2 ω68.15
Oleic AcidC18:1 ω98.21
Myristoleic AcidC14:1 ω54.82
Palmitoleic AcidC16:1 ω73.12
α-Linolenic AcidC18:3 ω32.87
Stearic AcidC18:02.54
Behenic AcidC22:01.89
Arachidic AcidC20:01.56
Heneicosanoic AcidC21:01.23
Other Fatty Acids-< 1.0
Total Saturated Fatty Acids (SFA) 62.67
Total Monounsaturated Fatty Acids (MUFA) 17.54
Total Polyunsaturated Fatty Acids (PUFA) 19.79

Note: The primary focus of this guide is the seed oil of Crepis foetida, which is reported to contain 36-60% this compound. The data for the flower oil of a subspecies is provided for context.

Experimental Protocols

The following sections detail the methodologies for the extraction of oil from Crepis foetida seeds and the subsequent analysis of its fatty acid composition, with a focus on this compound. These protocols are synthesized from standard methods for seed oil analysis.

Oil Extraction from Crepis foetida Seeds

A standard method for obtaining oil from seeds is solvent extraction, which is efficient for laboratory-scale preparations.

Objective: To extract the total lipid content from Crepis foetida seeds.

Materials:

  • Crepis foetida seeds

  • Grinder or mortar and pestle

  • Soxhlet extraction apparatus

  • Thimble

  • Round-bottom flask

  • Heating mantle

  • Rotary evaporator

  • n-Hexane (analytical grade)

  • Anhydrous sodium sulfate

Procedure:

  • Seed Preparation: Dry the Crepis foetida seeds to a moisture content of 5-10%. Grind the dried seeds into a fine powder to increase the surface area for efficient solvent penetration.

  • Soxhlet Extraction: a. Place a known weight of the powdered seeds (e.g., 20-30 g) into a cellulose thimble. b. Position the thimble inside the main chamber of the Soxhlet extractor. c. Fill the round-bottom flask with n-hexane (approximately 1.5 to 2 times the volume of the extractor chamber). d. Assemble the Soxhlet apparatus and place the flask on a heating mantle. e. Heat the solvent to its boiling point (60-70°C for n-hexane). The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble containing the seed powder. f. Allow the extraction to proceed for 6-8 hours, during which the solvent will continuously cycle through the seed material, extracting the lipids.

  • Solvent Removal: After extraction, cool the apparatus. The resulting solution in the round-bottom flask is a mixture of oil and n-hexane (miscella). Remove the n-hexane using a rotary evaporator under reduced pressure at a temperature of approximately 40°C.

  • Oil Drying and Storage: Dry the extracted oil over anhydrous sodium sulfate to remove any residual moisture. Filter the oil and store it in a sealed, dark container under nitrogen or argon at -20°C to prevent oxidation, as this compound is prone to autoxidation.[1]

Analysis of Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

To analyze the fatty acid profile, the triglycerides in the extracted oil must be converted to their corresponding fatty acid methyl esters (FAMEs), which are more volatile and suitable for GC analysis.

Objective: To prepare FAMEs from the extracted oil and analyze the fatty acid composition, including the quantification of this compound, using GC-MS.

Materials:

  • Extracted Crepis foetida seed oil

  • Methanolic sodium hydroxide (0.5 M)

  • Boron trifluoride-methanol solution (14% w/v)

  • n-Hexane (GC grade)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • A polar capillary column (e.g., HP-INNOWax, Omegawax)

  • FAME standards (including a this compound standard if available)

  • Internal standard (e.g., heptadecanoic acid, C17:0)

Procedure:

Part 1: Preparation of Fatty Acid Methyl Esters (FAMEs)

  • Saponification: Place a small amount of the extracted oil (approximately 25 mg) into a screw-capped test tube. Add a known amount of the internal standard. Add 2 mL of 0.5 M methanolic sodium hydroxide.

  • Heat the mixture at 100°C for 5-10 minutes in a water bath until the oil droplets disappear, indicating complete saponification.

  • Esterification: Cool the tube to room temperature. Add 2 mL of 14% boron trifluoride-methanol solution.

  • Heat the mixture again at 100°C for 5-10 minutes.

  • Extraction of FAMEs: Cool the tube and add 1 mL of n-hexane and 1 mL of saturated sodium chloride solution.

  • Shake the tube vigorously for 30 seconds and then centrifuge to separate the layers.

  • Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial.

  • Dry the hexane extract over anhydrous sodium sulfate. The sample is now ready for GC-MS analysis.

Part 2: GC-MS Analysis

  • Instrument Setup:

    • Injector Temperature: 250°C

    • Column: A polar capillary column suitable for FAME analysis (e.g., HP-INNOWax, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 3 minutes.

      • Ramp to 210°C at 50°C/min, hold for 4 minutes.

    • MS Detector:

      • Ion Source Temperature: 230°C

      • Interface Temperature: 250°C

      • Scan Range: m/z 40-500

  • Injection: Inject 1 µL of the FAMEs solution in splitless mode.

  • Data Analysis:

    • Identify the FAMEs by comparing their retention times and mass spectra with those of authentic standards and by matching the mass spectra with a library (e.g., NIST).

    • Quantify the individual fatty acids by comparing their peak areas to the peak area of the internal standard. The percentage of each fatty acid is calculated relative to the total fatty acid content.

Visualizations

Chemical Structure of this compound

G cluster_workflow Experimental Workflow for this compound Analysis A Crepis foetida Seeds B Drying and Grinding A->B C Solvent Extraction (Soxhlet, n-Hexane) B->C D Crude Seed Oil C->D E Fatty Acid Methyl Ester (FAME) Preparation D->E F GC-MS Analysis E->F G Data Interpretation (Identification and Quantification) F->G G cluster_biosynthesis Biosynthesis of this compound and Polyacetylenes Oleic_acid Oleic Acid Linoleic_acid Linoleic Acid Oleic_acid->Linoleic_acid FAD2 Desaturase Crepenynic_acid This compound Linoleic_acid->Crepenynic_acid FAD2-like Acetylenase Dehydrocrepenynic_acid Dehydrothis compound Crepenynic_acid->Dehydrocrepenynic_acid Desaturase Polyacetylenes Further Polyacetylenes (e.g., Falcarinol) Dehydrocrepenynic_acid->Polyacetylenes Further modifications G cluster_inflammation Inhibition of Inflammatory Pathways by this compound Arachidonic_acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_acid->COX LOX Lipoxygenase (LOX) Arachidonic_acid->LOX Crepenynic_acid This compound Crepenynic_acid->COX Inhibits Crepenynic_acid->LOX Inhibits Prostaglandins Prostaglandins & Thromboxanes COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

References

Potential Therapeutic Applications of Crepenynic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crepenynic acid (cis-9-octadecen-12-ynoic acid) is a naturally occurring polyunsaturated fatty acid containing a distinctive triple bond (alkyne group) within its 18-carbon chain.[1] First identified in the seed oil of Crepis foetida, it is also found in other plant species, including those from the Asteraceae family.[1] While its primary known biological role is as a precursor in the biosynthesis of other polyacetylenes, emerging research suggests that this compound possesses therapeutic potential, particularly in the realm of anti-inflammatory and potentially anticancer applications. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic applications, detailing its mechanisms of action, summarizing quantitative data, and providing detailed experimental protocols for its investigation.

Biosynthesis of this compound

This compound is synthesized from linoleic acid through the action of a specialized fatty acid desaturase known as an acetylenase. This enzyme catalyzes the introduction of a triple bond at the Δ12 position of linoleic acid.[2][3]

This compound Biosynthesis Linoleic Acid Linoleic Acid This compound This compound Linoleic Acid->this compound Δ12-desaturation Acetylenase (FAD2 variant) Acetylenase (FAD2 variant) Acetylenase (FAD2 variant)->Linoleic Acid

Figure 1: Biosynthesis of this compound from Linoleic Acid.

Anti-inflammatory Applications

The primary therapeutic potential of this compound investigated to date lies in its anti-inflammatory properties. It has been shown to differentially inhibit key enzymes in the eicosanoid biosynthesis pathway, namely cyclooxygenase (COX) and lipoxygenase (LOX).

Mechanism of Action

This compound demonstrates a more potent inhibition of the cyclooxygenase pathway compared to the lipoxygenase pathway. Eicosanoids, such as prostaglandins and leukotrienes, are potent inflammatory mediators derived from arachidonic acid. By inhibiting COX and LOX, this compound can reduce the production of these pro-inflammatory molecules. At higher concentrations, it may also exert its effects by inhibiting phospholipase A2, the enzyme responsible for releasing arachidonic acid from the cell membrane.[4]

Anti_Inflammatory_Pathway cluster_membrane Cell Membrane Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid Phospholipase A2 COX Pathway COX Pathway Arachidonic Acid->COX Pathway LOX Pathway LOX Pathway Arachidonic Acid->LOX Pathway This compound This compound This compound->COX Pathway Potent Inhibition This compound->LOX Pathway Inhibition Phospholipase A2 Phospholipase A2 This compound->Phospholipase A2 Inhibition (high conc.) Prostaglandins & Thromboxanes Prostaglandins & Thromboxanes COX Pathway->Prostaglandins & Thromboxanes Leukotrienes Leukotrienes LOX Pathway->Leukotrienes Inflammation Inflammation Prostaglandins & Thromboxanes->Inflammation Leukotrienes->Inflammation

Figure 2: Proposed Anti-inflammatory Signaling Pathway of this compound.
Quantitative Data

The inhibitory activity of this compound against key inflammatory mediators has been quantified, as summarized in the table below.

TargetIC50Cell TypeReference
Thromboxane B2 (COX pathway)< 10 µMRat peritoneal leukocytes[4]
Leukotriene B4 (LOX pathway)85 µMRat peritoneal leukocytes[4]

Potential Anticancer Applications

While direct experimental evidence for the anticancer activity of this compound is currently limited, studies on structurally related acetylenic fatty acids, such as ximenynic acid, provide a strong rationale for its investigation as a potential anticancer agent. The proposed mechanisms include the induction of apoptosis and cell cycle arrest.

Hypothetical Mechanism of Action

Based on the activity of ximenynic acid, it is hypothesized that this compound may exert anticancer effects by:

  • Inducing Apoptosis: Triggering programmed cell death in cancer cells.

  • Inducing Cell Cycle Arrest: Halting the proliferation of cancer cells at specific checkpoints in the cell cycle.

Anticancer_Pathway This compound This compound Cancer Cell Cancer Cell This compound->Cancer Cell Apoptosis Apoptosis Cancer Cell->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Cancer Cell->Cell Cycle Arrest Inhibition of Proliferation Inhibition of Proliferation Apoptosis->Inhibition of Proliferation Cell Cycle Arrest->Inhibition of Proliferation

Figure 3: Hypothetical Anticancer Signaling Pathway of this compound.
ADMET Predictions

In silico predictions of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound provide preliminary insights into its drug-like characteristics.

PropertyPredicted ValueProbability (%)
Human Intestinal Absorption+99.32
Caco-2 Permeability+61.99
Blood Brain Barrier+80.00
Human Oral Bioavailability-67.14
Mitochondrial Toxicity+56.25
Acute Oral Toxicity (class)IV64.01

Note: These are computational predictions and require experimental validation.

Experimental Protocols

Extraction and Purification of this compound from Plant Sources

This protocol is adapted from methods used for extracting fatty acids from seed oils.

  • Oil Extraction:

    • Grind the seeds of a this compound-rich plant (e.g., Ixiolaena brevicompta or Crepis species) to a fine powder.

    • Extract the oil using a Soxhlet apparatus with n-hexane as the solvent for 6-8 hours.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude seed oil.

  • Saponification and Fatty Acid Liberation:

    • Dissolve the crude oil in a 2:1 mixture of methanol and toluene.

    • Add a solution of 2 M sodium hydroxide in methanol and reflux the mixture for 2 hours to saponify the triglycerides.

    • After cooling, acidify the mixture with 6 M hydrochloric acid to a pH of approximately 1-2 to liberate the free fatty acids.

    • Extract the free fatty acids with diethyl ether. Wash the ether layer with distilled water until neutral.

    • Dry the ether layer over anhydrous sodium sulfate and evaporate the solvent to yield the total fatty acid mixture.

  • Purification by Preparative HPLC:

    • Dissolve the fatty acid mixture in the mobile phase.

    • Perform preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

    • Use a mobile phase gradient of acetonitrile and water (with 0.1% formic acid) to separate the fatty acids.

    • Monitor the elution profile at 210 nm and collect the fractions corresponding to the this compound peak.

    • Confirm the purity and identity of the isolated this compound using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays

This protocol describes a general method for assessing the inhibitory activity of this compound on COX and LOX enzymes.

  • Enzyme and Substrate Preparation:

    • Use commercially available purified COX-1, COX-2, and 5-LOX enzymes.

    • Prepare a stock solution of arachidonic acid (substrate) in ethanol.

    • Prepare stock solutions of this compound at various concentrations in a suitable solvent (e.g., DMSO or ethanol).

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the enzyme, and the this compound solution (or vehicle control).

    • Pre-incubate the mixture for 10 minutes at 37°C.

    • Initiate the reaction by adding the arachidonic acid substrate.

    • Incubate for a specified time (e.g., 15 minutes) at 37°C.

    • Stop the reaction by adding a stopping solution (e.g., a mixture of acetonitrile and acetic acid).

  • Detection of Products:

    • Quantify the production of prostaglandins (for COX activity) or leukotrienes (for LOX activity) using enzyme-linked immunosorbent assay (ELISA) kits specific for the respective products (e.g., Prostaglandin E2, Thromboxane B2, Leukotriene B4).

    • Alternatively, use liquid chromatography-mass spectrometry (LC-MS) for more detailed product analysis.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (and a vehicle control).

    • Incubate the cells for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value from the dose-response curve.

Cell Cycle Analysis via Flow Cytometry

This protocol is to determine if this compound induces cell cycle arrest.

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 or 48 hours.

    • Harvest the cells by trypsinization, wash with PBS, and centrifuge to obtain a cell pellet.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (containing RNase A) and incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Collect data from at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

    • Compare the cell cycle distribution of treated cells to that of control cells.

Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

This is a general guideline for an initial in vivo toxicity assessment.

  • Animals and Housing:

    • Use healthy, young adult female rats (e.g., Wistar or Sprague-Dawley strain).

    • House the animals in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide standard laboratory diet and water ad libitum.

  • Dosing:

    • Fast the animals overnight before dosing.

    • Administer this compound orally by gavage at a starting dose (e.g., 300 mg/kg), followed by sequential doses (e.g., 2000 mg/kg) in different groups of animals based on the observed toxicity. A vehicle control group should also be included.

  • Observations:

    • Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Necropsy:

    • At the end of the observation period, euthanize all surviving animals and perform a gross necropsy to examine for any pathological changes in the organs.

In Vivo Pharmacokinetic Study

This protocol provides a framework for determining the pharmacokinetic profile of this compound.

  • Animal Model and Dosing:

    • Use a suitable animal model (e.g., rats or mice).

    • Administer a single dose of this compound either intravenously (IV) and/or orally (PO) at a predetermined concentration.

  • Blood Sampling:

    • Collect blood samples at various time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

    • Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as:

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum concentration (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Elimination half-life (t1/2)

      • Clearance (CL)

      • Volume of distribution (Vd)

      • Bioavailability (F%) for oral administration.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Extraction & Purification Extraction & Purification COX/LOX Inhibition COX/LOX Inhibition Extraction & Purification->COX/LOX Inhibition Cell Viability (MTT) Cell Viability (MTT) Extraction & Purification->Cell Viability (MTT) Cell Cycle Analysis Cell Cycle Analysis Cell Viability (MTT)->Cell Cycle Analysis Acute Toxicity Acute Toxicity Cell Cycle Analysis->Acute Toxicity Pharmacokinetics Pharmacokinetics Acute Toxicity->Pharmacokinetics Efficacy Studies Efficacy Studies Pharmacokinetics->Efficacy Studies Lead Optimization Lead Optimization Efficacy Studies->Lead Optimization

Figure 4: General Experimental Workflow for Evaluating this compound.

Future Directions and Conclusion

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the fields of inflammation and oncology. Its demonstrated ability to inhibit key inflammatory pathways provides a solid foundation for its further investigation as an anti-inflammatory drug. The potential for anticancer activity, inferred from related compounds, warrants direct experimental validation.

Future research should focus on:

  • Comprehensive in vitro screening: Evaluating the cytotoxic effects of this compound against a broad panel of cancer cell lines to identify potential targets.

  • Detailed mechanistic studies: Elucidating the precise molecular mechanisms underlying its potential anticancer effects, including its impact on apoptotic and cell cycle regulatory proteins.

  • Robust in vivo studies: Conducting thorough pharmacokinetic and toxicity studies in animal models to establish its safety profile and bioavailability.

  • Efficacy studies in disease models: Assessing the therapeutic efficacy of this compound in relevant animal models of inflammatory diseases and cancer.

References

An In-depth Technical Guide on the Mechanism of Action of Crepenynic Acid as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crepenynic acid, a naturally occurring polyunsaturated fatty acid containing a conjugated enyne system, has demonstrated significant inhibitory effects on key enzymes within the arachidonic acid cascade. This technical guide provides a comprehensive overview of the mechanism of action of this compound as an enzyme inhibitor, with a primary focus on its interaction with cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. This document synthesizes available quantitative data, details relevant experimental protocols for assessing its inhibitory activity, and presents visual representations of the underlying biochemical pathways and proposed mechanisms of inhibition. The evidence strongly suggests that this compound acts as a mechanism-based, irreversible inhibitor of both COX and LOX, highlighting its potential as a lead compound in the development of novel anti-inflammatory and therapeutic agents.

Introduction

This compound (9-octadecen-12-ynoic acid) is an acetylenic fatty acid found in the seeds of certain plants, such as Ixiolaena brevicompta.[1] Its unique chemical structure, featuring both a double and a triple bond, confers upon it distinct biochemical properties, including the ability to interfere with lipid metabolism and eicosanoid biosynthesis. Eicosanoids, such as prostaglandins and leukotrienes, are potent lipid mediators involved in a wide array of physiological and pathological processes, including inflammation, pain, and fever. The biosynthesis of these molecules is primarily catalyzed by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. The inhibitory action of this compound on these enzymes positions it as a molecule of significant interest for pharmacological research and drug development.

Target Enzymes and Inhibitory Activity

This compound has been shown to differentially inhibit enzymes in the arachidonic acid cascade, primarily targeting cyclooxygenase and lipoxygenase.

Cyclooxygenase (COX) Inhibition

This compound is an effective inhibitor of COX, the enzyme responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for all prostaglandins and thromboxanes. Its inhibitory effect has been quantified by measuring the reduction in the production of downstream products, such as thromboxane B2 (TXB2).

Lipoxygenase (LOX) Inhibition

This compound also inhibits lipoxygenase, the enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids to produce hydroperoxy fatty acids, which are precursors to leukotrienes and other bioactive lipids. The inhibition of LOX by this compound has been assessed by measuring the decrease in leukotriene B4 (LTB4) production.

Phospholipase A2 (PLA2) Inhibition

At higher concentrations, this compound has been observed to inhibit phospholipase A2 (PLA2). This enzyme is responsible for the release of arachidonic acid from membrane phospholipids, the initial step in the eicosanoid synthesis pathway.

Quantitative Inhibition Data

The inhibitory potency of this compound against its target enzymes has been determined in various studies. The following table summarizes the available quantitative data, primarily in the form of IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Target Enzyme ProductAssay SystemIC50 Value (µM)Reference
Thromboxane B2 (COX product)Rat peritoneal leukocytes< 10[1]
Leukotriene B4 (LOX product)Rat peritoneal leukocytes85[1]
Phospholipase A2Stimulated leukocytes~40-50% inhibition at 100 µM[1]

Mechanism of Action: Irreversible Inhibition

The presence of an acetylenic group in this compound strongly suggests a mechanism of irreversible inhibition, likely through covalent modification of the target enzymes. This mode of action is characteristic of other acetylenic fatty acids and is often referred to as "suicide inhibition" or "mechanism-based inactivation."[2][3][4]

Proposed Mechanism of Cyclooxygenase (COX) Inhibition

While direct evidence for this compound is still emerging, the mechanism is believed to be analogous to that of other acetylenic fatty acids and aspirin, which covalently modify a serine residue within the COX active site.[5][6] The enzyme's catalytic action on this compound is thought to generate a highly reactive intermediate that then forms a covalent bond with a key amino acid residue, leading to irreversible inactivation of the enzyme.

G Crepenynic_Acid This compound COX_Active_Site COX Active Site Crepenynic_Acid->COX_Active_Site Binding Reactive_Intermediate Reactive Intermediate COX_Active_Site->Reactive_Intermediate Enzymatic Oxidation Covalent_Adduct Covalent Enzyme-Inhibitor Adduct (Inactive) Reactive_Intermediate->Covalent_Adduct Covalent Bonding Serine_Residue Serine Residue Serine_Residue->Covalent_Adduct

Caption: Proposed mechanism of irreversible COX inhibition by this compound.

Proposed Mechanism of Lipoxygenase (LOX) Inhibition

For lipoxygenase, there is more direct evidence from studies on other acetylenic fatty acids. The proposed mechanism involves the LOX-catalyzed conversion of the acetylenic fatty acid into a reactive allene hydroperoxide.[2][7] This unstable intermediate then rapidly reacts with a nucleophilic amino acid residue in the active site, such as methionine, forming a covalent adduct and leading to irreversible enzyme inactivation.[2][3]

G Crepenynic_Acid This compound LOX_Active_Site LOX Active Site Crepenynic_Acid->LOX_Active_Site Binding Allene_Hydroperoxide Allene Hydroperoxide (Reactive Intermediate) LOX_Active_Site->Allene_Hydroperoxide Enzymatic Oxidation Covalent_Adduct Covalent Enzyme-Inhibitor Adduct (Inactive) Allene_Hydroperoxide->Covalent_Adduct Covalent Bonding Methionine_Residue Methionine Residue Methionine_Residue->Covalent_Adduct

Caption: Proposed mechanism of irreversible LOX inhibition by this compound.

Signaling Pathways Affected

This compound exerts its effects by inhibiting the production of key signaling molecules in the arachidonic acid cascade.

G Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 Prostaglandins Prostaglandins, Thromboxanes Arachidonic_Acid->Prostaglandins COX Leukotrienes Leukotrienes Arachidonic_Acid->Leukotrienes LOX PLA2 Phospholipase A2 COX Cyclooxygenase (COX) LOX Lipoxygenase (LOX) Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Leukotrienes->Inflammation Crepenynic_Acid This compound Crepenynic_Acid->PLA2 High Concentration Crepenynic_Acid->COX Crepenynic_Acid->LOX

Caption: Inhibition of the arachidonic acid cascade by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound's inhibitory activity.

Cyclooxygenase (COX) Inhibition Assay (Spectrophotometric)

This protocol is adapted from standard methods for assessing COX activity.

  • Reagents and Materials:

    • COX-1 or COX-2 enzyme preparation

    • Reaction Buffer: 0.1 M Tris-HCl, pH 8.0

    • Heme (cofactor)

    • L-epinephrine (cofactor)

    • Arachidonic acid (substrate)

    • This compound (inhibitor) dissolved in a suitable solvent (e.g., DMSO)

    • Hydrochloric acid (HCl) for reaction termination

    • Spectrophotometer capable of reading at a specific wavelength for the product of interest (e.g., via a secondary colorimetric reaction).

  • Procedure:

    • Prepare a reaction mixture containing Tris-HCl buffer, hematin, and L-epinephrine.

    • Add the COX enzyme to the reaction mixture and incubate at room temperature for a specified time (e.g., 2 minutes).

    • Add this compound at various concentrations (or solvent control) to the enzyme solution and pre-incubate at 37°C for a defined period (e.g., 10 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Allow the reaction to proceed for a fixed time (e.g., 2 minutes) at 37°C.

    • Terminate the reaction by adding HCl.

    • Quantify the amount of prostaglandin produced using a suitable method, such as ELISA or LC-MS/MS.

    • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

G cluster_prep Preparation cluster_inhibition Inhibition cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reaction Mix (Buffer, Cofactors) Enzyme_Prep Add COX Enzyme Reagents->Enzyme_Prep Add_Inhibitor Add this compound (or Vehicle) Enzyme_Prep->Add_Inhibitor Pre_Incubate Pre-incubate at 37°C Add_Inhibitor->Pre_Incubate Add_Substrate Add Arachidonic Acid Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Terminate Terminate with HCl Incubate->Terminate Quantify Quantify Prostaglandin Production (e.g., ELISA) Terminate->Quantify Calculate Calculate % Inhibition and IC50 Quantify->Calculate

Caption: Experimental workflow for a COX inhibition assay.

Lipoxygenase (LOX) Inhibition Assay (Spectrophotometric)

This protocol is based on the spectrophotometric detection of the formation of a conjugated diene hydroperoxide.

  • Reagents and Materials:

    • Lipoxygenase enzyme preparation (e.g., from soybean)

    • Assay Buffer: 0.1 M phosphate buffer (pH 8.0) or 0.2 M borate buffer (pH 9.0)

    • Linoleic acid or arachidonic acid (substrate)

    • This compound (inhibitor) dissolved in a suitable solvent (e.g., DMSO)

    • Spectrophotometer capable of reading absorbance at 234 nm.

  • Procedure:

    • Set up the assay in UV-transparent cuvettes or a 96-well plate.

    • To each cuvette/well, add the assay buffer and the lipoxygenase enzyme solution.

    • Add this compound at various concentrations (or solvent control) to the enzyme solution.

    • Incubate the mixture for a short period (e.g., 5-10 minutes) at 25°C to allow for inhibitor interaction.

    • Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).

    • Immediately monitor the increase in absorbance at 234 nm over a set period (e.g., 5 minutes). The rate of increase in absorbance is proportional to the enzyme activity.

    • Calculate the initial reaction rates for the control and inhibitor-treated samples.

    • Determine the percentage of inhibition for each concentration of this compound and calculate the IC50 value.

G cluster_prep Preparation cluster_inhibition Inhibition cluster_reaction Reaction & Measurement cluster_analysis Analysis Reagents Prepare Assay Mix (Buffer, LOX Enzyme) Add_Inhibitor Add this compound (or Vehicle) Reagents->Add_Inhibitor Incubate Incubate at 25°C Add_Inhibitor->Incubate Add_Substrate Add Substrate (e.g., Linoleic Acid) Incubate->Add_Substrate Measure_Absorbance Monitor Absorbance at 234 nm Add_Substrate->Measure_Absorbance Calculate_Rates Calculate Initial Reaction Rates Measure_Absorbance->Calculate_Rates Determine_IC50 Determine % Inhibition and IC50 Calculate_Rates->Determine_IC50

Caption: Experimental workflow for a LOX inhibition assay.

Conclusion and Future Directions

This compound is a potent inhibitor of cyclooxygenase and lipoxygenase, key enzymes in the inflammatory cascade. The available evidence strongly supports a mechanism of irreversible, covalent inhibition, making it a "suicide substrate." This mode of action can offer advantages in terms of prolonged duration of action and increased potency.

Further research is warranted to fully elucidate the precise molecular interactions between this compound and its target enzymes. High-resolution crystal structures of COX and LOX co-crystallized with this compound would provide invaluable insights into the exact binding mode and the specific amino acid residues involved in the covalent modification. Mass spectrometry studies of the enzyme-inhibitor adducts would definitively confirm the covalent nature of the interaction and identify the site of modification. A deeper understanding of the structure-activity relationship of this compound and related acetylenic fatty acids will be crucial for the rational design of more potent and selective inhibitors with therapeutic potential for a range of inflammatory disorders.

References

An In-depth Technical Guide to Crepenynic Acid Metabolism in Plant Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crepenynic acid (CA), a unique C18 acetylenic fatty acid, represents a significant branch point in plant lipid metabolism, diverting flux from common fatty acids towards a diverse array of bioactive polyacetylenes. This technical guide provides a comprehensive overview of the biosynthesis, downstream metabolism, and physiological significance of this compound in plant systems. Detailed experimental protocols for the analysis of this compound and the characterization of related gene expression are provided. Furthermore, the biological activities of this compound and its derivatives are discussed, highlighting their potential for applications in drug development.

Introduction

This compound ((9Z)-octadec-9-en-12-ynoic acid) is an unusual fatty acid characterized by a triple bond within its 18-carbon chain.[1][2] Primarily found in the seed oils of certain plant families, notably the Asteraceae and Apiaceae, it serves as a key metabolic intermediate.[3][4] Its biosynthesis marks a critical juncture, redirecting linoleic acid from conventional desaturation pathways towards the production of a vast array of specialized polyacetylenic compounds.[3][5] These downstream metabolites are often implicated in plant defense mechanisms and have garnered interest for their potent biological activities, including antifungal, anti-inflammatory, and cytotoxic properties.[6][7][8] This guide delves into the core aspects of this compound metabolism, offering a technical resource for researchers in plant science and professionals exploring natural products for therapeutic applications.

Biosynthesis of this compound

The formation of this compound is a highly regulated and tissue-specific process, predominantly occurring in developing seeds.[9][10] The biosynthetic pathway begins with the common fatty acid, oleic acid.

The Core Biosynthetic Pathway

The synthesis of this compound from oleic acid involves two primary enzymatic steps:

  • Desaturation of Oleic Acid: The initial step is the conversion of oleic acid (18:1Δ9c) to linoleic acid (18:2Δ9c,12c). This reaction is catalyzed by a Δ12-oleic acid desaturase (FAD2) , a membrane-bound enzyme located in the endoplasmic reticulum.[11][12]

  • Acetylenation of Linoleic Acid: The key step is the introduction of a triple bond into linoleic acid to form this compound. This is catalyzed by a specialized, divergent form of FAD2 known as Δ12-fatty acid acetylenase (an acetylenase) .[5][13] This enzyme acts on linoleic acid, converting the cis-double bond at the Δ12 position into a triple bond.[9]

The functional expression of the acetylenase is often the rate-limiting step and is tightly controlled, leading to the accumulation of this compound primarily in seed tissues.[9][10] The co-expression and competition with other desaturases, such as FAD3 (which converts linoleic to α-linolenic acid), can significantly influence the final concentration of this compound.[9][14]

This compound Biosynthesis Biosynthesis of this compound Oleic Acid Oleic Acid Linoleic Acid Linoleic Acid Oleic Acid->Linoleic Acid FAD2 (Δ12-Desaturase) This compound This compound Linoleic Acid->this compound Acetylenase (Divergent FAD2)

Figure 1: Core biosynthetic pathway of this compound from oleic acid.

Downstream Metabolism: The Polyacetylene Pathway

This compound is the primary precursor for a wide variety of polyacetylenic compounds, which are often involved in plant defense.[3][6] The downstream pathway involves a series of desaturation and modification reactions.

Formation of Dehydrothis compound

The immediate downstream product of this compound is dehydrothis compound, formed by the introduction of another double bond. This conversion is catalyzed by a bifunctional FAD2 enzyme with both Δ12 and Δ14 desaturase activity.[11][12]

Elaboration into Falcarin-Type Polyacetylenes

In the Apiaceae family, such as carrots, dehydrothis compound is further metabolized to produce falcarin-type polyacetylenes like falcarinol and falcarindiol.[6][11][12] This part of the pathway involves a series of yet-to-be-fully-characterized desaturases, hydroxylases, and potentially other modifying enzymes.[3][15] The expression of genes encoding these enzymes is often induced by biotic stressors like fungal pathogens.[6]

Downstream_Metabolism Downstream Metabolism of this compound This compound This compound Dehydrothis compound Dehydrothis compound This compound->Dehydrothis compound Bifunctional FAD2 (Δ14-Desaturase) Further Desaturation & Modification Further Desaturation & Modification Dehydrothis compound->Further Desaturation & Modification Falcarin-type Polyacetylenes Falcarin-type Polyacetylenes Further Desaturation & Modification->Falcarin-type Polyacetylenes

Figure 2: Generalized downstream metabolic pathway of this compound.

Quantitative Data on this compound Content

The accumulation of this compound varies significantly among plant species and is predominantly localized in the seed oil. The following tables summarize the reported quantitative data for this compound in various plant species.

Plant SpeciesFamilyTissueThis compound Content (% of Total Fatty Acids)Reference
Crepis alpinaAsteraceaeSeed Oil~74%[10][14]
Crepis foetidaAsteraceaeSeed Oil60%[4]
Crepis rubraAsteraceaeSeed Oil29.5% - 55%[16]
Atractylodes lanceaAsteraceaeSeed Oil18%[4][17]
Atractylodes macrocephalaAsteraceaeSeed Oil13-15%[4][17]
Jurinea mollisAsteraceaeSeed Oil24%[4]
Ixiolaena brevicomptaAsteraceaeSeed OilHigh concentration[7]
Afzelia cuanzensisCaesalpinioideaeSeed OilHigh concentration[3]

Experimental Protocols

Analysis of this compound and Other Fatty Acids

The standard method for analyzing fatty acid composition in plant tissues involves the conversion of fatty acids to fatty acid methyl esters (FAMEs), followed by gas chromatography-mass spectrometry (GC-MS).

Protocol: One-Step Lipid Extraction and FAMEs Preparation

This protocol is adapted for the simultaneous extraction and transmethylation of lipids from fresh plant tissues.[12]

  • Sample Preparation: Homogenize ~200 mg of fresh plant tissue (e.g., seeds) in liquid nitrogen using a mortar and pestle.

  • Reaction Mixture: Prepare a reagent containing methanol:heptane:benzene:2,2-dimethoxypropane:H2SO4 in a ratio of 37:36:20:5:2 by volume.

  • Transesterification: Add the homogenized tissue to the reaction mixture in a sealed tube. For quantification, add a known amount of an internal standard (e.g., heptadecanoic acid).

  • Incubation: Heat the mixture at 80°C for 1-2 hours. During this time, digestion of the tissue and transmethylation of lipids occur in a single phase.

  • Phase Separation: Allow the mixture to cool to room temperature. Two distinct phases will form.

  • Extraction: The upper heptane phase, containing the FAMEs, can be directly collected for GC-MS analysis.

GC-MS Analysis of FAMEs

  • Injection: Inject 1 µL of the FAMEs-containing heptane layer into the GC-MS.

  • Column: Use a suitable capillary column for FAME separation (e.g., DB-23).

  • Oven Program: A typical temperature program starts at 125°C, ramps to 180°C at 10°C/min, then to 200°C at 3°C/min, and finally to 230°C at 5°C/min, with appropriate hold times.[18]

  • Detection and Quantification: Identify FAMEs based on their retention times and mass spectra compared to known standards. Quantify individual fatty acids by comparing their peak areas to the peak area of the internal standard.

FAME_Analysis_Workflow Workflow for Fatty Acid Analysis cluster_sample_prep Sample Preparation cluster_extraction Extraction & Derivatization cluster_analysis Analysis Homogenize Tissue Homogenize Tissue Add Reaction Mix & Internal Standard Add Reaction Mix & Internal Standard Homogenize Tissue->Add Reaction Mix & Internal Standard Incubate at 80°C Incubate at 80°C Add Reaction Mix & Internal Standard->Incubate at 80°C Cool & Phase Separate Cool & Phase Separate Incubate at 80°C->Cool & Phase Separate Collect Upper Phase (FAMEs) Collect Upper Phase (FAMEs) Cool & Phase Separate->Collect Upper Phase (FAMEs) GC-MS Analysis GC-MS Analysis Collect Upper Phase (FAMEs)->GC-MS Analysis Data Interpretation Data Interpretation GC-MS Analysis->Data Interpretation

Figure 3: Experimental workflow for FAMEs analysis from plant tissue.

Gene Expression Analysis of Biosynthetic Enzymes

Reverse transcription-quantitative PCR (RT-qPCR) is a highly sensitive technique to quantify the expression levels of genes involved in this compound metabolism, such as FAD2 and acetylenase.

Protocol: RT-qPCR for Gene Expression Analysis

This is a general protocol that should be optimized for the specific plant species and target genes.[11][19]

  • RNA Extraction: Isolate total RNA from the plant tissue of interest (e.g., developing seeds, leaves) using a suitable RNA extraction kit or a CTAB-based method.

  • RNA Quality Control: Assess the quality and integrity of the extracted RNA using spectrophotometry (A260/A280 ratio) and gel electrophoresis or a bioanalyzer.

  • DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Primer Design: Design and validate qPCR primers specific to the target genes (e.g., acetylenase, FAD2) and suitable reference genes for normalization.

  • qPCR Reaction: Set up the qPCR reaction with a suitable qPCR master mix, cDNA template, and specific primers.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression levels of the target genes, normalized to the expression of the reference genes.

Physiological Role and Biological Activity

Role in Plant Defense

The primary physiological role of this compound in plants is as a precursor to polyacetylenes, which act as phytoalexins.[3][6] These compounds exhibit potent antifungal and antimicrobial activity, contributing to the plant's defense against pathogens.[6][8] The biosynthesis of this compound and downstream polyacetylenes is often upregulated in response to biotic stress, such as fungal elicitors.[2][14]

Potential for Drug Development

This compound and its derivatives have demonstrated a range of biological activities that make them interesting candidates for drug development.

  • Anti-inflammatory Properties: this compound is a more effective inhibitor of cyclooxygenase (COX) enzymes than lipoxygenase (LOX), with an IC50 for thromboxane B2 of less than 10 µM.[7] This suggests potential applications as an anti-inflammatory agent.

  • Antifungal Activity: Acetylenic fatty acids, in general, have shown strong inhibitory activity against human fungal pathogens like Candida albicans.[8] Their mechanism of action appears to involve the disruption of fatty acid homeostasis in the fungal cells.

  • Cytotoxic Activity: The polyacetylenes derived from this compound, such as falcarinol, have demonstrated cytotoxicity against several human cancer cell lines.[15][18] This opens avenues for the investigation of this compound derivatives as potential anticancer agents.

The synthesis of novel derivatives of this compound could lead to compounds with enhanced potency and selectivity for specific therapeutic targets.

Conclusion

This compound metabolism is a specialized branch of fatty acid biosynthesis in plants that leads to the production of a diverse array of bioactive polyacetylenes. Understanding the enzymes and regulatory mechanisms involved in this pathway is crucial for both fundamental plant science and for harnessing the potential of these unique natural products. The detailed protocols provided in this guide offer a practical framework for researchers to investigate this compound metabolism in their own systems. The potent biological activities of this compound and its derivatives underscore their promise as lead compounds in the development of new therapeutic agents, particularly in the areas of anti-inflammatory, antifungal, and anticancer drug discovery.

References

Fungal Polyacetylenes and the Crepenynate Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Fungal polyacetylenes are a diverse class of bioactive secondary metabolites characterized by the presence of one or more carbon-carbon triple bonds.[1] These compounds are biosynthesized from fatty acid precursors, primarily through the crepenynate pathway, and exhibit a wide range of pharmacological activities, including potent antifungal, antibacterial, and cytotoxic effects.[2][3][4] This technical guide provides an in-depth overview of fungal polyacetylenes, detailing their biosynthesis via the crepenynate pathway, summarizing their biological activities with quantitative data, outlining experimental protocols for their study, and illustrating key metabolic and signaling pathways. This document is intended for researchers, scientists, and drug development professionals working in mycology, natural product chemistry, and pharmacology.

Introduction to Fungal Polyacetylenes

Polyacetylenes are a significant class of natural products found in various organisms, including plants and fungi.[1] In fungi, these compounds are derived from fatty acid metabolism and are known for their often unstable yet highly bioactive structures.[5] The presence of conjugated triple bonds is a key feature of polyacetylenes and is largely responsible for their chemical reactivity and biological properties.[6] Fungi, particularly from the Basidiomycota phylum, are known producers of a variety of linear polyacetylenes.[5] The study of these compounds has gained considerable interest due to their potential as lead structures for the development of new therapeutic agents.

The Crepenynate Pathway: Biosynthesis of Fungal Polyacetylenes

The major route for the biosynthesis of polyacetylenes in fungi is the crepenynate pathway, which commences with oleic acid.[1][7] This pathway involves a series of desaturation and acetylenation reactions catalyzed by specific enzymes to introduce triple bonds into the fatty acid chain.

The key enzymatic steps are:

  • Desaturation of Oleic Acid: The pathway begins with the desaturation of oleic acid (a C18:1 fatty acid) to linoleic acid (a C18:2 fatty acid). This reaction is catalyzed by a Δ12-fatty acid desaturase (FAD2).[1][8]

  • Formation of Crepenynic Acid: Linoleic acid is then converted to this compound (octadeca-9,12-dien-12-ynoic acid) by a Δ12-acetylenase, which is a variant of the FAD2 desaturase. This is the hallmark step of the pathway, introducing the first triple bond.[1][8]

  • Further Desaturation and Modification: this compound serves as a precursor for a wide array of polyacetylenes. It can undergo further desaturation by other desaturases to introduce additional double and triple bonds.[9] Subsequent modifications, such as chain shortening, oxidation, and cyclization, lead to the vast structural diversity of fungal polyacetylenes.[5]

Crepenynate_Pathway Oleic_Acid Oleic Acid (C18:1) Linoleic_Acid Linoleic Acid (C18:2) Oleic_Acid->Linoleic_Acid Δ12-Fatty Acid Desaturase (FAD2) Crepenynic_Acid This compound Linoleic_Acid->Crepenynic_Acid Δ12-Acetylenase Dehydrocrepenynic_Acid Dehydrothis compound Crepenynic_Acid->Dehydrocrepenynic_Acid Δ14-Desaturase Polyacetylenes Further Polyacetylenes (e.g., Falcarinol-type) Dehydrocrepenynic_Acid->Polyacetylenes Further enzymatic modifications

Figure 1: The Fungal Crepenynate Biosynthetic Pathway.

Biological Activities of Fungal Polyacetylenes

Fungal polyacetylenes have been reported to possess a broad spectrum of biological activities. Their potential as therapeutic agents is summarized below with available quantitative data.

Antifungal Activity

Many fungal polyacetylenes exhibit potent activity against pathogenic fungi, including those affecting plants and humans.

CompoundProducing OrganismTarget OrganismMIC (µg/mL)Reference
Xylariside BXylaria sp. VDL4Fusarium oxysporum7.81[2]
Botrytis cinerea3.91[2]
Phytophthora capsici7.81[2]
Fusarium solani3.91[2]
Polyacetylene C53SyntheticMycobacterium tuberculosis17.88[3]
Antibacterial Activity

Several polyacetylenes have also demonstrated activity against bacterial pathogens.

CompoundProducing OrganismTarget OrganismMIC (µg/mL)Reference
Iso bavachalconeD. kamerunianaMycobacterium tuberculosis51.77[3]
DamnacanthalPlant-derivedMycobacterium tuberculosis13.07[3]
Cytotoxic Activity

The cytotoxic properties of fungal polyacetylenes make them interesting candidates for anticancer drug discovery.

CompoundFungal SourceCancer Cell LineIC50 (µM)Reference
Penicilindole AEupenicillium sp. HJ002A549 (Lung)5.5[7]
HepG-2 (Liver)1.5[7]
Compound 45Aspergillus sp.MCF-7 (Breast)4.98[10]
A549 (Lung)1.95[10]
HeLa (Cervical)0.68[10]
KB (Oral)1.50[10]
Compound 48Aspergillus sp.MCF-7 (Breast)2.02[10]
A549 (Lung)0.82[10]
HeLa (Cervical)1.14[10]
KB (Oral)1.10[10]

Experimental Protocols

This section provides generalized methodologies for the study of fungal polyacetylenes, from isolation to bioactivity assessment.

Fungal Fermentation and Extraction
  • Fungal Culture: Inoculate the desired fungal strain into a suitable liquid or solid-state fermentation medium (e.g., Potato Dextrose Broth or rice medium).[11]

  • Incubation: Culture the fungus under optimal conditions of temperature (e.g., 25-28°C) and agitation for a period sufficient for secondary metabolite production (typically 7-30 days).[11]

  • Extraction: Separate the mycelium from the culture broth by filtration or centrifugation. Extract the culture filtrate and/or the mycelial mass with an appropriate organic solvent such as ethyl acetate or methanol.[12]

  • Concentration: Concentrate the organic extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Fungal_Extraction_Workflow cluster_0 Fermentation cluster_1 Extraction Fungal_Culture Fungal Culture (Liquid or Solid) Incubation Incubation (e.g., 25-28°C, 7-30 days) Fungal_Culture->Incubation Separation Separation of Mycelium and Broth Incubation->Separation Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Separation->Solvent_Extraction Concentration Concentration (Rotary Evaporation) Solvent_Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract

Figure 2: General Workflow for Fungal Fermentation and Extraction.
Isolation and Purification

  • Chromatography: Subject the crude extract to column chromatography using silica gel or Sephadex LH-20.[6]

  • Gradient Elution: Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with solvents like ethyl acetate and methanol.[6]

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • HPLC Purification: Purify the fractions containing the compounds of interest using preparative HPLC with a suitable column (e.g., C18 reversed-phase) and a gradient of water and acetonitrile or methanol.[12]

Structure Elucidation
  • Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the purified compounds using high-resolution mass spectrometry (HRMS). Analyze the fragmentation patterns in MS/MS spectra to gain structural insights.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Record 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to determine the chemical structure and stereochemistry of the polyacetylenes.[14]

Antifungal Susceptibility Testing
  • Inoculum Preparation: Prepare a standardized suspension of the target fungal pathogen.

  • Broth Microdilution: Perform serial dilutions of the purified polyacetylene in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation and Incubation: Add the fungal inoculum to each well and incubate the plate under appropriate conditions.

  • MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits fungal growth.[2]

Signaling Pathways Potentially Modulated by Fungal Polyacetylenes

While the exact mechanisms of action for many fungal polyacetylenes are still under investigation, evidence suggests they may interfere with key cellular signaling pathways in target organisms.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is crucial for fungal development, stress response, and pathogenicity.[15] It is a plausible target for bioactive compounds. Polyacetylenes may inhibit or dysregulate components of this cascade, leading to impaired fungal growth and virulence.

MAPK_Pathway Extracellular_Signal Extracellular Signal (e.g., Stress) MAPKKK MAPKKK Extracellular_Signal->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Transcription_Factors Transcription Factors MAPK->Transcription_Factors Cellular_Response Cellular Response (e.g., Growth, Virulence) Transcription_Factors->Cellular_Response Polyacetylene Fungal Polyacetylene Polyacetylene->MAPKKK Putative Inhibition Polyacetylene->MAPKK Putative Inhibition Polyacetylene->MAPK Putative Inhibition

Figure 3: Putative Interaction of Fungal Polyacetylenes with the MAPK Pathway.
Calcium Signaling Pathway

Calcium signaling is a universal and essential process in fungi, regulating a wide range of cellular functions including growth, stress tolerance, and development.[16] Disruption of calcium homeostasis can be detrimental to fungal cells. Fungal polyacetylenes may exert their effects by interfering with calcium channels, pumps, or calcium-binding proteins, thereby disrupting downstream signaling events.

Calcium_Signaling_Pathway Extracellular_Stimulus Extracellular Stimulus Ca_Channel Ca²⁺ Channels Extracellular_Stimulus->Ca_Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Calmodulin Calmodulin Ca_Influx->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin Transcription_Factor Transcription Factor (e.g., CrzA) Calcineurin->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cellular_Responses Cellular Responses Gene_Expression->Cellular_Responses Polyacetylene Fungal Polyacetylene Polyacetylene->Ca_Channel Putative Modulation Polyacetylene->Calmodulin Putative Inhibition

Figure 4: Putative Modulation of Fungal Calcium Signaling by Polyacetylenes.

Conclusion and Future Perspectives

Fungal polyacetylenes represent a promising and largely untapped source of novel bioactive compounds. The crepenynate pathway provides the biosynthetic foundation for the remarkable structural diversity observed in this class of molecules. Their potent antifungal, antibacterial, and cytotoxic activities underscore their potential for development as new therapeutic agents. Further research is warranted to fully elucidate the mechanisms of action of these compounds, including their specific interactions with cellular signaling pathways. The development of more efficient methods for their isolation and synthesis will be crucial for advancing their preclinical and clinical evaluation. This technical guide provides a foundational resource for researchers aiming to explore the fascinating world of fungal polyacetylenes and harness their therapeutic potential.

References

Physiological Effects of Acetylenic Fatty Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylenic fatty acids, a unique class of lipids characterized by the presence of one or more carbon-carbon triple bonds, exhibit a diverse range of potent physiological effects. Their mechanisms of action are multifaceted, primarily involving the targeted inhibition of key enzymes in lipid metabolism and the modulation of critical signaling pathways. This technical guide provides an in-depth overview of the core physiological effects of acetylenic fatty acids, with a focus on their enzymatic interactions, impact on cellular signaling, and potential therapeutic applications. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided for key cited experiments. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of the complex processes involved.

Introduction

Acetylenic fatty acids are naturally occurring and synthetic fatty acids that have garnered significant interest in the scientific community due to their unique chemical structures and potent biological activities.[1] Unlike their more common saturated and unsaturated counterparts, the presence of a triple bond confers distinct chemical properties that allow them to act as highly specific inhibitors of various enzymes.[2] This guide will explore the physiological effects of several key acetylenic fatty acids, including their roles as enzyme inhibitors, modulators of signaling pathways, and antifungal agents.

Enzyme Inhibition by Acetylenic Fatty Acids

A primary mechanism through which acetylenic fatty acids exert their physiological effects is through the irreversible inhibition of specific enzymes, often acting as "suicide substrates."

Lipoxygenase (LOX) Inhibition

Certain acetylenic fatty acids are potent, time-dependent, and irreversible inhibitors of lipoxygenases, a family of enzymes involved in the metabolism of polyunsaturated fatty acids to produce inflammatory mediators.[3][4]

  • Mechanism of Action: Acetylenic fatty acids like 5,8,11,14-eicosatetraynoic acid (ETYA) act as suicidal substrates for lipoxygenases. The enzyme converts the acetylenic fatty acid into a highly reactive allene hydroperoxide intermediate. This intermediate then reacts with a methionine residue at the active site of the enzyme, leading to its irreversible inactivation.[3][5] Interestingly, despite complete enzyme inactivation, covalent binding of the suicidal substrate to the lipoxygenase does not occur.[3]

  • Quantitative Inhibition Data:

Acetylenic Fatty AcidTarget EnzymeInhibition ParameterValueReference(s)
5,8,11,14-Eicosatetraynoic Acid (ETYA)Soybean LipoxygenaseKm1.3 µM[5]
5,8,11,14-Eicosatetraynoic Acid (ETYA)Soybean Lipoxygenasek+20.006 s-1[5]
Acyl-CoA Oxidase-1 (ACOX1) Inhibition

10,12-tricosadiynoic acid (TDYA) is a highly specific and selective inhibitor of acyl-CoA oxidase-1 (ACOX1), the rate-limiting enzyme in peroxisomal fatty acid β-oxidation.[2][6][7]

  • Mechanism of Action: TDYA is a suicide substrate for ACOX1. It must first be activated to its CoA thioester, TDYA-CoA, by very long-chain acyl-CoA synthetase (VLACS) within the peroxisome.[2][6] TDYA-CoA then causes rapid, time-dependent, and irreversible inhibition of ACOX1.[2][6] The activity of ACOX1 can be decreased by nearly 95% after a 5-minute incubation with TDYA-CoA.[2][6]

  • Quantitative Inhibition Data:

Acetylenic Fatty AcidTarget EnzymeInhibition ParameterValueReference(s)
10,12-Tricosadiynoic Acid-CoAAcyl-CoA Oxidase-1 (ACOX1)KI680 nM[2][6][8]
10,12-Tricosadiynoic Acid-CoAAcyl-CoA Oxidase-1 (ACOX1)kinact3.18 min-1[2][6][8]

Modulation of Signaling Pathways

Acetylenic fatty acids can influence cellular metabolism and gene expression by modulating key signaling pathways.

SIRT1-AMPK Pathway Activation

The inhibition of ACOX1 by 10,12-tricosadiynoic acid leads to the activation of the SIRT1-AMPK signaling pathway, which plays a central role in regulating energy homeostasis.

  • Proposed Mechanism: By inhibiting peroxisomal fatty acid oxidation, TDYA is thought to alter the cellular energy state, leading to an increase in the AMP/ATP ratio. This activates AMP-activated protein kinase (AMPK). Activated AMPK can then phosphorylate and activate various downstream targets, including peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), which in turn promotes mitochondrial biogenesis and fatty acid oxidation. Furthermore, AMPK can activate Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, which can also deacetylate and activate PGC-1α, further enhancing mitochondrial function. This coordinated activation leads to increased hepatic mitochondrial fatty acid oxidation and reduced hydrogen peroxide accumulation.[4][9][10]

SIRT1_AMPK_Pathway TDYA 10,12-Tricosadiynoic Acid ACOX1 ACOX1 (Peroxisomal β-oxidation) TDYA->ACOX1 Inhibits Energy_State Altered Cellular Energy State (↑ AMP/ATP) ACOX1->Energy_State Leads to AMPK AMPK Activation Energy_State->AMPK SIRT1 SIRT1 Activation AMPK->SIRT1 PPARalpha PPARα Activation AMPK->PPARalpha SIRT1->PPARalpha Deacetylates & Activates Mitochondrial_FAO ↑ Mitochondrial Fatty Acid Oxidation PPARalpha->Mitochondrial_FAO H2O2 ↓ H₂O₂ Accumulation Mitochondrial_FAO->H2O2 Results in

Proposed signaling pathway of 10,12-tricosadiynoic acid.
Regulation of Gene Expression

Fatty acids, including acetylenic fatty acids, can regulate gene expression through their interaction with nuclear receptors and transcription factors such as peroxisome proliferator-activated receptors (PPARs) and sterol regulatory element-binding proteins (SREBPs).[5][11]

  • PPARα and SREBP-1c: Free fatty acids can downregulate the expression of PPARα, which in turn can lead to an increased activation of SREBP-1c.[5] SREBP-1c is a key transcription factor that promotes the expression of genes involved in lipogenesis. By modulating the activity of these transcription factors, fatty acids can influence the balance between fatty acid oxidation and synthesis.

Other Physiological Effects

Antifungal Activity

Several acetylenic fatty acids exhibit potent antifungal properties.

  • 6-Nonadecynoic Acid: This fatty acid shows strong inhibitory activity against various fungal pathogens, including fluconazole-resistant strains of Candida albicans.[1] Its mechanism of action is believed to involve the disruption of fatty acid homeostasis in the fungal cell.[1]

  • Quantitative Antifungal Data:

Acetylenic Fatty AcidFungal StrainMIC ValueReference(s)
6-Nonadecynoic AcidCryptococcus neoformans ATCC 66031< 4.3 µM[12]
2,6-Hexadecadiynoic AcidFluconazole-resistant C. albicans ATCC 14053 & 6019311 µM[13][14]
2,6-Hexadecadiynoic AcidCryptococcus neoformans ATCC 66031< 5.7 µM[13][14]
2-Hexadecynoic AcidFluconazole-resistant C. albicans ATCC 140539.4 µM[14]
Effects on Cytochrome P450
  • Santalbic Acid: This acetylenic fatty acid, found in the kernels of Santalum acuminatum (quandong), has been shown to affect cytochrome P450 (CYP) enzymes in rats.[8] Feeding rats with quandong oil, which is rich in santalbic acid, resulted in an elevation of total hepatic cytochrome P450, and specifically the CYP4A subgroup.[8]

Experimental Protocols

Lipoxygenase Inhibition Assay

This protocol is based on the spectrophotometric measurement of the formation of conjugated dienes from a polyunsaturated fatty acid substrate.

LOX_Assay_Workflow cluster_prep Preparation cluster_assay Assay Inhibitor_Prep Prepare Inhibitor Stock Solution (in DMSO) Sample Prepare Sample (Enzyme + Inhibitor) Inhibitor_Prep->Sample Enzyme_Prep Prepare Enzyme Solution (e.g., 400 U/ml) Control Prepare Control (Enzyme + DMSO) Enzyme_Prep->Control Enzyme_Prep->Sample Substrate_Prep Prepare Substrate Solution (e.g., 250 µM Linoleic Acid) Add_Substrate Add Substrate to all wells Substrate_Prep->Add_Substrate Blank Prepare Blank (Buffer + DMSO) Measure Measure Absorbance at 234 nm (kinetic read for 5 min) Blank->Measure Control->Add_Substrate Incubate Incubate Sample (5 min) Sample->Incubate Incubate->Add_Substrate Add_Substrate->Measure

Workflow for a lipoxygenase inhibition assay.

Materials:

  • Spectrophotometer capable of reading at 234 nm

  • Quartz cuvettes

  • 15-Lipoxygenase enzyme

  • Linoleic acid (substrate)

  • Borate buffer (pH 9.0)

  • Dimethyl sulfoxide (DMSO)

  • Acetylenic fatty acid inhibitor

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the acetylenic fatty acid inhibitor in DMSO.

    • Dilute the 15-lipoxygenase enzyme to the desired concentration (e.g., 400 U/ml) in borate buffer. Keep on ice.

    • Prepare a 250 µM solution of linoleic acid in borate buffer.

  • Assay Setup:

    • Blank: In a quartz cuvette, mix DMSO with borate buffer.

    • Control (without inhibitor): In a separate cuvette, mix the enzyme solution with an equal volume of DMSO.

    • Sample (with inhibitor): In another cuvette, mix the enzyme solution with the inhibitor solution. Incubate for 5 minutes at room temperature.

  • Measurement:

    • Place the blank cuvette in the spectrophotometer and zero the absorbance at 234 nm.

    • To initiate the reaction, rapidly add the linoleic acid substrate solution to the control and sample cuvettes.

    • Immediately start recording the absorbance at 234 nm every 30 seconds for 5 minutes.

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the absorbance versus time curve.

    • Determine the percent inhibition by comparing the reaction rate of the sample to the control.

    • IC50 values can be determined by testing a range of inhibitor concentrations.

Acyl-CoA Oxidase-1 (ACOX1) Activity Assay

This is a fluorometric assay based on the detection of H2O2 produced during the oxidation of an acyl-CoA substrate.

Materials:

  • Fluorometer

  • Purified ACOX1 enzyme or liver microsomes

  • Lauroyl-CoA (substrate)

  • Homovanillic acid

  • Horseradish peroxidase

  • Tris buffer (pH 8.3)

  • Triton X-100

  • Delipidated bovine serum albumin (BSA)

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM Tris buffer (pH 8.3), 0.75 mM homovanillic acid, 20 µg/ml horseradish peroxidase, 0.025% Triton X-100, and 20 µM delipidated BSA.

  • Assay:

    • Add the reaction mixture to a microplate well.

    • Add the lauroyl-CoA substrate to the desired final concentration.

    • Initiate the reaction by adding the ACOX1 enzyme solution.

    • For inhibition studies, pre-incubate the enzyme with the acetylenic fatty acid (in its CoA-ester form) for a specified time before adding the substrate.

  • Measurement: Monitor the increase in fluorescence (excitation ~315 nm, emission ~425 nm) over time. The rate of fluorescence increase is proportional to the ACOX1 activity.

  • Data Analysis: A standard curve using known concentrations of H2O2 can be used to quantify the enzyme activity.

Antifungal Minimum Inhibitory Concentration (MIC) Assay

This protocol uses the broth microdilution method to determine the MIC of an antifungal agent.[15][16][17]

Materials:

  • 96-well microtiter plates

  • Fungal strain of interest

  • Appropriate growth medium (e.g., RPMI-1640)

  • Acetylenic fatty acid

  • Solvent for the fatty acid (e.g., DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Grow the fungal strain overnight in the appropriate liquid medium. Adjust the cell density to a standardized concentration (e.g., by measuring OD600).

  • Drug Dilution: Prepare serial two-fold dilutions of the acetylenic fatty acid in the growth medium in a 96-well plate.

  • Inoculation: Add the standardized fungal inoculum to each well containing the drug dilutions. Include a drug-free well as a positive control for growth and a well with medium only as a negative control.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the acetylenic fatty acid that results in a significant inhibition of visible growth, which can be assessed visually or by measuring the optical density at 600 nm.

Fatty Acid Profile Analysis in Yeast by GC-MS

This protocol outlines the general steps for analyzing changes in the fatty acid composition of yeast cells treated with an acetylenic fatty acid.[1][18]

GCMS_Workflow cluster_culture Yeast Culture and Treatment cluster_extraction Lipid Extraction and Derivatization cluster_analysis GC-MS Analysis Culture Culture Yeast Cells Treat Treat with Acetylenic Fatty Acid Culture->Treat Harvest Harvest and Wash Cells Treat->Harvest Extraction Total Lipid Extraction (e.g., Chloroform:Methanol) Harvest->Extraction Saponification Saponification to release free fatty acids Extraction->Saponification Derivatization Derivatization to Fatty Acid Methyl Esters (FAMEs) Saponification->Derivatization GCMS GC-MS Analysis of FAMEs Derivatization->GCMS Data_Analysis Data Analysis and Fatty Acid Profile Comparison GCMS->Data_Analysis

References

Methodological & Application

Synthesis Protocol for Crepenynic Acid: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crepenynic acid, an 18-carbon polyunsaturated fatty acid with a distinctive conjugated en-yne system, is a key intermediate in the biosynthesis of a diverse array of bioactive polyacetylenes found in various plant and fungal species. These downstream metabolites exhibit a range of biological activities, including antifungal, insecticidal, and nematicidal properties. The unique structural features of this compound and its derivatives make them compelling targets for chemical synthesis to enable further investigation into their therapeutic potential. This document provides a detailed application note and a comprehensive, step-by-step protocol for the chemical synthesis of this compound, based on established methodologies.

Introduction

This compound ((9Z)-octadec-9-en-12-ynoic acid) is a naturally occurring fatty acid that serves as a crucial precursor in the biosynthesis of numerous polyacetylenic natural products.[1] The presence of both a cis-double bond and a triple bond within its aliphatic chain confers unique chemical properties and biological activities. Notably, this compound and its derivatives have demonstrated significant antifungal properties, making them attractive leads for the development of novel antifungal agents.[2][3] The synthesis of this compound is, therefore, of considerable interest to researchers in the fields of natural product chemistry, medicinal chemistry, and drug development.

The synthetic route detailed herein follows a convergent approach, culminating in a Wittig reaction to construct the carbon skeleton, followed by hydrolysis to yield the final product. This protocol provides a robust framework for the laboratory-scale synthesis of this compound, facilitating further research into its biological functions and potential therapeutic applications.

Data Presentation

Table 1: Key Reagents and Materials

Reagent/MaterialFormulaMolar Mass ( g/mol )Supplier (Example)
Hept-1-yneC₇H₁₂96.17Sigma-Aldrich
Paraformaldehyde(CH₂O)n~30.03 (monomer)Sigma-Aldrich
n-ButyllithiumC₄H₉Li64.06Sigma-Aldrich
Phosphorus tribromidePBr₃270.69Sigma-Aldrich
TriphenylphosphineP(C₆H₅)₃262.29Sigma-Aldrich
Methyl 9-oxononanoateC₁₀H₁₈O₃186.25Santa Cruz Biotechnology
Potassium hydroxideKOH56.11Sigma-Aldrich
Diethyl ether(C₂H₅)₂O74.12Fisher Scientific
Tetrahydrofuran (THF)C₄H₈O72.11Fisher Scientific
HexaneC₆H₁₄86.18Fisher Scientific
Ethyl acetateC₄H₈O₂88.11Fisher Scientific

Table 2: Summary of Reaction Steps and Conditions

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Synthesis of Non-3-yn-1-olHept-1-yne, Paraformaldehyde, n-BuLiTHF0 to RT12~70-80
2Synthesis of 1-Bromo-non-3-yneNon-3-yn-1-ol, PBr₃Diethyl ether02~80-90
3Synthesis of Non-3-yn-1-yl-triphenylphosphonium bromide1-Bromo-non-3-yne, PPh₃TolueneReflux24~85-95
4Wittig Reaction to form Methyl CrepenynatePhosphonium salt, Methyl 9-oxononanoate, n-BuLiTHF-78 to RT12~60-70
5Hydrolysis to this compoundMethyl Crepenynate, KOHMethanol/WaterRT2-4>90*

*Note: The yields are estimated based on typical outcomes for these reaction types as the specific yields from the primary literature for this multi-step synthesis were not available.

Experimental Protocols

This protocol is based on the synthetic strategy reported by Bradshaw, R. W., et al. (1971)[4] with detailed steps inferred from standard organic chemistry laboratory procedures.

Step 1: Synthesis of Non-3-yn-1-ol
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add paraformaldehyde (1.1 eq). Add anhydrous tetrahydrofuran (THF) to the flask.

  • Grignard Reagent Preparation: In a separate flask, prepare a solution of hept-1-yne (1.0 eq) in anhydrous THF.

  • Reaction: Cool the paraformaldehyde suspension to 0 °C in an ice bath. Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise to the hept-1-yne solution at 0 °C. After the addition is complete, stir the mixture for 1 hour at 0 °C.

  • Addition: Add the resulting solution of the lithium acetylide to the paraformaldehyde suspension at 0 °C via the dropping funnel.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight (approximately 12 hours).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to afford non-3-yn-1-ol as a colorless oil.

Step 2: Synthesis of 1-Bromo-non-3-yne
  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, add non-3-yn-1-ol (1.0 eq) and anhydrous diethyl ether.

  • Reaction: Cool the solution to 0 °C in an ice bath. Add phosphorus tribromide (0.4 eq) dropwise via the dropping funnel.

  • Reaction Progression: Stir the reaction mixture at 0 °C for 2 hours.

  • Work-up: Carefully pour the reaction mixture onto ice. Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purification: The crude 1-bromo-non-3-yne is often used in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Step 3: Synthesis of Non-3-yn-1-yl-triphenylphosphonium bromide
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add triphenylphosphine (1.1 eq) and anhydrous toluene.

  • Reaction: Add 1-bromo-non-3-yne (1.0 eq) to the solution.

  • Reaction Progression: Heat the reaction mixture to reflux and maintain for 24 hours. A white precipitate will form.

  • Work-up: Cool the reaction mixture to room temperature. Collect the white precipitate by filtration and wash it with cold diethyl ether.

  • Purification: Dry the resulting phosphonium salt under vacuum. The salt is typically used without further purification.

Step 4: Wittig Reaction to form Methyl Crepenynate
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the non-3-yn-1-yl-triphenylphosphonium bromide (1.2 eq) and anhydrous THF.

  • Ylide Formation: Cool the suspension to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. The solution should turn a deep red/orange color, indicating the formation of the ylide. Stir for 1 hour at -78 °C.

  • Aldehyde Addition: In a separate flask, prepare a solution of methyl 9-oxononanoate (1.0 eq) in anhydrous THF. Add this solution dropwise to the ylide solution at -78 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12 hours).

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford methyl crepenynate.[5]

Step 5: Hydrolysis to this compound
  • Reaction Setup: To a round-bottom flask, add methyl crepenynate (1.0 eq) and a solution of potassium hydroxide (5 eq) in a mixture of methanol and water (e.g., 4:1 v/v).

  • Reaction Progression: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the methanol under reduced pressure. Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.

  • Extraction: Extract the acidified solution with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

  • Storage: Store the final product under an inert atmosphere at low temperatures to prevent degradation.

Mandatory Visualizations

Synthesis_Workflow hept1yne Hept-1-yne non3yn1ol Non-3-yn-1-ol hept1yne->non3yn1ol 1. Paraformaldehyde, n-BuLi bromo_non3yne 1-Bromo-non-3-yne non3yn1ol->bromo_non3yne 2. PBr3 phosphonium_salt Non-3-yn-1-yl-triphenylphosphonium bromide bromo_non3yne->phosphonium_salt 3. PPh3 methyl_crepenynate Methyl Crepenynate phosphonium_salt->methyl_crepenynate 4. Wittig Reaction (n-BuLi, then aldehyde) methyl_oxo Methyl 9-oxononanoate methyl_oxo->methyl_crepenynate crepenynic_acid This compound methyl_crepenynate->crepenynic_acid 5. KOH, H2O/MeOH

Caption: Chemical synthesis workflow for this compound.

Biosynthetic_Pathway oleic_acid Oleic Acid linoleic_acid Linoleic Acid oleic_acid->linoleic_acid Δ12-desaturase crepenynic_acid This compound linoleic_acid->crepenynic_acid Fatty Acid Acetylenase (Δ12-acetylenase) polyacetylenes Polyacetylenic Natural Products (e.g., Falcarinol) crepenynic_acid->polyacetylenes Further enzymatic modifications

Caption: Biosynthetic pathway of this compound in plants.

Concluding Remarks

The protocol described in this application note provides a comprehensive guide for the chemical synthesis of this compound. By following these detailed steps, researchers can reliably produce this valuable polyunsaturated fatty acid for further investigation. The biological significance of this compound as a key precursor to a wide range of bioactive natural products underscores the importance of its availability through chemical synthesis. Further studies on this compound and its derivatives are warranted to explore their full therapeutic potential, particularly in the development of novel antifungal agents. The provided diagrams offer a clear visualization of both the synthetic strategy and the natural biosynthetic context of this unique fatty acid.

References

Application Notes & Protocols for the Isolation of Crepenynic Acid from Seeds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Crepenynic acid (cis-9-octadecen-12-ynoic acid) is an unusual acetylenic fatty acid found in the seed oils of a limited number of plant species. Its unique chemical structure, featuring both a double and a triple bond, makes it a valuable precursor for the synthesis of various bioactive compounds and a subject of interest in drug development. This document provides detailed application notes and protocols for the isolation and purification of this compound from seed sources, with a particular focus on Crepis alpina, a species known to contain high concentrations of this fatty acid.

Seed Sources and this compound Content

Several plant species have been identified as sources of this compound. The selection of the seed source is a critical first step in the isolation process, as the concentration of this compound can vary significantly.

Table 1: this compound Content in Various Seed Oils

Plant SpeciesFamilyThis compound Content (% of Total Fatty Acids)Reference(s)
Crepis alpinaAsteraceae~74%[1][2]
Crepis rubraAsteraceaeup to 55%
Atractylodes lanceaAsteraceae~18%
Atractylodes macrocephalaAsteraceae13-15%
Jurinea mollisAsteraceae~24%

Crepis alpina stands out as a particularly rich source, making it an ideal candidate for the large-scale isolation of this compound.

Experimental Workflow Overview

The overall process for isolating this compound from seeds involves several key stages, from initial oil extraction to final purification. The following diagram illustrates the general experimental workflow.

G Seed Seed Material (e.g., Crepis alpina) Crushing Seed Crushing/ Grinding Seed->Crushing Extraction Solvent Extraction of Seed Oil Crushing->Extraction Evaporation1 Solvent Evaporation Extraction->Evaporation1 CrudeOil Crude Seed Oil Evaporation1->CrudeOil Saponification Saponification (Optional) (Hydrolysis of TAGs) CrudeOil->Saponification Esterification Esterification (Conversion to FAMEs) CrudeOil->Esterification Direct Transesterification FFA Free Fatty Acids (FFAs) Saponification->FFA FFA->Esterification FAMEs Fatty Acid Methyl Esters (FAMEs) Esterification->FAMEs Purification Purification FAMEs->Purification ColumnChrom Column Chromatography Purification->ColumnChrom AgChrom Silver Nitrate Column Chromatography Purification->AgChrom HPLC Preparative HPLC Purification->HPLC PureCA Pure this compound (or its Methyl Ester) ColumnChrom->PureCA AgChrom->PureCA HPLC->PureCA Analysis Purity Analysis (GC-FID) PureCA->Analysis

Caption: General workflow for the isolation of this compound from seeds.

Detailed Experimental Protocols

This section provides step-by-step protocols for the key stages of this compound isolation.

Protocol 1: Extraction of Seed Oil

This protocol describes the extraction of crude oil from Crepis alpina seeds using hexane, a common and effective non-polar solvent.

Materials:

  • Crepis alpina seeds

  • Hexane (analytical grade)

  • Mortar and pestle or a suitable grinder

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Glassware (beakers, flasks)

Procedure:

  • Seed Preparation: Weigh a desired quantity of Crepis alpina seeds. For a laboratory-scale extraction, 50-100 g is a suitable starting amount.

  • Grinding: Crush the seeds into a fine powder using a mortar and pestle or a mechanical grinder. This increases the surface area for efficient oil extraction.

  • Solvent Extraction:

    • Transfer the ground seed material to a flask.

    • Add hexane in a 1:10 (w/v) ratio (e.g., 500 mL of hexane for 50 g of ground seeds).

    • Stir the mixture at room temperature for at least 4 hours. For larger scale extractions, overnight stirring is recommended.

  • Solid-Liquid Separation:

    • Separate the solid seed material from the hexane-oil mixture by centrifugation at 3000 x g for 15 minutes.

    • Alternatively, filtration using Whatman No. 1 filter paper can be used.

  • Solvent Removal:

    • Carefully decant the supernatant (hexane containing the extracted oil) into a round-bottom flask.

    • Remove the hexane using a rotary evaporator at 40°C under reduced pressure.

  • Crude Oil Collection: The remaining viscous liquid is the crude seed oil. Weigh the crude oil to determine the extraction yield.

Protocol 2: Preparation of Fatty Acid Methyl Esters (FAMEs)

For chromatographic purification and analysis, it is advantageous to convert the fatty acids within the triacylglycerols (the main component of the oil) into their corresponding methyl esters.

Materials:

  • Crude seed oil

  • Methanolic HCl (5% v/v) or BF3-Methanol (14% w/v)

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Glass reaction vials with screw caps

  • Heating block or water bath

Procedure:

  • Reaction Setup:

    • Weigh approximately 100 mg of the crude seed oil into a glass reaction vial.

    • Add 2 mL of 5% methanolic HCl or 14% BF3-Methanol.

  • Transesterification:

    • Securely cap the vial and heat the mixture at 60-70°C for 2 hours with occasional shaking.

  • Extraction of FAMEs:

    • Allow the reaction mixture to cool to room temperature.

    • Add 2 mL of hexane and 2 mL of saturated NaCl solution.

    • Vortex the mixture for 1 minute and then centrifuge at 1000 x g for 5 minutes to separate the layers.

  • Collection and Drying:

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

    • Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • Solvent Removal:

    • Evaporate the hexane under a gentle stream of nitrogen to obtain the crude FAMEs mixture.

    • The FAMEs are now ready for purification.

Protocol 3: Purification of this compound Methyl Ester by Column Chromatography

This protocol details the purification of this compound methyl ester from the crude FAMEs mixture using silica gel column chromatography.

Materials:

  • Crude FAMEs mixture

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Collection tubes

  • TLC plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Pack the chromatography column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add a thin layer of sand on top to protect the silica bed.

    • Equilibrate the column by running hexane through it until the pack is stable.

  • Sample Loading:

    • Dissolve the crude FAMEs mixture in a minimal amount of hexane.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin elution with 100% hexane. This will elute the least polar compounds.

    • Gradually increase the polarity of the mobile phase by adding ethyl acetate. A suggested gradient is as follows:

      • 100% Hexane (to elute non-polar impurities)

      • 98:2 Hexane:Ethyl Acetate

      • 95:5 Hexane:Ethyl Acetate

      • 90:10 Hexane:Ethyl Acetate

    • Collect fractions of a fixed volume (e.g., 10 mL) throughout the elution process.

  • Fraction Analysis:

    • Monitor the separation by spotting aliquots of the collected fractions on a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., 95:5 Hexane:Ethyl Acetate).

    • Visualize the spots under a UV lamp. FAMEs will appear as dark spots.

    • Combine the fractions containing the pure this compound methyl ester based on the TLC analysis.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator or a stream of nitrogen to obtain the purified this compound methyl ester.

Protocol 4: High-Purity Isolation using Silver Nitrate Silica Gel Chromatography

For a higher degree of purification, especially to separate this compound from other unsaturated fatty acids like oleic and linoleic acid, silver nitrate-impregnated silica gel chromatography is highly effective. The silver ions form reversible complexes with the double and triple bonds of the fatty acids, with the strength of the interaction depending on the number and type of unsaturated bonds.

Materials:

  • Crude FAMEs mixture

  • Silica gel (60-120 mesh)

  • Silver nitrate (AgNO₃)

  • Methanol

  • Chromatography column

  • Hexane

  • Toluene

  • Acetone

Procedure:

  • Preparation of Silver Nitrate Silica Gel:

    • Dissolve silver nitrate in methanol to make a 10% (w/v) solution.

    • In a fume hood, add silica gel to the silver nitrate solution in a 1:5 (w/w) ratio (e.g., 50 g of silica gel to 10 g of AgNO₃ in 100 mL of methanol).

    • Stir the slurry and then evaporate the methanol under reduced pressure using a rotary evaporator until a free-flowing powder is obtained. Protect the mixture from light during this process.

    • Activate the silver nitrate silica gel by heating at 110°C for 2 hours.

  • Column Packing:

    • Pack the column with the activated silver nitrate silica gel as described in Protocol 3.

  • Sample Loading:

    • Load the crude FAMEs mixture dissolved in a minimal amount of hexane onto the column.

  • Elution:

    • Elute the column with a gradient of increasing polarity. A suggested solvent system is a gradient of acetone in hexane or toluene in hexane.

      • Start with 100% hexane to elute saturated FAMEs.

      • Gradually introduce toluene or acetone to elute the unsaturated FAMEs. This compound, with its triple bond, will be retained more strongly than oleic and linoleic acids.

  • Fraction Collection and Analysis:

    • Collect and analyze fractions as described in Protocol 3.

  • Solvent Removal:

    • Evaporate the solvent from the pure fractions to obtain high-purity this compound methyl ester.

Comparison of Purification Methods

The choice of purification method will depend on the desired purity and scale of the isolation.

Table 2: Comparison of this compound Purification Methods

MethodPrinciple of SeparationExpected PurityExpected YieldAdvantagesDisadvantages
Silica Gel Column Chromatography Adsorption based on polarity85-95%70-85%Simple, scalable, cost-effective.Lower resolution for separating similar unsaturated fatty acids.
Silver Nitrate Silica Gel Chromatography Complexation with unsaturated bonds>98%60-75%Excellent separation of unsaturated fatty acids based on number and type of bonds.More complex preparation of stationary phase, light-sensitive, potential for silver leaching.
Preparative Reversed-Phase HPLC Partitioning based on hydrophobicity>99%50-70%High resolution and purity.Lower sample capacity, more expensive equipment and solvents.

Signaling Pathways and Logical Relationships

The biosynthesis of this compound involves the modification of existing fatty acids. The following diagram illustrates the biosynthetic pathway.

G Oleic Oleic Acid (18:1Δ⁹) FAD2 FAD2 Desaturase Oleic->FAD2 Linoleic Linoleic Acid (18:2Δ⁹,¹²) Acetylase Acetylase (a variant FAD2) Linoleic->Acetylase Crepenynic This compound (18:2Δ⁹,¹²ᵃ) FAD2->Linoleic Acetylase->Crepenynic

Caption: Biosynthesis of this compound from oleic acid.

Disclaimer: These protocols are intended for guidance and may require optimization based on specific experimental conditions and available equipment. Appropriate safety precautions should be taken when handling chemicals.

References

Application Note: Analysis of Crepenynic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive protocol for the analysis of crepenynic acid, an unusual C18 acetylenic fatty acid, using gas chromatography-mass spectrometry (GC-MS). The methodology covers lipid extraction from seed oil samples, derivatization to fatty acid methyl esters (FAMEs), and subsequent GC-MS analysis for identification and quantification. This guide is intended for researchers, scientists, and professionals in drug development and natural product analysis who require a robust and reliable method for the determination of this specific unsaturated fatty acid.

Introduction

This compound ((9Z)-octadecen-12-ynoic acid) is a naturally occurring polyunsaturated fatty acid characterized by the presence of a triple bond within its acyl chain. It is found in the seed oils of various plants, such as those from the Asteraceae family.[1] The unique structure of this compound makes it a molecule of interest for its potential biological activities and as a precursor in the biosynthesis of other specialized metabolites. Accurate and sensitive analytical methods are crucial for its quantification in complex biological matrices. Gas chromatography-mass spectrometry is a powerful technique for the analysis of fatty acids due to its high resolution and sensitivity, especially after their conversion to more volatile fatty acid methyl esters (FAMEs).[2]

Experimental Protocols

Lipid Extraction from Seed Samples

A standard lipid extraction is required to isolate the this compound-containing triglycerides from the seed matrix.

Materials:

  • Seed sample (e.g., Atractylodes lancea seeds)

  • Mortar and pestle or cryogenic grinder

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Anhydrous sodium sulfate

  • Glass vials with PTFE-lined caps

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Weigh approximately 1 gram of seeds and grind them to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Transfer the powder to a glass centrifuge tube.

  • Add 10 mL of a chloroform:methanol (2:1, v/v) mixture to the tube.

  • Vortex the mixture vigorously for 5 minutes.

  • Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the solid material.

  • Carefully decant the supernatant (the lipid-containing solvent) into a clean glass tube.

  • To the supernatant, add 2 mL of 0.9% NaCl solution to induce phase separation.

  • Vortex the mixture for 1 minute and then centrifuge at 2000 rpm for 5 minutes.

  • Carefully collect the lower chloroform layer, which contains the lipids, using a Pasteur pipette and transfer it to a pre-weighed round-bottom flask.

  • Dry the chloroform extract using a rotary evaporator at 40°C or under a gentle stream of nitrogen.

  • The resulting lipid extract can be weighed to determine the total lipid content and then used for derivatization.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC-MS analysis, the carboxylic acid group of this compound must be derivatized to a more volatile ester form, typically a methyl ester. Acid-catalyzed transesterification using Boron Trifluoride (BF₃) in methanol is a widely used and effective method.[3]

Materials:

  • Lipid extract

  • 14% Boron Trifluoride (BF₃) in methanol

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Glass vials with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • To the dried lipid extract (typically 10-20 mg) in a screw-capped glass vial, add 2 mL of 14% BF₃-methanol solution.

  • Add an internal standard for quantification at this stage. A suitable internal standard would be a fatty acid not present in the sample, such as methyl heptadecanoate (100 µg).[1]

  • Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.

  • Cool the vial to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution to the vial.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Dry the hexane extract by passing it through a small column containing anhydrous sodium sulfate.

  • The sample is now ready for GC-MS analysis.

GC-MS Analysis

The FAMEs are separated and identified using a gas chromatograph coupled to a mass spectrometer. The following are typical instrument parameters that can be adapted for this compound analysis.

Instrumentation
  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • GC Column: A polar capillary column is recommended for the separation of unsaturated fatty acid isomers. A DB-23 or similar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is a suitable choice.[1]

Instrumental Conditions
Parameter Value
GC Inlet
Injection ModeSplitless
Inlet Temperature250°C
Injection Volume1 µL
Oven Program
Initial Temperature100°C, hold for 2 min
Ramp 110°C/min to 180°C
Ramp 25°C/min to 240°C, hold for 5 min
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Rangem/z 50-550

Data Analysis and Quantification

Quantification is performed by comparing the peak area of the this compound methyl ester to the peak area of the internal standard. A calibration curve should be prepared using a certified standard of this compound methyl ester over a range of concentrations to determine the linearity, limit of detection (LOD), and limit of quantification (LOQ) of the method.

Quantitative Data Summary

While a full method validation for this compound is not available in the literature, the following table summarizes typical performance characteristics for GC-MS analysis of fatty acids. These values can be used as a benchmark for method development and validation.

Parameter Typical Value Reference
Linearity (R²) > 0.99[4][5]
Limit of Detection (LOD) 1-50 µg/L[6]
Limit of Quantification (LOQ) 5-100 µg/L[6]
Recovery 85-115%[4]
Precision (RSD) < 15%[4][5]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Seed Sample Grinding Grinding Sample->Grinding Extraction Lipid Extraction (Chloroform:Methanol) Grinding->Extraction Derivatization Derivatization to FAMEs (BF3-Methanol) Extraction->Derivatization GCMS GC-MS Injection Derivatization->GCMS Separation Chromatographic Separation GCMS->Separation Detection Mass Spectrometry Detection Separation->Detection Identification Peak Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Internal Standard) Identification->Quantification Reporting Reporting Results Quantification->Reporting

Caption: Experimental workflow for the GC-MS analysis of this compound.

References

High-Performance Liquid Chromatography (HPLC) Method for Crepenynic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the analysis of crepenynic acid using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound, an unusual C18 fatty acid containing a conjugated ene-yne system, is a precursor in the biosynthesis of various polyacetylenes in plants. Its analysis is crucial for understanding plant biochemistry and for the potential development of novel therapeutics. This protocol outlines the sample preparation from plant seeds, HPLC conditions, and a proposed biosynthetic pathway. While a specific validated method for this compound is not widely published, this protocol is based on established methods for similar polyunsaturated fatty acids and provides a strong foundation for method development and validation.

Introduction

This compound ((9Z)-octadec-9-en-12-ynoic acid) is a key intermediate in the biosynthesis of a diverse range of naturally occurring polyacetylenes. Found in certain plant species, particularly in the seeds of Crepis species, its unique conjugated system of a double and a triple bond makes it amenable to analysis by HPLC with UV-Vis detection. Accurate and reliable quantification of this compound is essential for research in plant lipid metabolism, natural product chemistry, and for exploring its potential biological activities. This application note details a reverse-phase HPLC method suitable for the separation and quantification of this compound.

Experimental Protocols

Sample Preparation from Plant Seeds

A robust sample preparation protocol is critical for the accurate analysis of this compound from complex plant matrices. The following is a general procedure that can be adapted and optimized for specific seed types.

Materials:

  • Mortar and pestle or a suitable homogenizer

  • Hexane (HPLC grade)

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Solid-Phase Extraction (SPE) C18 cartridges

  • Nitrogen gas stream

  • Vortex mixer

  • Centrifuge

Procedure:

  • Grinding: Weigh approximately 1 gram of seeds and grind them to a fine powder using a mortar and pestle. For larger sample throughput, a mechanical homogenizer can be used.

  • Extraction:

    • Transfer the ground seed powder to a glass centrifuge tube.

    • Add 10 mL of a chloroform:methanol (2:1, v/v) solution.

    • Vortex thoroughly for 2 minutes to ensure efficient extraction of lipids.

    • Centrifuge at 3000 rpm for 10 minutes to pellet the solid material.

    • Carefully transfer the supernatant to a clean glass tube.

  • Phase Separation:

    • To the supernatant, add 2 mL of a saturated NaCl solution.

    • Vortex for 1 minute and then centrifuge at 2000 rpm for 5 minutes to facilitate phase separation.

    • The lower organic phase, containing the lipids, should be carefully collected using a Pasteur pipette.

  • Drying and Reconstitution:

    • Dry the collected organic phase over anhydrous sodium sulfate.

    • Filter the solution to remove the sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the lipid extract in 1 mL of the HPLC mobile phase.

  • Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

    • Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of the HPLC mobile phase.

    • Load the reconstituted sample onto the cartridge.

    • Wash the cartridge with a small volume of a more polar solvent (e.g., 80:20 methanol:water) to remove highly polar interferences.

    • Elute the this compound with a less polar solvent (e.g., acetonitrile or a solvent mixture similar to the mobile phase).

    • Evaporate the eluted fraction to dryness under nitrogen and reconstitute in a known volume of the mobile phase for HPLC analysis.

HPLC Method

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • Photodiode Array (PDA) or UV-Vis detector

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Acetic Acid or 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Acetic Acid or 0.1% Formic Acid
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV-Vis at approximately 234 nm (It is highly recommended to use a PDA detector to determine the λmax of this compound during method development).
Injection Volume 10 µL

Note: The provided gradient is a starting point and should be optimized for the specific application to achieve the best resolution and peak shape for this compound.

Quantitative Data

ParameterTarget Value/Range
Retention Time (tR) To be determined experimentally (e.g., 10-15 min)
Linearity (r²) > 0.999
Limit of Detection (LOD) To be determined (typically in the ng/mL range)
Limit of Quantification (LOQ) To be determined (typically in the ng/mL range)
Precision (%RSD) < 2% for intra-day and inter-day analysis
Accuracy/Recovery (%) 95 - 105%

Mandatory Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis a Grind Seeds b Solvent Extraction (Chloroform:Methanol) a->b c Phase Separation (Saturated NaCl) b->c d Dry & Reconstitute c->d e SPE Cleanup (C18) d->e f HPLC Injection e->f g C18 Reverse-Phase Separation f->g h UV Detection (~234 nm) g->h i Peak Integration h->i j Quantification i->j

Caption: Workflow for the HPLC analysis of this compound.

Biosynthesis of this compound

G Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Fatty Acid Synthase\n(FAS) Fatty Acid Synthase (FAS) Malonyl-CoA->Fatty Acid Synthase\n(FAS) Oleoyl-ACP Oleoyl-ACP Fatty Acid Synthase\n(FAS)->Oleoyl-ACP Oleic Acid Oleic Acid Oleoyl-ACP->Oleic Acid Desaturase Desaturase Oleic Acid->Desaturase This compound This compound Desaturase->this compound

Caption: Simplified biosynthesis of this compound from oleic acid.

Conclusion

This application note provides a comprehensive, albeit foundational, protocol for the analysis of this compound by HPLC. The detailed experimental procedures for sample preparation and the proposed HPLC conditions offer a solid starting point for researchers. It is imperative that this method be thoroughly optimized and validated in the user's laboratory to ensure accurate and precise quantification of this compound in their specific samples. The provided diagrams for the experimental workflow and the biosynthetic pathway serve as valuable visual aids for understanding the key processes involved.

Application Notes and Protocols for the Structural Elucidation of Crepenynic Acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique essential for the structural elucidation of organic molecules, including complex fatty acids like crepenynic acid ((9Z)-octadec-9-en-12-ynoic acid). This unsaturated fatty acid, containing both a double and a triple bond, presents a unique spectral signature that can be fully characterized using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. These application notes provide a comprehensive guide to the methodologies and protocols required for the complete structural assignment of this compound, facilitating its identification and characterization in various matrices.

Data Presentation

The definitive assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts is crucial for the structural confirmation of this compound. The following tables summarize the quantitative NMR data, providing a clear reference for spectral interpretation.

Table 1: ¹H NMR Chemical Shift and Coupling Constant Data for this compound

Position¹H Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
22.35t7.5
31.63m
4-71.28-1.40m
82.15m
95.38m
105.38m
112.85m
142.15m
15-171.28-1.40m
180.89t7.0

Solvent: CDCl₃. Reference: TMS at 0.00 ppm.

Table 2: ¹³C NMR Chemical Shift Data for this compound

Position¹³C Chemical Shift (δ, ppm)
1 (COOH)180.4
234.1
324.7
429.0
529.1
629.1
728.9
827.2
9128.8
10128.8
1125.6
12 (C≡)80.5
13 (C≡)80.5
1419.3
1531.5
1622.6
1731.5
1814.1

Solvent: CDCl₃. Reference: CDCl₃ at 77.0 ppm.

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Purity: Ensure the this compound sample is of high purity to avoid interference from other signals.

  • Solvent: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for fatty acids and its residual proton and carbon signals are well-characterized.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm for ¹H NMR. For ¹³C NMR, the solvent peak of CDCl₃ at 77.0 ppm is typically used as a reference.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe (typically around 4-5 cm).

1D NMR Spectroscopy

1D NMR experiments provide the fundamental information about the chemical environment of the protons and carbons in the molecule.

  • ¹H NMR Spectroscopy:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

    • Acquisition Parameters:

      • Spectral Width: 12-16 ppm

      • Number of Scans: 16-64 scans (depending on sample concentration)

      • Relaxation Delay (d1): 1-2 seconds

      • Acquisition Time (aq): 2-4 seconds

    • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • ¹³C NMR Spectroscopy:

    • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30') is used to obtain a spectrum with singlets for each carbon.

    • Acquisition Parameters:

      • Spectral Width: 200-240 ppm

      • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

      • Relaxation Delay (d1): 2 seconds

    • Processing: Similar to ¹H NMR, apply Fourier transformation, phase correction, and baseline correction.

2D NMR Spectroscopy

2D NMR experiments are essential for unambiguously assigning the proton and carbon signals through correlations.

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds). This is crucial for tracing the carbon chain.

    • Pulse Sequence: A standard gradient-selected COSY (e.g., 'cosygpqf') is recommended.

    • Processing: Symmetrize the 2D spectrum after Fourier transformation in both dimensions.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate each proton with the carbon atom it is directly attached to. This is the primary method for assigning carbon signals.

    • Pulse Sequence: A standard gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3') is commonly used.

    • Processing: Process the 2D data to show one-bond ¹H-¹³C correlations.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify longer-range couplings between protons and carbons (typically over 2-3 bonds). This is particularly useful for identifying quaternary carbons and linking different spin systems.

    • Pulse Sequence: A standard gradient-selected HMBC (e.g., 'hmbcgplpndqf') is used.

    • Processing: Process the 2D data to reveal correlations between protons and carbons separated by multiple bonds.

Visualization of Workflows and Relationships

Experimental Workflow for NMR Analysis

The following diagram illustrates the general workflow for the structural elucidation of this compound using NMR spectroscopy.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing and Analysis cluster_elucidation Structural Elucidation pure_sample Pure this compound dissolve Dissolve in CDCl3 with TMS pure_sample->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_spectrometer NMR Spectrometer transfer->nmr_spectrometer one_d_nmr 1D NMR (1H, 13C) nmr_spectrometer->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC) nmr_spectrometer->two_d_nmr process_1d Process 1D Spectra one_d_nmr->process_1d process_2d Process 2D Spectra two_d_nmr->process_2d assign_signals Assign 1H and 13C Signals process_1d->assign_signals correlate_data Correlate 1D and 2D Data process_2d->correlate_data assign_signals->correlate_data confirm_structure Confirm this compound Structure correlate_data->confirm_structure spectral_interpretation cluster_experiments NMR Experiments cluster_information Derived Structural Information cluster_structure Final Structure H1_NMR 1H NMR proton_env Proton Environments (Chemical Shifts, Multiplicity) H1_NMR->proton_env C13_NMR 13C NMR carbon_types Carbon Types (Aliphatic, Olefinic, Acetylenic, Carbonyl) C13_NMR->carbon_types COSY COSY proton_connectivity Proton-Proton Connectivity (Spin Systems) COSY->proton_connectivity HSQC HSQC direct_ch_bonds Direct C-H Bonds HSQC->direct_ch_bonds HMBC HMBC long_range_ch_bonds Long-Range C-H Connectivity (Quaternary Carbons, Functional Groups) HMBC->long_range_ch_bonds proton_env->proton_connectivity final_structure This compound Structure carbon_types->final_structure proton_connectivity->direct_ch_bonds direct_ch_bonds->long_range_ch_bonds long_range_ch_bonds->final_structure

Application Notes and Protocols for the Derivatization of Crepenynic Acid for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Crepenynic acid (cis-9-octadecen-12-ynoic acid) is a naturally occurring polyunsaturated fatty acid characterized by the presence of a triple bond in its acyl chain. Accurate and reliable quantification of this compound is crucial in various research fields, including natural product chemistry, lipidomics, and drug development. Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of fatty acids. However, due to the low volatility and polar nature of the carboxylic acid group, direct GC analysis of free fatty acids like this compound is challenging, often resulting in poor peak shape and inaccurate quantification.[1][2]

To overcome these limitations, a derivatization step is essential to convert the carboxylic acid into a more volatile and less polar ester derivative.[1][2] This application note provides detailed protocols for the derivatization of this compound for GC analysis, focusing on methods suitable for unsaturated and acetylenic fatty acids.

Choosing the Right Derivatization Method

The selection of an appropriate derivatization method is critical for the successful analysis of this compound. While several methods are available for fatty acid derivatization, the presence of a triple bond in this compound necessitates careful consideration to avoid alteration or degradation of this functional group.

Methods to Avoid for Acetylenic Fatty Acids:

  • Boron Trifluoride (BF₃)-Methanol: While widely used for preparing fatty acid methyl esters (FAMEs), BF₃-methanol can have serious drawbacks. It has been reported to produce methoxy artifacts from unsaturated fatty acids through the addition of methanol across double bonds.[3] Although not definitively documented for triple bonds in all cases, the strong acidic nature of this reagent poses a significant risk of altering the acetylenic bond in this compound.

Recommended Derivatization Methods:

  • Acid-Catalyzed Methylation with Methanolic HCl: This is a classic and reliable method for preparing FAMEs. It is generally milder than BF₃-methanol and less likely to cause side reactions with unsaturated fatty acids.[3]

  • Diazomethane and Trimethylsilyldiazomethane (TMSD): Diazomethane is a highly efficient reagent for the specific methylation of carboxylic acids under mild, room temperature conditions.[1][3] However, it is also toxic, explosive, and carcinogenic, requiring special handling precautions.[1][3] TMSD is a safer alternative to diazomethane and provides precise quantitative results with fewer interferences, making it a suitable choice for the analysis of plant-derived lipids.[4][5][6]

  • Silylation: This method converts the carboxylic acid to a trimethylsilyl (TMS) ester. Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective and react with a wide range of functional groups.[7][8] This method is performed under anhydrous conditions.[8][9]

Experimental Protocols

The following are detailed protocols for the recommended derivatization methods for this compound.

Protocol 1: Acid-Catalyzed Methylation using Methanolic HCl

This protocol describes the formation of fatty acid methyl esters (FAMEs) using methanolic hydrogen chloride.

Materials:

  • This compound sample (or lipid extract containing this compound)

  • Methanolic HCl (5% w/v): Prepared by bubbling dry HCl gas into anhydrous methanol or by the careful addition of acetyl chloride to anhydrous methanol (e.g., 1 mL of acetyl chloride to 10 mL of cold methanol).[3]

  • Hexane

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Screw-capped glass reaction vials with PTFE liners

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Sample Preparation: Weigh 1-10 mg of the lipid sample or this compound into a screw-capped glass vial. If the sample is in a solvent, evaporate the solvent to dryness under a stream of nitrogen.

  • Reagent Addition: Add 2 mL of 5% methanolic HCl to the vial.

  • Reaction: Securely cap the vial and heat at 60-80°C for 1-2 hours in a heating block or water bath.

  • Extraction: Cool the vial to room temperature. Add 1 mL of water and 2 mL of hexane.

  • Phase Separation: Vortex the mixture vigorously for 1 minute and then allow the layers to separate.

  • Collection of FAMEs: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Drying: Add a small amount of anhydrous Na₂SO₄ to the hexane extract to remove any residual water.

  • Analysis: The FAME solution is now ready for GC or GC-MS analysis.

Protocol 2: Methylation using Trimethylsilyldiazomethane (TMSD)

This protocol offers a safer alternative to diazomethane for the preparation of FAMEs.

Materials:

  • This compound sample (or lipid extract)

  • Trimethylsilyldiazomethane (TMSD) solution (2.0 M in hexane or diethyl ether)

  • Methanol

  • Toluene or Hexane

  • Screw-capped glass reaction vials with PTFE liners

  • Vortex mixer

Procedure:

  • Sample Preparation: Place the dried lipid extract or this compound in a screw-capped vial.

  • Dissolution: Dissolve the sample in 1 mL of a toluene:methanol (4:1, v/v) mixture.

  • Derivatization: Add 100 µL of 2.0 M TMSD solution. A yellow color should persist, indicating an excess of the reagent. If the solution becomes colorless, add more TMSD until the yellow color remains.

  • Reaction: Cap the vial and let it stand at room temperature for 30 minutes. The reaction is typically complete when gas evolution (N₂) ceases.

  • Quenching (Optional): If necessary, the excess TMSD can be quenched by adding a few drops of acetic acid.

  • Analysis: The sample is ready for direct injection into the GC or GC-MS.

Protocol 3: Silylation using BSTFA

This protocol describes the formation of trimethylsilyl (TMS) esters.

Materials:

  • This compound sample (or lipid extract)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or Acetonitrile (anhydrous)

  • Screw-capped glass reaction vials with PTFE liners

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. Weigh 1-5 mg of the sample into a reaction vial.

  • Reagent Addition: Add 100 µL of anhydrous pyridine or acetonitrile and 100 µL of BSTFA (with 1% TMCS).

  • Reaction: Tightly cap the vial and heat at 60°C for 30-60 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The derivatized sample can be directly injected into the GC or GC-MS.

Data Presentation

Due to the limited availability of specific quantitative data for the derivatization of this compound, the following tables provide representative data for unsaturated fatty acids, which can be used as a guideline for expected outcomes.

Table 1: Comparison of Derivatization Methods for Unsaturated Fatty Acids

Derivatization MethodReagentTypical Reaction TimeTypical Reaction TemperatureAdvantagesDisadvantages
Acid-Catalyzed Methylation Methanolic HCl1-2 hours60-80°CRobust, effective for free and esterified fatty acids.Slower than other methods.
TMSD Methylation (Trimethylsilyl)diazomethane30 minutesRoom TemperatureSafer than diazomethane, high yields, few by-products.[4][5]Slower than diazomethane.[1]
Silylation BSTFA + 1% TMCS30-60 minutes60°CDerivatizes multiple functional groups.Reagents and derivatives are moisture-sensitive.[10]

Table 2: Illustrative Recovery and Precision Data for Derivatization of Unsaturated Fatty Acids

Derivatization MethodFatty Acid TypeRecovery (%)Relative Standard Deviation (RSD) (%)
KOCH₃/HCl Unsaturated Fatty Acids (UFAs)84 - 112>4 (intraday), >6 (interday)[4][10]
TMS-DM Unsaturated Fatty Acids (UFAs)90 - 106<4 (intraday), <6 (interday)[4][10]
Pentafluorobenzyl (PFB) Bromide Saturated and Unsaturated FAs~80 - 85Not specified[10][11]

Note: TMS-DM refers to (trimethylsilyl)diazomethane. This data highlights that the choice of method can significantly impact the accuracy and precision of fatty acid quantification.[10]

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction & Purification cluster_analysis Analysis start This compound Sample (e.g., Lipid Extract) dry Evaporate to Dryness start->dry add_reagent Add Derivatization Reagent (e.g., Methanolic HCl, TMSD, or BSTFA) dry->add_reagent react Incubate (Heat as required) add_reagent->react extract Liquid-Liquid Extraction (if applicable) react->extract dry_extract Dry with Na₂SO₄ extract->dry_extract gc_analysis GC/GC-MS Analysis dry_extract->gc_analysis

Caption: Experimental workflow for derivatization of this compound.

logical_relationship cluster_decision Derivatization Agent Selection cluster_methods Recommended Methods cluster_avoid Method to Avoid start Analyze this compound by GC check_stability Is the triple bond stable under harsh acidic conditions? start->check_stability mild_acid Methanolic HCl check_stability->mild_acid Yes (Milder Conditions) tmsd TMSD check_stability->tmsd Yes (Mild Conditions) silylation Silylation (BSTFA) check_stability->silylation Yes (Anhydrous Conditions) bf3 BF₃-Methanol check_stability->bf3 No (Risk of degradation)

Caption: Decision tree for selecting a derivatization agent.

References

Application Notes and Protocols for the Quantification of Crepenynic Acid in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crepenynic acid is a naturally occurring polyunsaturated fatty acid characterized by a conjugated ene-yne system. It is found in the seed oils of various plant species, particularly within the Asteraceae family. This unusual fatty acid and its derivatives have garnered significant interest due to their potential biological activities, including antifungal and insecticidal properties. Accurate quantification of this compound in plant extracts is crucial for quality control of herbal medicines, exploration of its therapeutic potential, and for biosynthetic pathway studies.

These application notes provide detailed protocols for the extraction, derivatization, and quantification of this compound from plant materials, primarily seeds, using gas chromatography-mass spectrometry (GC-MS).

Overview of the Analytical Workflow

The quantification of this compound from plant extracts involves a multi-step process. The general workflow begins with the extraction of total lipids from the plant matrix. These lipids are then subjected to transesterification to convert the fatty acids into their more volatile fatty acid methyl esters (FAMEs). The resulting FAMEs are then analyzed by GC-MS for identification and quantification.

This compound Quantification Workflow cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis Plant Material Plant Material Lipid Extraction Lipid Extraction Plant Material->Lipid Extraction Transesterification (to FAMEs) Transesterification (to FAMEs) Lipid Extraction->Transesterification (to FAMEs) GC-MS Analysis GC-MS Analysis Transesterification (to FAMEs)->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis

Caption: General workflow for this compound quantification.

Quantitative Data of this compound in Various Plant Species

The following table summarizes the reported quantities of this compound in the seed oils of several plant species.

Plant SpeciesFamilyThis compound Content (% of total fatty acids)Reference
Atractylodes lanceaAsteraceae18%[1][2]
Atractylodes macrocephalaAsteraceae13-15%[1][2]
Jurinea mollisAsteraceae24%[1]
Crepis rubraAsteraceae55%[3]
Crepis foetidaAsteraceae60%[1]

Experimental Protocols

Protocol 1: Lipid Extraction from Plant Seeds

This protocol describes the extraction of total lipids from plant seeds using a Soxhlet extractor.

Materials:

  • Dried plant seeds

  • Soxhlet extractor apparatus

  • Cellulose extraction thimble

  • Round-bottom flask

  • Heating mantle

  • Condenser

  • Hexane (or petroleum ether)

  • Rotary evaporator

  • Grinder or mortar and pestle

Procedure:

  • Grind the dried plant seeds to a fine powder.

  • Accurately weigh approximately 10-20 g of the powdered sample and transfer it into a cellulose extraction thimble.

  • Place the thimble inside the main chamber of the Soxhlet extractor.

  • Add 250 mL of hexane to a pre-weighed round-bottom flask.

  • Assemble the Soxhlet apparatus and heat the solvent using a heating mantle to its boiling point.

  • Allow the extraction to proceed for 6-8 hours. The solvent will continuously cycle through the sample, extracting the lipids.

  • After extraction, allow the apparatus to cool down.

  • Remove the round-bottom flask containing the lipid extract.

  • Concentrate the extract using a rotary evaporator to remove the solvent, yielding the crude lipid extract.

  • Store the lipid extract at -20°C until further analysis.

Protocol 2: Transesterification of Lipids to Fatty Acid Methyl Esters (FAMEs)

This protocol describes the acid-catalyzed transesterification of the extracted lipids.

Materials:

  • Lipid extract from Protocol 1

  • Methanolic HCl (5% v/v) or Boron trifluoride-methanol solution (14% w/v)

  • Hexane

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Screw-cap glass tubes with PTFE liners

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Accurately weigh 10-20 mg of the lipid extract into a screw-cap glass tube.

  • Add 2 mL of 5% methanolic HCl or 14% BF₃-methanol solution to the tube.

  • Add 1 mL of hexane to ensure complete dissolution of the lipids.

  • Securely cap the tube and vortex for 30 seconds.

  • Heat the mixture at 80-90°C for 1-2 hours in a heating block or water bath.

  • Cool the tube to room temperature.

  • Add 2 mL of saturated NaCl solution and 2 mL of hexane to the tube.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at 1000 x g for 5 minutes to facilitate phase separation.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Add a small amount of anhydrous Na₂SO₄ to the vial to remove any residual water.

  • The FAMEs solution is now ready for GC-MS analysis.

Protocol 3: GC-MS Analysis of FAMEs

This protocol provides a general method for the analysis of FAMEs, including this compound methyl ester, by GC-MS.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890N GC (or equivalent)

  • Mass Spectrometer: Agilent 5975C MS (or equivalent)

  • Column: DB-23 capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial temperature: 160°C, hold for 1 minute.

    • Ramp to 240°C at 4°C/min.

    • Hold at 240°C for 5 minutes.

  • MSD Conditions:

    • Transfer Line Temperature: 250°C

    • Ion Source Temperature: 230°C

    • Electron Impact (EI) Ionization: 70 eV

    • Scan Range: m/z 50-550

Quantification: Quantification of this compound methyl ester is achieved by comparing the peak area of the compound in the sample to a calibration curve generated using a certified this compound methyl ester standard. An internal standard (e.g., methyl heptadecanoate) should be used to correct for variations in extraction and injection.

Biosynthesis of this compound

This compound is biosynthesized from oleic acid through a desaturation step to form linoleic acid, followed by the introduction of a triple bond by a specific acetylenase enzyme.[4]

This compound Biosynthesis Oleic Acid Oleic Acid Linoleic Acid Linoleic Acid Oleic Acid->Linoleic Acid Δ12-desaturase This compound This compound Linoleic Acid->this compound Δ12-acetylenase

Caption: Biosynthetic pathway of this compound.

References

Using Crepenynic Acid as a Substrate and Inhibitor in Enzyme Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crepenynic acid (cis-9-octadecen-12-ynoic acid) is an unusual acetylenic fatty acid found in the seed oils of certain plants, such as those from the Asteraceae family. Its unique structure, featuring a triple bond within the carbon chain, makes it a molecule of significant interest for researchers exploring fatty acid metabolism and developing novel enzyme inhibitors. This document provides detailed application notes and protocols for utilizing this compound in enzyme assays, particularly focusing on its role as a substrate and an inhibitor for key enzymes in the eicosanoid biosynthesis pathway.

Application Notes

This compound's structural similarity to naturally occurring fatty acids, such as linoleic acid and arachidonic acid, suggests its potential interaction with enzymes that metabolize these lipids. These enzymes, including cyclooxygenases (COX) and lipoxygenases (LOX), are critical in the production of signaling molecules like prostaglandins and leukotrienes, which are implicated in inflammation, pain, and various physiological processes. Understanding the interaction of this compound with these enzymes can open avenues for the development of novel therapeutic agents.

Recent studies have demonstrated that this compound can act as a differential inhibitor of COX and LOX pathways. This selective inhibition is a valuable characteristic for a drug candidate, as it may allow for targeted therapeutic effects with potentially fewer side effects.

Data Presentation

The inhibitory activity of this compound on cyclooxygenase and lipoxygenase has been quantified, providing valuable data for researchers designing experiments. The following table summarizes the reported IC50 values.

Enzyme PathwayMeasured ProductThis compound IC50 (µM)
Cyclooxygenase (COX)Thromboxane B2< 10[1]
Lipoxygenase (LOX)Leukotriene B485[1]

Experimental Protocols

The following are detailed protocols for conducting enzyme inhibition assays with this compound. These protocols are adapted from standard methodologies for COX and LOX enzyme assays.

Protocol 1: Cyclooxygenase (COX) Inhibition Assay using this compound

Objective: To determine the inhibitory effect of this compound on COX enzyme activity by measuring the production of prostaglandins (e.g., Thromboxane B2).

Materials:

  • Purified COX-1 or COX-2 enzyme

  • This compound (in a suitable solvent, e.g., ethanol or DMSO)

  • Arachidonic acid (substrate)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cofactors (e.g., hematin, glutathione)

  • Enzyme immunoassay (EIA) kit for Thromboxane B2 (or other relevant prostaglandin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in the chosen solvent. Create a series of dilutions to achieve the desired final concentrations in the assay.

    • Prepare the COX enzyme solution in the assay buffer to a concentration that yields a linear reaction rate.

    • Prepare the arachidonic acid substrate solution in the assay buffer. The final concentration should be at or near its Michaelis-Menten constant (Km).

  • Assay Setup (in a 96-well plate):

    • Blank wells: Assay buffer only.

    • Negative control wells: Assay buffer, COX enzyme, and the same concentration of solvent used for this compound.

    • Positive control wells: Assay buffer, COX enzyme, and a known COX inhibitor (e.g., indomethacin).

    • Test wells: Assay buffer, COX enzyme, and the desired concentration of this compound.

  • Enzyme Reaction:

    • Pre-incubate the enzyme with this compound (or controls) for a defined period (e.g., 15 minutes) at the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding the arachidonic acid substrate to all wells except the blank.

    • Incubate for a specific time (e.g., 10-20 minutes) at 37°C.

    • Stop the reaction by adding a suitable stop solution (e.g., a solution of a non-steroidal anti-inflammatory drug at a high concentration).

  • Detection:

    • Measure the concentration of Thromboxane B2 in each well using a specific EIA kit according to the manufacturer's instructions.

    • Read the absorbance using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the negative control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 2: Lipoxygenase (LOX) Inhibition Assay using this compound

Objective: To determine the inhibitory effect of this compound on LOX enzyme activity by measuring the formation of leukotrienes (e.g., Leukotriene B4).

Materials:

  • Purified 5-LOX, 12-LOX, or 15-LOX enzyme

  • This compound (in a suitable solvent)

  • Arachidonic acid (substrate)

  • Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4)

  • Cofactors (e.g., ATP, CaCl2)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Solid-phase extraction (SPE) columns for sample cleanup

Procedure:

  • Reagent Preparation:

    • Prepare stock and working solutions of this compound and arachidonic acid as described in the COX assay protocol.

    • Prepare the LOX enzyme solution in the assay buffer.

  • Assay Setup:

    • In microcentrifuge tubes, combine the assay buffer, LOX enzyme, and the desired concentration of this compound (or controls).

    • Include blank, negative control, and positive control (a known LOX inhibitor, e.g., nordihydroguaiaretic acid) tubes.

  • Enzyme Reaction:

    • Pre-incubate the enzyme with this compound (or controls) at the desired temperature (e.g., 37°C) for a specific time.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a defined period (e.g., 10-15 minutes) at 37°C.

    • Stop the reaction by adding an organic solvent (e.g., methanol) and an internal standard.

  • Sample Preparation and Detection:

    • Extract the leukotrienes from the reaction mixture using SPE columns.

    • Elute the products and evaporate the solvent.

    • Reconstitute the sample in the HPLC mobile phase.

    • Analyze the sample using reverse-phase HPLC, monitoring the absorbance at a wavelength suitable for detecting leukotrienes (e.g., 270 nm for Leukotriene B4).

  • Data Analysis:

    • Quantify the amount of Leukotriene B4 produced in each reaction by comparing the peak area to a standard curve.

    • Calculate the percentage of inhibition for each this compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Visualizations

The following diagrams illustrate the experimental workflow and a simplified signaling pathway involving the enzymes targeted by this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagent_prep Reagent Preparation enzyme_prep Enzyme Dilution substrate_prep Substrate Dilution assay_setup Assay Setup (96-well plate) enzyme_prep->assay_setup inhibitor_prep This compound Dilutions reaction_init Reaction Initiation (Add Substrate) substrate_prep->reaction_init inhibitor_prep->assay_setup pre_incubation Pre-incubation (Enzyme + Inhibitor) assay_setup->pre_incubation pre_incubation->reaction_init incubation Incubation reaction_init->incubation reaction_stop Reaction Termination incubation->reaction_stop detection Product Detection (EIA or HPLC) reaction_stop->detection data_analysis Data Analysis (IC50 Calculation) detection->data_analysis

Caption: General workflow for enzyme inhibition assays using this compound.

signaling_pathway cluster_cox Cyclooxygenase Pathway cluster_lox Lipoxygenase Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 releases aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox lox LOX aa->lox pgs Prostaglandins (e.g., Thromboxane B2) cox->pgs lts Leukotrienes (e.g., Leukotriene B4) lox->lts crepenynic This compound crepenynic->cox inhibits (IC50 < 10 µM) crepenynic->lox inhibits (IC50 = 85 µM)

Caption: Simplified eicosanoid signaling pathway and the inhibitory action of this compound.

References

Crepenynic Acid in Lipidomics: A Detailed Guide to Application and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Crepenynic acid, a unique fatty acid characterized by a conjugated en-yne system, is gaining significant attention in lipidomics research. Its role as a key intermediate in the biosynthesis of a diverse array of bioactive polyacetylenes in plants and fungi makes it a molecule of interest for studies in plant biochemistry, natural product discovery, and as a potential biomarker. This document provides detailed application notes and experimental protocols for the study of this compound.

Introduction to this compound

This compound ((9Z,12)-octadeca-9-en-12-ynoic acid) is an 18-carbon fatty acid that serves as the primary precursor for the biosynthesis of numerous polyacetylenic compounds.[1][2] These downstream metabolites exhibit a wide range of biological activities, including antifungal, anti-inflammatory, and cytotoxic properties. The biosynthesis of this compound is initiated from linoleic acid through the action of a specialized fatty acid desaturase known as a Δ12 acetylenase.[3][4] This enzyme introduces a triple bond into the fatty acid chain, a key step that diverts the molecule from primary fatty acid metabolism into the specialized polyacetylene pathway.

Applications in Lipidomics Research

The unique structure and biosynthetic origin of this compound make it a valuable tool and target in several areas of lipidomics research:

  • Biosynthetic Pathway Elucidation: As a key intermediate, this compound and its isotopically labeled forms can be used to trace the metabolic flux and identify novel enzymes and intermediates in polyacetylene biosynthetic pathways in various organisms.

  • Biomarker Discovery: The presence and concentration of this compound can serve as a biomarker for specific plant species or for plants under biotic or abiotic stress.[4][5] Its synthesis is often induced as part of the plant's defense response.

  • Natural Product Synthesis: Purified or synthesized this compound can be used as a starting material for the chemoenzymatic or chemical synthesis of more complex and bioactive polyacetylenes.

  • Antifungal Research: this compound itself exhibits antifungal properties, making it a subject of investigation for the development of new antifungal agents.[6]

Quantitative Data of this compound in Plant Seed Oils

The concentration of this compound varies significantly among different plant species. The following table summarizes the reported content of this compound in the seed oils of several species from the Compositae family.

Plant SpeciesThis compound Content (% of total fatty acids)Reference
Crepis alpina74.0[3]
Crepis foetida60.0[7]
Crepis rubra55.0[8]
Crepis thomsonii65.0[8]
Crepis bungei46.5[8]
Saussurea candicans33.0[7]
Jurinea mollis24.0[7]
Atractylodes lancea18.0[7][9]
Atractylodes macrocephala13.0 - 15.0[7][9]
Crepis aurea2.4[8]

Experimental Protocols

This section provides detailed protocols for the extraction, analysis, and biological evaluation of this compound.

Protocol 1: Extraction and Quantification of this compound from Plant Seeds by GC-MS

This protocol describes the extraction of total lipids from plant seeds, followed by transesterification to fatty acid methyl esters (FAMEs) for quantification by gas chromatography-mass spectrometry (GC-MS).

1. Materials and Reagents:

  • Plant seeds (e.g., Crepis alpina)

  • Hexane (HPLC grade)

  • Methanolic HCl (1.25 M)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Internal Standard: Heptadecanoic acid (C17:0)

  • Glass test tubes with screw caps

  • Glass rod

  • Centrifuge

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

2. Procedure:

  • Sample Preparation: Weigh approximately 30-50 mg of dried seeds into a glass test tube.

  • Lipid Extraction and Transesterification (In-situ):

    • Add 2 mL of methanolic HCl and a known amount of the internal standard (e.g., 100 µg of C17:0) to the seeds.

    • Crush the seeds thoroughly with a glass rod.

    • Seal the tube and heat at 80°C for 2 hours.

  • FAME Extraction:

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 1 mL of 0.9% NaCl solution.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 2000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

    • Dry the hexane extract over anhydrous Na₂SO₄.

  • GC-MS Analysis:

    • Inject 1 µL of the FAME extract into the GC-MS.

    • GC Conditions:

      • Column: DB-23 capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar column.[9]

      • Injector Temperature: 250°C

      • Oven Temperature Program: 150°C for 1 min, ramp to 200°C at 4°C/min, hold for 10 min.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Conditions: [10]

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 50-500.

      • Ion Source Temperature: 230°C.

      • Transfer Line Temperature: 280°C.

  • Quantification:

    • Identify the methyl crepenynate peak based on its retention time and mass spectrum.

    • Quantify the amount of this compound by comparing the peak area of its methyl ester to the peak area of the internal standard (methyl heptadecanoate).

Workflow for this compound Extraction and GC-MS Analysis

cluster_extraction Lipid Extraction & Transesterification cluster_fame_extraction FAME Extraction cluster_analysis GC-MS Analysis seeds Plant Seeds crush Crush Seeds seeds->crush transesterification In-situ Transesterification (Methanolic HCl, 80°C) crush->transesterification add_hexane_nacl Add Hexane & NaCl transesterification->add_hexane_nacl vortex_centrifuge Vortex & Centrifuge add_hexane_nacl->vortex_centrifuge collect_hexane Collect Hexane Layer vortex_centrifuge->collect_hexane dry_extract Dry over Na₂SO₄ collect_hexane->dry_extract gcms Inject into GC-MS dry_extract->gcms quantify Quantify vs. Internal Std. gcms->quantify

Caption: Workflow for the extraction and GC-MS analysis of this compound.

Protocol 2: Analysis of this compound by LC-MS/MS

This protocol is suitable for the analysis of intact this compound without derivatization, which can be advantageous for certain lipidomics workflows.

1. Materials and Reagents:

  • Lipid extract (from Protocol 1, step 2, before transesterification and extracted with a suitable solvent like methanol)[11]

  • Water (LC-MS grade) with 0.1% formic acid

  • Acetonitrile (LC-MS grade) with 0.1% formic acid

  • LC-MS/MS system with an electrospray ionization (ESI) source

2. Procedure:

  • Sample Preparation:

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 80:20 water:acetonitrile).

  • LC-MS/MS Analysis:

    • Inject the sample onto the LC-MS/MS system.

    • LC Conditions: [12]

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Flow Rate: 0.3 mL/min.

      • Gradient: 20% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, then return to initial conditions.

    • MS/MS Conditions:

      • Ionization Mode: Negative ESI.

      • Scan Mode: Multiple Reaction Monitoring (MRM) or full scan with product ion scan.

      • Precursor Ion (Q1): m/z 277.2 (for [M-H]⁻ of this compound).[13]

      • Optimize collision energy to obtain characteristic product ions.

Signaling Pathway for this compound Biosynthesis

oleic_acid Oleic Acid fad2 FAD2 (Δ12-desaturase) oleic_acid->fad2 linoleic_acid Linoleic Acid acetylenase Δ12-Acetylenase linoleic_acid->acetylenase crepenynic_acid This compound downstream_enzymes Downstream Enzymes crepenynic_acid->downstream_enzymes polyacetylenes Polyacetylenes fad2->linoleic_acid acetylenase->crepenynic_acid downstream_enzymes->polyacetylenes

Caption: Biosynthetic pathway of this compound and its derivatives.

Protocol 3: Antifungal Susceptibility Testing of this compound

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a model filamentous fungus, Fusarium oxysporum, using a broth microdilution method.[14][15]

1. Materials and Reagents:

  • This compound

  • Fusarium oxysporum culture

  • Potato Dextrose Broth (PDB) or RPMI-1640 medium

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

2. Procedure:

  • Inoculum Preparation:

    • Grow F. oxysporum on Potato Dextrose Agar (PDA) for 7 days.

    • Harvest spores by flooding the plate with sterile saline and gently scraping the surface.

    • Filter the spore suspension through sterile cheesecloth.

    • Adjust the spore concentration to 1 x 10⁶ spores/mL using a hemocytometer.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the stock solution in the growth medium in the 96-well plate to achieve a range of final concentrations (e.g., 1 to 512 µg/mL).

  • Inoculation and Incubation:

    • Add the fungal spore suspension to each well to a final concentration of 1 x 10⁵ spores/mL.

    • Include a positive control (fungus in medium without this compound) and a negative control (medium only).

    • Incubate the plate at 28°C for 48-72 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes complete inhibition of visible fungal growth.

    • Growth can be assessed visually or by measuring the absorbance at 600 nm.

Logical Workflow for Antifungal MIC Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis spore_suspension Prepare Fungal Spore Suspension inoculate Inoculate 96-well Plate spore_suspension->inoculate serial_dilutions Prepare Serial Dilutions of this compound serial_dilutions->inoculate incubate Incubate at 28°C inoculate->incubate read_mic Determine MIC incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

This compound represents a fascinating and functionally important molecule at the crossroads of primary and secondary metabolism in many plant and fungal species. The protocols and data presented here provide a framework for researchers to explore the diverse applications of this compound in lipidomics, from fundamental biosynthetic studies to the development of novel bioactive compounds. The continued investigation of this compound and its derivatives holds significant promise for advancing our understanding of lipid diversity and function.

References

Application Notes & Protocols: Preparation of Fatty Acid Methyl Esters (FAMEs) of Crepenynic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The analysis of fatty acids is a critical aspect of research in numerous fields, including drug development, biomedical science, and nutritional analysis. Gas chromatography (GC) is a widely used and powerful technique for the separation and quantification of fatty acids. However, the inherent chemical properties of free fatty acids, such as their polarity and low volatility, can result in poor chromatographic resolution and inaccurate quantification.[1] To overcome these challenges, a derivatization step is essential. This process converts the fatty acids into their more volatile and less polar fatty acid methyl ester (FAME) derivatives.[1] This chemical modification, known as esterification, neutralizes the polar carboxyl group, which allows for effective separation of the FAMEs based on their boiling point, degree of unsaturation, and molecular geometry.[1]

This document provides a detailed protocol for the preparation of FAMEs from crepenynic acid, an unusual fatty acid characterized by a conjugated cis-double bond and a triple bond. Given the potential sensitivity of this en-yne system to harsh chemical conditions, a mild acid-catalyzed esterification method is presented to minimize the risk of isomerization or degradation.

Data Presentation

The selection of an appropriate derivatization method is crucial for achieving high yields and preserving the structural integrity of the analyte. The following table summarizes typical quantitative data for a mild acid-catalyzed FAME preparation protocol, which is recommended for this compound.

ParameterConditionReported Yield (%)Reference
Reagent 1.2% HCl in Methanol/Toluene>96[2]
Temperature 45°C>96[2]
Reaction Time 16 hours>96[2]
Alternative Temp. 100°C>96[2]
Alternative Time 90 minutes>96[2]

Experimental Protocols

This section details a reliable method for the preparation of this compound methyl esters.

Protocol: Mild Acid-Catalyzed Esterification using Methanolic HCl

This protocol is adapted from a method demonstrated to be effective for a variety of lipid classes, achieving high yields while using relatively mild conditions.[2]

Materials:

  • This compound sample (or lipid extract containing this compound)

  • Toluene

  • Methanol, anhydrous

  • Concentrated Hydrochloric Acid (HCl, 35-37%)

  • Hexane or Heptane, GC grade

  • Deionized Water

  • Anhydrous Sodium Sulfate

  • Screw-capped glass reaction tubes (10-15 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge (optional)

  • Glass Pasteur pipettes

  • GC vials with inserts

Procedure:

  • Sample Preparation:

    • Accurately weigh 1-10 mg of the this compound sample or lipid extract into a screw-capped glass reaction tube.

    • If the sample is in an aqueous solution, it must be dried completely under a stream of nitrogen before proceeding.

  • Reagent Preparation (1.2% HCl in Methanol/Toluene):

    • Caution: Prepare the reagent in a fume hood, wearing appropriate personal protective equipment.

    • To prepare an 8% (w/v) HCl solution in aqueous methanol, carefully add 9.7 mL of concentrated HCl to 41.5 mL of methanol.[3]

    • In the reaction tube containing the dried sample, add the following reagents sequentially:

      • 0.2 mL of Toluene

      • 1.5 mL of anhydrous Methanol

      • 0.3 mL of the 8% HCl solution[3]

    • This results in a final HCl concentration of approximately 1.2% (w/v).[3]

  • Esterification Reaction:

    • Tightly cap the reaction tube and vortex thoroughly for 30 seconds to ensure complete mixing.

    • Place the tube in a heating block or water bath set to 45°C and incubate for 16 hours (overnight).[2]

    • Note on this compound Stability: The conjugated en-yne system of this compound may be susceptible to degradation or isomerization under harsh conditions. The recommended mild conditions (45°C) are intended to minimize these side reactions. For more rapid derivatization, heating at 100°C for 90 minutes can be employed, but the stability of this compound under these conditions should be verified for quantitative studies.[2]

  • Extraction of this compound Methyl Ester:

    • After the incubation period, allow the reaction tube to cool to room temperature.

    • Add 1 mL of hexane (or heptane) and 1 mL of deionized water to the tube.[3]

    • Vortex the tube vigorously for 1 minute to extract the FAMEs into the organic (upper) layer.

    • To aid in phase separation, the tube can be centrifuged at a low speed (e.g., 1000 x g) for 5 minutes.

  • Isolation and Drying of the FAME Product:

    • Carefully transfer the upper organic layer containing the this compound methyl ester to a clean glass vial using a Pasteur pipette.

    • To ensure complete recovery, the extraction can be repeated by adding another 1 mL of hexane to the reaction tube, vortexing, and pooling the organic layers.

    • Pass the collected organic phase through a small column containing anhydrous sodium sulfate to remove any residual water. Alternatively, add a small amount of anhydrous sodium sulfate directly to the collection vial, swirl, and let it settle.

  • Sample Preparation for GC Analysis:

    • The dried hexane solution containing the this compound methyl ester can be concentrated under a gentle stream of nitrogen if necessary.

    • Transfer the final sample to a GC vial, using an insert for small volumes.

    • The sample is now ready for analysis by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Mandatory Visualization

The following diagram illustrates the experimental workflow for the preparation of this compound methyl esters.

FAME_Preparation_Workflow start Start: this compound Sample sample_prep Sample Preparation (Weighing & Drying) start->sample_prep add_reagents Addition of Reagents (Toluene, Methanol, HCl) sample_prep->add_reagents esterification Esterification Reaction (45°C, 16h or 100°C, 90 min) add_reagents->esterification extraction Extraction of FAMEs (Hexane & Water) esterification->extraction isolation Isolation & Drying (Collect Organic Layer, Dry with Na₂SO₄) extraction->isolation gc_prep Sample Preparation for GC (Concentration & Transfer to Vial) isolation->gc_prep end End: Analysis by GC/GC-MS gc_prep->end

Caption: Experimental workflow for the FAME preparation of this compound.

References

Application Notes and Protocols for Solid-Phase Extraction of Crepenynic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crepenynic acid, an unusual C18 fatty acid containing both a cis-double bond and a triple bond, is a key intermediate in the biosynthesis of a diverse range of bioactive polyacetylenes in plants. Its unique structure makes it a molecule of interest for chemical synthesis, biological studies, and potential drug development. Effective purification of this compound from complex biological or reaction matrices is crucial for accurate downstream analysis and application. Solid-phase extraction (SPE) offers a rapid, efficient, and selective method for the purification and concentration of this compound.

These application notes provide detailed protocols for the solid-phase extraction of this compound, along with expected recovery data based on general fatty acid purification principles. The protocols are designed to be adaptable to various sample matrices and can be optimized for specific research needs.

Data Presentation

The selection of the appropriate SPE sorbent and elution solvent system is critical for achieving high recovery and purity of this compound. The following table summarizes typical recovery rates for free fatty acids using different SPE modalities, which can serve as a benchmark for the purification of this compound.

SPE SorbentSample MatrixAnalyteAverage Recovery (%)Key Interferences RemovedReference
AminopropylLipid-rich seedsFree Fatty Acids99.2%Triacylglycerols (99.8% removal)[1]
C18Aqueous SolutionFree Fatty Acids>70%Polar compounds, salts[2]
Mixed-ModeFecal SamplesFree Fatty Acids100%Neutral lipids, phospholipids[3]
Aminopropyl SilicaStandard Lipid MixtureFatty Acid Ethyl Esters70 ± 3%Cholesteryl esters
Polymer-BasedMacroalgaeVarious Fatty Acids33 - 108%Pigments, other matrix components[4][5]

Experimental Protocols

The following protocols describe the use of aminopropyl-silica and C18-silica SPE cartridges for the purification of this compound. The choice of sorbent will depend on the sample matrix and the primary interfering compounds.

Protocol 1: Purification of this compound using Aminopropyl SPE

This protocol is ideal for separating this compound from neutral lipids like triacylglycerols.

Materials:

  • Aminopropyl-bonded silica SPE cartridges (e.g., 500 mg, 3 mL)

  • Sample containing this compound dissolved in a non-polar solvent (e.g., hexane or chloroform)

  • Chloroform

  • 2-Propanol

  • Diethyl ether

  • Acetic acid

  • Nitrogen gas supply for drying

  • SPE vacuum manifold

Procedure:

  • Cartridge Conditioning:

    • Place the aminopropyl SPE cartridge on a vacuum manifold.

    • Wash the cartridge with 3 mL of hexane to activate the sorbent. Do not allow the sorbent to dry.

  • Sample Loading:

    • Dissolve the sample containing this compound in a minimal amount of hexane or chloroform.

    • Load the sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 3 mL of chloroform/2-propanol (2:1, v/v) to elute neutral lipids and other non-polar interferences.

    • Dry the cartridge thoroughly under a stream of nitrogen for 5-10 minutes.

  • Elution:

    • Elute the this compound from the cartridge with 3 mL of diethyl ether containing 2% acetic acid.

    • Collect the eluate in a clean collection tube.

  • Solvent Evaporation:

    • Evaporate the solvent from the eluate under a gentle stream of nitrogen to obtain the purified this compound.

    • Reconstitute the purified this compound in a suitable solvent for downstream analysis.

Protocol 2: Purification of this compound using Reversed-Phase (C18) SPE

This protocol is suitable for extracting this compound from aqueous samples or for desalting.

Materials:

  • C18-bonded silica SPE cartridges (e.g., 500 mg, 3 mL)

  • Sample containing this compound in an aqueous or polar solution

  • Methanol

  • Deionized water

  • Acetonitrile

  • Nitrogen gas supply for drying

  • SPE vacuum manifold

Procedure:

  • Cartridge Conditioning:

    • Place the C18 SPE cartridge on a vacuum manifold.

    • Wash the cartridge with 3 mL of methanol to activate the sorbent.

    • Equilibrate the cartridge with 3 mL of deionized water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the aqueous sample containing this compound onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove salts and other polar interferences.

    • Follow with a wash of 3 mL of 10% methanol in water to remove less hydrophobic interferences.

  • Elution:

    • Elute the this compound from the cartridge with 3 mL of acetonitrile or methanol.

    • Collect the eluate in a clean collection tube.

  • Solvent Evaporation:

    • Evaporate the solvent from the eluate under a gentle stream of nitrogen to obtain the purified this compound.

    • Reconstitute the purified this compound in a suitable solvent for downstream analysis.

Visualizations

Experimental Workflow for this compound Purification

SPE_Workflow cluster_prep Sample Preparation cluster_post Post-Purification Sample Sample containing This compound Dissolution Dissolve in appropriate solvent Sample->Dissolution Conditioning 1. Cartridge Conditioning Loading 2. Sample Loading Conditioning->Loading Washing 3. Washing Loading->Washing Elution 4. Elution Washing->Elution Drying Solvent Evaporation Elution->Drying Analysis Downstream Analysis (GC-MS, LC-MS, NMR) Drying->Analysis

Caption: General workflow for solid-phase extraction of this compound.

Logical Relationship of SPE Sorbent Selection

Sorbent_Selection cluster_matrix Sample Matrix cluster_sorbent SPE Sorbent Choice cluster_principle Separation Principle NonPolar Non-Polar Matrix (e.g., Lipid Extract) Aminopropyl Aminopropyl (Normal Phase) NonPolar->Aminopropyl Suitable for Polar Polar/Aqueous Matrix C18 C18 (Reversed Phase) Polar->C18 Suitable for NP_Principle Retains polar analytes, non-polar interferences pass through. Aminopropyl->NP_Principle Based on RP_Principle Retains non-polar analytes, polar interferences pass through. C18->RP_Principle Based on

Caption: Logic for selecting the appropriate SPE sorbent based on sample matrix.

References

Application Notes and Protocols for Studying Fatty Acid Metabolism Using Crepenynic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crepenynic acid is an unusual, naturally occurring acetylenic fatty acid that serves as a valuable tool for investigating the intricacies of fatty acid metabolism.[1] Its unique structure, containing a triple bond, makes it a specific inhibitor and modulator of key enzymes involved in fatty acid desaturation and elongation. These application notes provide detailed protocols and data presentation formats to facilitate the use of this compound in laboratory settings, aiding in the exploration of metabolic pathways and the development of novel therapeutic agents.

This compound is biosynthesized from linoleic acid by a variant of the FAD2 (fatty acid desaturase 2) enzyme, which introduces a triple bond at the Δ12 position.[2] This unique enzymatic reaction and the resulting structure of this compound make it a potent tool for studying the mechanisms of fatty acid modification.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the expected outcomes of experiments using this compound. These tables are designed for easy comparison and interpretation of results.

Table 1: Effect of this compound on Fatty Acid Desaturase Activity

Treatment GroupEnzyme SourceSubstrate (Linoleic Acid) Conc. (µM)This compound Conc. (µM)Product (α-Linolenic Acid) Formation Rate (pmol/min/mg protein)% Inhibition
ControlRat Liver Microsomes500125.3 ± 8.20
This compoundRat Liver Microsomes501062.1 ± 5.550.4
This compoundRat Liver Microsomes502528.9 ± 3.176.9
This compoundRat Liver Microsomes505010.4 ± 1.891.7

Table 2: Alterations in Cellular Lipid Profile Following this compound Treatment

Lipid ClassControl (nmol/mg protein)This compound (50 µM) (nmol/mg protein)Fold Changep-value
Saturated Fatty Acids (SFAs)150.2 ± 12.5185.7 ± 15.11.24<0.05
Monounsaturated Fatty Acids (MUFAs)250.8 ± 20.3180.4 ± 18.90.72<0.01
Polyunsaturated Fatty Acids (PUFAs)300.5 ± 25.1220.1 ± 22.80.73<0.01
Triacylglycerols (TAGs)85.6 ± 7.9110.3 ± 10.21.29<0.05
Phospholipids450.1 ± 38.7445.8 ± 40.10.99>0.05
Cholesterol Esters60.3 ± 5.875.9 ± 7.11.26<0.05

Experimental Protocols

Protocol 1: In Vitro Fatty Acid Desaturase Inhibition Assay

This protocol details the procedure to assess the inhibitory effect of this compound on fatty acid desaturase (FAD) activity in a microsomal preparation.

Materials:

  • Rat liver microsomes (or other enzyme source)

  • This compound (in ethanol or DMSO)

  • [1-14C]-Linoleic acid (radiolabeled substrate)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 1 mM NADH, 5 mM MgCl2, and 2 mM ATP)

  • Scintillation cocktail

  • Thin Layer Chromatography (TLC) plates and developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)

  • Phosphorimager or scintillation counter

Procedure:

  • Microsome Preparation: Isolate microsomes from rat liver or another relevant tissue source using standard differential centrifugation methods. Determine the protein concentration using a Bradford or BCA assay.

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, a specific concentration of [1-14C]-linoleic acid (e.g., 50 µM), and the desired concentration of this compound or vehicle control.

  • Enzyme Reaction: Pre-incubate the reaction mixture at 37°C for 5 minutes. Initiate the reaction by adding the microsomal protein (e.g., 100 µg).

  • Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 20 minutes) with gentle shaking.

  • Reaction Termination: Stop the reaction by adding an acidic solution (e.g., 0.5 M HCl).

  • Lipid Extraction: Extract the lipids from the reaction mixture using a suitable solvent system (e.g., chloroform:methanol, 2:1, v/v).

  • TLC Separation: Spot the extracted lipids onto a TLC plate and develop the chromatogram using the appropriate solvent system to separate the substrate (linoleic acid) from the product (α-linolenic acid).

  • Quantification: Visualize and quantify the radiolabeled substrate and product spots using a phosphorimager or by scraping the spots and measuring radioactivity with a scintillation counter.

  • Data Analysis: Calculate the rate of product formation and determine the percentage of inhibition by this compound compared to the vehicle control.

Protocol 2: Cellular Fatty Acid Uptake Assay

This protocol describes how to measure the effect of this compound on the uptake of fatty acids into cultured cells.

Materials:

  • Adherent cell line (e.g., HepG2, 3T3-L1 adipocytes)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • This compound

  • Radiolabeled fatty acid (e.g., [3H]-oleic acid or a fluorescent fatty acid analog like BODIPY-FA)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Oil Red O staining solution (for lipid accumulation visualization)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Cell Culture: Plate cells in a multi-well plate and grow to confluence.

  • This compound Treatment: Treat the cells with various concentrations of this compound (complexed with fatty acid-free BSA) or a vehicle control in serum-free medium for a specified duration (e.g., 24 hours).

  • Fatty Acid Uptake:

    • Radiolabeled method: Add [3H]-oleic acid complexed to BSA to the culture medium and incubate for a short period (e.g., 15-30 minutes).

    • Fluorescent method: Add a fluorescent fatty acid analog (e.g., BODIPY-FA) to the medium and incubate.

  • Wash: Aspirate the medium and wash the cells multiple times with ice-cold PBS containing BSA to remove extracellular fatty acids.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH or RIPA buffer).

  • Quantification:

    • Radiolabeled method: Measure the radioactivity in the cell lysate using a scintillation counter.

    • Fluorescent method: Measure the fluorescence intensity of the cell lysate using a fluorescence plate reader.

  • Normalization: Normalize the uptake to the total protein content of the cell lysate.

  • (Optional) Lipid Accumulation: For longer-term studies, after treatment with this compound and unlabeled fatty acids, fix the cells and stain with Oil Red O to visualize lipid droplet accumulation. Quantify by extracting the dye and measuring its absorbance.

Protocol 3: Lipidomic Analysis by Mass Spectrometry

This protocol provides a general workflow for analyzing changes in the cellular lipidome after treatment with this compound.

Materials:

  • Cultured cells or tissue samples

  • This compound

  • Lipid extraction solvents (e.g., chloroform, methanol, isopropanol)

  • Internal standards for various lipid classes

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Sample Preparation: Treat cells or animals with this compound or vehicle control. Harvest cells or tissues and snap-freeze in liquid nitrogen.

  • Lipid Extraction: Perform a total lipid extraction from the homogenized samples using a method such as the Folch or Bligh-Dyer procedure. Add a cocktail of internal standards before extraction for quantification.

  • Sample Derivatization (Optional): For certain analyses like GC-MS, derivatize fatty acids to their fatty acid methyl esters (FAMEs).

  • LC-MS Analysis: Analyze the lipid extract using a high-resolution LC-MS system. Use appropriate chromatography (e.g., reversed-phase or hydrophilic interaction liquid chromatography) to separate different lipid classes and species.

  • Data Acquisition: Acquire data in both positive and negative ionization modes to cover a broad range of lipid species.

  • Data Processing: Process the raw data using specialized lipidomics software to identify and quantify lipid species based on their mass-to-charge ratio (m/z) and retention time.

  • Statistical Analysis: Perform statistical analysis to identify significant changes in lipid profiles between control and this compound-treated groups.

Visualization of Pathways and Workflows

Diagram 1: Biosynthesis of this compound

Linoleic Acid Linoleic Acid FAD2 FAD2 Acetylenase (variant) Linoleic Acid->FAD2 O2, 2H+ This compound This compound FAD2->this compound 2H2O

Caption: Biosynthesis of this compound from linoleic acid.

Diagram 2: Experimental Workflow for Studying this compound Effects

cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Fatty Acid Uptake Fatty Acid Uptake This compound Treatment->Fatty Acid Uptake Fatty Acid Oxidation Fatty Acid Oxidation This compound Treatment->Fatty Acid Oxidation Lipid Profiling (LC-MS) Lipid Profiling (LC-MS) This compound Treatment->Lipid Profiling (LC-MS) Gene Expression (qPCR) Gene Expression (qPCR) This compound Treatment->Gene Expression (qPCR) Data Interpretation Data Interpretation Fatty Acid Uptake->Data Interpretation Fatty Acid Oxidation->Data Interpretation Lipid Profiling (LC-MS)->Data Interpretation Gene Expression (qPCR)->Data Interpretation

Caption: Workflow for investigating this compound's metabolic effects.

Diagram 3: Postulated Mechanism of Action of this compound

This compound This compound FADS2 Fatty Acid Desaturase 2 (FADS2) This compound->FADS2 Inhibition PUFA_Synthesis Polyunsaturated Fatty Acid (PUFA) Synthesis FADS2->PUFA_Synthesis Membrane_Fluidity Membrane Fluidity PUFA_Synthesis->Membrane_Fluidity Signaling_Pathways Cell Signaling PUFA_Synthesis->Signaling_Pathways Cellular Functions Cellular Functions Membrane_Fluidity->Cellular Functions Gene Expression Gene Expression Signaling_Pathways->Gene Expression

Caption: this compound's proposed mechanism of action.

References

Application Notes and Protocols for the Experimental Use of Crepenynic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crepenynic acid is a naturally occurring polyunsaturated fatty acid containing a distinctive triple bond (alkyne) in its acyl chain. It is known to be an inhibitor of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical mediators of inflammation and are implicated in various pathologies, including cancer. These application notes provide a comprehensive guide for the experimental use of this compound in cell culture, including detailed protocols for assessing its biological activities and elucidating its mechanisms of action.

Data Presentation

The following tables summarize the known quantitative data for this compound and provide a template for organizing experimental results.

Table 1: Inhibitory Activity of this compound on Eicosanoid Production

Enzyme/ProductCell SystemIC50 ValueReference
Cyclooxygenase (Thromboxane B2)Rat Peritoneal Leukocytes< 10 µM[1]
Lipoxygenase (Leukotriene B4)Rat Peritoneal Leukocytes85 µM[1]

Table 2: Hypothetical Cytotoxicity of this compound in Various Cancer Cell Lines (MTT Assay)

This table is a template for researchers to populate with their own experimental data.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
HeLaCervical Cancer48User Data
JurkatT-cell Leukemia48User Data
MCF-7Breast Cancer48User Data
A549Lung Cancer48User Data

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways potentially affected by this compound and the general experimental workflows for its investigation in cell culture.

cluster_0 Arachidonic Acid Cascade Arachidonic Acid Arachidonic Acid COX Cyclooxygenase (COX-1/COX-2) Arachidonic Acid->COX LOX Lipoxygenase (LOX) Arachidonic Acid->LOX Prostaglandins Prostaglandins Thromboxanes COX->Prostaglandins Synthesis Leukotrienes Leukotrienes LOX->Leukotrienes Synthesis Crepenynic_Acid This compound Crepenynic_Acid->COX Inhibition Crepenynic_Acid->LOX Inhibition cluster_1 NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Initiates Crepenynic_Acid_NFkB This compound (Hypothesized) Crepenynic_Acid_NFkB->IKK Potential Inhibition cluster_2 Apoptosis Induction Pathway Crepenynic_Acid_Apoptosis This compound Mitochondria Mitochondria Crepenynic_Acid_Apoptosis->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes cluster_3 Experimental Workflow for this compound Evaluation start Prepare this compound Stock Solution cell_culture Cell Seeding and Culture start->cell_culture treatment Treat Cells with This compound cell_culture->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis inflammation Inflammation Assay (COX/LOX activity, NF-κB) treatment->inflammation data_analysis Data Analysis and Interpretation cytotoxicity->data_analysis apoptosis->data_analysis inflammation->data_analysis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Crepenynic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Crepenynic Acid Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield of this compound in microbial fermentation systems.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the biosynthetic pathway for this compound in engineered Saccharomyces cerevisiae?

A1: this compound is synthesized from oleic acid through a two-step enzymatic process. First, the endogenous yeast enzymes produce oleic acid (18:1). This is then converted to linoleic acid (18:2) by a Δ12-desaturase (encoded by a FAD2 gene). Finally, a specific fatty acid acetylenase, which is a variant of the Δ12-desaturase, introduces a triple bond into linoleic acid to form this compound.

Q2: What are the primary factors limiting the yield of this compound in yeast?

A2: The primary limiting factors include:

  • Precursor Availability: Insufficient intracellular pools of acetyl-CoA, malonyl-CoA, and the reducing equivalent NADPH can restrict fatty acid synthesis.

  • Enzyme Activity and Expression: Suboptimal expression or activity of the heterologously expressed Δ12-desaturase and fatty acid acetylenase can create a bottleneck.

  • Substrate Competition: Endogenous yeast enzymes may compete for the linoleic acid substrate, diverting it to other metabolic pathways.

  • Fermentation Conditions: Non-optimal pH, temperature, and dissolved oxygen levels can negatively impact yeast metabolism and enzyme function.

  • Product Toxicity: Accumulation of this compound may exert toxic effects on the yeast cells, inhibiting growth and productivity.

Q3: Can the choice of host strain impact this compound yield?

A3: Yes, the choice of host strain is critical. Oleaginous yeasts, such as Yarrowia lipolytica, naturally accumulate high levels of lipids and may provide a better platform for this compound synthesis compared to non-oleaginous yeasts like Saccharomyces cerevisiae. However, the genetic tools for S. cerevisiae are more developed, making it a common choice for initial studies.

Q4: How stable is this compound during extraction and storage?

A4: this compound, being an unsaturated fatty acid with a triple bond, is susceptible to oxidation and degradation, especially at elevated temperatures and in the presence of light and oxygen. It is crucial to use appropriate extraction solvents, minimize heat exposure, and store the purified acid under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C or below).

Part 2: Troubleshooting Guides

This section provides a question-and-answer formatted guide to address specific issues encountered during this compound synthesis experiments.

Observed Problem Potential Cause Troubleshooting Steps
Low or no this compound production, but linoleic acid is present. 1. Inefficient Acetylenase Activity: The fatty acid acetylenase may have low specific activity or be poorly expressed. 2. Sub-optimal Fermentation Conditions: Temperature or pH may not be optimal for acetylenase function.1. Verify Acetylenase Expression: Confirm the expression of the acetylenase via SDS-PAGE and Western blot. 2. Codon Optimization: Ensure the acetylenase gene is codon-optimized for your yeast strain. 3. Promoter Strength: Use a strong, inducible promoter to control acetylenase expression. 4. Optimize Temperature: Test a range of fermentation temperatures (e.g., 20-30°C), as lower temperatures can sometimes improve the production of unsaturated fatty acids.[1][2]
Low levels of both linoleic acid and this compound. 1. Inefficient Δ12-Desaturase (FAD2) Activity: The FAD2 enzyme may be a bottleneck. 2. Precursor Limitation: Insufficient oleic acid is being produced by the yeast.1. Co-express FAD2: Ensure high-level expression of a functional FAD2 gene. 2. Enhance Fatty Acid Synthesis: Overexpress key genes in the native fatty acid synthesis pathway (e.g., ACC1, FAS1, FAS2) to increase the precursor pool.[2] 3. Increase NADPH Supply: Engineer the yeast's redox metabolism to provide more NADPH, a crucial cofactor for fatty acid synthesis.[2]
Overall low yield of total fatty acids. 1. Metabolic Burden: Overexpression of multiple heterologous genes can strain the host cell's resources. 2. Substrate Limitation in Media: The carbon source may be depleted too quickly. 3. Suboptimal Fermentation Conditions: General fermentation parameters may not be optimized for lipid production.1. Balance Gene Expression: Use promoters of varying strengths to balance the expression of pathway genes. 2. Fed-batch Fermentation: Implement a fed-batch strategy to maintain an adequate supply of the carbon source. 3. Optimize Media Composition: Ensure the media contains sufficient nitrogen, phosphate, and other essential nutrients. 4. Control pH: Maintain a stable pH during fermentation, as significant shifts can inhibit yeast growth and metabolism.[3][4]
Cell growth is inhibited after a period of production. 1. Product Toxicity: Accumulation of this compound or other fatty acids may be toxic to the cells. 2. Substrate Toxicity: High concentrations of supplemented linoleic acid can be inhibitory.[5]1. In-situ Product Removal: Consider using a two-phase fermentation system with an organic solvent to extract this compound as it is produced. 2. Controlled Substrate Feeding: If supplementing with linoleic acid, use a controlled feeding strategy to avoid high concentrations in the media.
Low recovery of this compound during extraction and purification. 1. Inefficient Cell Lysis: Yeast cell walls are robust and may not be fully disrupted. 2. Inappropriate Solvent Choice: The solvent system may not be optimal for extracting this compound. 3. Degradation of Product: The fatty acid may be degrading during the extraction process.1. Optimize Cell Disruption: Use a combination of enzymatic (e.g., zymolyase) and mechanical (e.g., bead beating) methods for efficient cell lysis. 2. Use a Polar/Non-polar Solvent Mixture: Employ a solvent system like chloroform/methanol to effectively extract lipids. 3. Minimize Heat and Light Exposure: Perform extraction steps on ice and protect samples from light to prevent degradation. 4. Work Under Inert Atmosphere: Use nitrogen or argon gas to prevent oxidation during solvent evaporation and storage.

Part 3: Data Presentation

The following tables summarize quantitative data on strategies to improve the yield of this compound and related unsaturated fatty acids.

Table 1: Impact of Metabolic Engineering Strategies on Fatty Acid Production in S. cerevisiae

StrategyTargetObserved Effect on Fatty Acid Titer/YieldReference
Precursor Supply Enhancement Overexpression of Acetyl-CoA Synthase (ACS1, ACS2)~2-5 fold increase in intracellular acyl-CoA levels[2]
Overexpression of Acetyl-CoA Carboxylase (ACC1) with S1157A mutation~3-fold increase in total fatty acid levels[6]
Fatty Acid Synthase Upregulation Overexpression of Fatty Acid Synthase (FAS1, FAS2)~30% increase in total lipid content[2]
Pathway Engineering Expression of A. thaliana Δ12-desaturase (FAD2)Linoleic acid accounted for ~50% of total fatty acids[7]
Fermentation Optimization Deletion of competing pathways (e.g., glycerol-3-phosphate dehydrogenase) and expression of ATP-citrate lyase~70% improvement in free fatty acid production[8]

Table 2: Influence of Fermentation Parameters on Unsaturated Fatty Acid Production in Yeast

ParameterConditionEffect on Unsaturated Fatty Acid ProfileReference
Temperature Lower temperature (e.g., 13°C vs 25°C)Increased degree of unsaturation at the beginning of fermentation.[1]
Lower temperature (e.g., 20°C vs 30°C)Can lead to higher production of some heterologous products.
pH pH 3.9 vs 3.1Higher ethanol production, indicating better overall fermentation efficiency.[3]
pH near neutrality (e.g., >6.0)Can favor certain biohydrogenation pathways of unsaturated fatty acids.[9]
Substrate Concentration (Linoleic Acid) Increasing concentrationsCan be inhibitory to cell growth at high levels.[5]

Part 4: Experimental Protocols

Protocol 1: Heterologous Expression of Fatty Acid Acetylenase in S. cerevisiae
  • Gene Synthesis and Codon Optimization: Synthesize the coding sequence of the fatty acid acetylenase, codon-optimized for S. cerevisiae.

  • Vector Construction: Clone the optimized gene into a yeast expression vector (e.g., pYES2) under the control of a strong, inducible promoter (e.g., GAL1).

  • Yeast Transformation: Transform the expression vector into a suitable S. cerevisiae strain using the lithium acetate/single-stranded carrier DNA/PEG method.

  • Selection of Transformants: Select for positive transformants on appropriate selective media (e.g., synthetic complete medium lacking uracil for a URA3-marked plasmid).

  • Expression Induction:

    • Grow a pre-culture of the transformed yeast in selective media with a non-inducing carbon source (e.g., glucose).

    • Inoculate the main culture medium containing the inducing carbon source (e.g., galactose) with the pre-culture.

    • If supplementing with substrate, add linoleic acid to the culture medium.

    • Incubate at the desired temperature (e.g., 20-30°C) with shaking for 48-72 hours.[7]

  • Cell Harvesting: Harvest the yeast cells by centrifugation.

Protocol 2: Extraction and Purification of this compound from Yeast Culture
  • Cell Lysis:

    • Resuspend the harvested yeast pellet in a suitable buffer.

    • Perform enzymatic lysis using zymolyase or lyticase.

    • Follow with mechanical disruption, such as bead beating with glass beads, to ensure complete cell lysis.

  • Lipid Extraction (Folch Method):

    • Add a 2:1 (v/v) mixture of chloroform:methanol to the lysed cell suspension.

    • Vortex vigorously for 2 minutes.

    • Centrifuge to separate the phases.

    • Collect the lower chloroform phase containing the lipids.

  • Washing: Wash the chloroform phase with a 0.9% NaCl solution to remove non-lipid contaminants.

  • Solvent Evaporation: Evaporate the chloroform under a stream of nitrogen gas to obtain the total lipid extract.

  • Purification (Optional):

    • For higher purity, the total lipid extract can be fractionated using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

Protocol 3: GC-MS Analysis of this compound (as FAME)
  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Resuspend the dried lipid extract in a solution of 2% sulfuric acid in methanol.

    • Heat at 60°C for 1 hour.

    • After cooling, add n-hexane and deionized water, then vortex.

    • Collect the upper hexane layer containing the FAMEs.

  • GC-MS Conditions:

    • GC Column: A polar capillary column, such as a DB-23 or a FAMEWAX, is recommended for the separation of FAMEs.[10][11]

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 120°C), ramp up to a higher temperature (e.g., 240°C) to elute the FAMEs. A typical program could be: hold at 120°C for 1 min, ramp at 10°C/min to 240°C, and hold for 10 min.[12]

    • Carrier Gas: Helium.

    • MS Detector: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-500.

  • Identification: Identify the this compound methyl ester peak based on its retention time relative to standards and its characteristic mass spectrum.

Protocol 4: Fatty Acid Acetylenase Enzyme Activity Assay

This assay indirectly measures the activity of the acetylenase by quantifying the consumption of the substrate, linoleic acid, or the formation of the product, this compound.

  • Preparation of Cell Lysate:

    • Prepare a cell-free extract from the yeast expressing the acetylenase by disrupting the cells (as described in Protocol 2, step 1) in an appropriate assay buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing the enzyme.

  • Reaction Mixture:

    • In a microcentrifuge tube, combine the cell-free extract, assay buffer, and cofactors (e.g., NADPH, if required).

    • Pre-incubate the mixture at the desired assay temperature.

  • Initiation of Reaction: Start the reaction by adding the substrate, linoleic acid.

  • Incubation: Incubate the reaction for a defined period (e.g., 30-60 minutes) at the optimal temperature for the enzyme.

  • Termination of Reaction: Stop the reaction by adding an organic solvent mixture (e.g., chloroform:methanol) to extract the lipids.

  • Analysis:

    • Analyze the lipid extract by GC-MS (as described in Protocol 3) to quantify the amount of this compound produced and the remaining linoleic acid.

    • Enzyme activity can be expressed as the amount of product formed per unit time per milligram of protein.

Part 5: Visualizations

Crepenynic_Acid_Biosynthesis cluster_yeast_metabolism Yeast Central Metabolism cluster_heterologous_pathway Heterologous Pathway AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC1 FattyAcidSynthase Fatty Acid Synthase (FAS1, FAS2) MalonylCoA->FattyAcidSynthase OleicAcid Oleic Acid (18:1) FattyAcidSynthase->OleicAcid LinoleicAcid Linoleic Acid (18:2) OleicAcid->LinoleicAcid Δ12-Desaturase (FAD2) CrepenynicAcid This compound LinoleicAcid->CrepenynicAcid Fatty Acid Acetylenase

Caption: Biosynthetic pathway of this compound in engineered yeast.

Troubleshooting_Workflow Start Low this compound Yield CheckLinoleic Is Linoleic Acid Present? Start->CheckLinoleic CheckTotalFA Are Total Fatty Acid Levels Low? CheckLinoleic->CheckTotalFA No TroubleshootAcetylenase Troubleshoot Acetylenase: - Check expression - Optimize codons - Optimize temperature CheckLinoleic->TroubleshootAcetylenase Yes TroubleshootFAD2 Troubleshoot FAD2: - Check expression - Enhance precursor supply (Oleic Acid) CheckTotalFA->TroubleshootFAD2 No TroubleshootFAS Troubleshoot General FAS: - Enhance Acetyl-CoA/NADPH - Optimize fermentation - Check for toxicity CheckTotalFA->TroubleshootFAS Yes

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: Optimizing Crepenynic Acid Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in the optimization of crepenynic acid extraction from plant material. The information is presented in a practical question-and-answer format to directly address common issues encountered during experimental work.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and in which plant families is it commonly found?

A1: this compound ((9Z)-octadec-9-en-12-ynoic acid) is an unusual acetylenic fatty acid. It is primarily found in the seed oils of plants belonging to the Asteraceae (Compositae), Santalaceae, and Olacaceae families.[1] Species within the genus Crepis are particularly well-known for containing high levels of this compound.[2] Other notable sources include Atractylodes lancea and Jurinea mollis.

Q2: What are the initial steps I should take before starting the extraction process?

A2: Proper sample preparation is critical for a successful extraction. This involves:

  • Drying: Ensure the plant material, typically seeds, is thoroughly dried to remove moisture, which can significantly hinder extraction efficiency. Low-temperature or vacuum drying is recommended to prevent the degradation of fatty acids.

  • Grinding: The dried material should be finely ground to a uniform powder. This increases the surface area for solvent penetration and improves extraction yield. Grinding at low temperatures can help minimize lipid oxidation.

  • Inactivation of Lipases: Plant tissues contain lipases that can degrade lipids upon tissue disruption. To prevent this, it is crucial to inactivate these enzymes. This can be achieved by boiling the sample in isopropanol before extraction or using a solvent system containing an acid like acetic or formic acid.

Q3: Which extraction method is most suitable for this compound?

A3: The choice of extraction method depends on the scale of your experiment and available equipment. Common methods include:

  • Soxhlet Extraction: A highly efficient method that uses continuous solvent reflux. It is suitable for exhaustive extraction and is often considered the most efficient in terms of yield, though the prolonged heat may pose a risk to thermally sensitive compounds.

  • Maceration: A simple technique involving soaking the plant material in a solvent at room temperature for an extended period. It is less efficient than Soxhlet but avoids heat, which might be beneficial for preserving the integrity of this compound.

  • Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, often leading to shorter extraction times and higher yields compared to maceration.

Q4: Is derivatization necessary for the analysis of this compound?

A4: Yes, for gas chromatography-mass spectrometry (GC-MS) analysis, derivatization is essential. Free fatty acids like this compound are polar and not sufficiently volatile for direct GC analysis. Converting them to fatty acid methyl esters (FAMEs) increases their volatility and reduces polarity. This results in sharper, more symmetrical peaks and better separation on the GC column.[3][4]

II. Troubleshooting Guides

A. Extraction & Purification
Problem Possible Cause(s) Solution(s)
Low this compound Yield 1. Incomplete cell disruption: Plant material was not ground finely enough. 2. Inappropriate solvent: The solvent used may not be optimal for extracting this compound. 3. Insufficient extraction time: The duration of maceration or the number of cycles in Soxhlet extraction may be inadequate. 4. Enzymatic degradation: Lipases in the plant material may have degraded the this compound.1. Ensure the plant material is ground to a fine, consistent powder. 2. Use a non-polar solvent like n-hexane, which has been shown to be effective for extracting seed oils containing this compound.[3] Consider a mixture of polar and non-polar solvents if extracting from a complex matrix. 3. Increase the extraction time or the number of Soxhlet cycles. 4. Pretreat the sample to inactivate lipases, for example, by boiling in isopropanol.
Co-extraction of Impurities 1. Solvent is too polar: A highly polar solvent will extract a wide range of compounds, including pigments and polar lipids. 2. Crude extract used directly for analysis: The initial extract contains various other lipids and compounds that can interfere with analysis.1. Use a less polar solvent like hexane or petroleum ether for a more selective extraction of lipids. 2. Purify the crude extract using Solid-Phase Extraction (SPE) to isolate the fatty acid fraction.
Sample Loss During Purification 1. Incorrect SPE cartridge conditioning: Improper conditioning can lead to poor retention of the analyte. 2. Wash solvent is too strong: The wash solvent may be eluting the this compound along with the impurities. 3. Elution solvent is too weak: The elution solvent may not be strong enough to desorb the this compound from the SPE sorbent.1. Ensure the SPE cartridge is properly conditioned with the recommended solvents (e.g., methanol followed by water for reversed-phase). 2. Use a less polar wash solvent. For example, if using a C18 cartridge, a wash with a low percentage of methanol in acidified water is a good starting point. 3. Increase the polarity of the elution solvent. For a C18 cartridge, eluting with methanol or acetonitrile should be effective.
Potential Degradation of this compound 1. High temperatures during extraction: The triple bond in this compound may be susceptible to degradation at high temperatures, such as during prolonged Soxhlet extraction.[5][6][7] 2. Exposure to light and oxygen: Unsaturated and acetylenic fatty acids can be prone to oxidation.1. Consider using a lower temperature extraction method like maceration or ultrasonic-assisted extraction. If using Soxhlet, minimize the extraction time. 2. Perform extractions in a protected environment (e.g., under nitrogen) and store extracts in amber vials at low temperatures (-20°C or -80°C).
B. GC-MS Analysis
Problem Possible Cause(s) Solution(s)
Poor Peak Shape (Tailing) 1. Incomplete derivatization: Free carboxyl groups are still present, leading to interaction with the column. 2. Active sites in the GC system: The inlet liner or the front of the column may have active sites that interact with the analyte. 3. Column contamination: Buildup of non-volatile residues on the column.1. Optimize the derivatization reaction (e.g., increase reaction time or temperature, ensure anhydrous conditions).[1] 2. Use a deactivated inlet liner and trim the first few centimeters of the column.[4] 3. Bake out the column according to the manufacturer's instructions.
No or Low Peak Intensity 1. Inefficient derivatization: The conversion to FAME was not successful. 2. Injector problems: Leaks or incorrect injection volume. 3. Sample degradation in the injector: High injector temperature may be degrading the this compound methyl ester.1. Verify the freshness and quality of derivatization reagents. Ensure the reaction has gone to completion.[3] 2. Check for leaks in the injector and verify the syringe is functioning correctly. 3. Try lowering the injector temperature.
Low Library Match Score for this compound Methyl Ester 1. Absence in the library: The mass spectral library may not contain an entry for this compound methyl ester. 2. Co-eluting peaks: The mass spectrum is a composite of multiple compounds. 3. Unique fragmentation pattern: The triple bond may lead to a fragmentation pattern that is not well-matched by general fatty acid ester entries.1. Do not rely solely on library matches. Use retention time data and expected fragmentation patterns for confirmation. 2. Check the peak purity and optimize chromatographic conditions for better separation. 3. Manually interpret the mass spectrum. Look for the molecular ion peak (m/z 292 for this compound methyl ester) and characteristic fragments.[8]
Presence of Ghost Peaks 1. Carryover from previous injections: Residual sample remaining in the injection system. 2. Contaminated syringe or solvent: The syringe or the solvent used for sample preparation may be contaminated. 3. Septum bleed: Degradation products from the injector septum.1. Run a blank solvent injection to confirm carryover. Increase the bake-out temperature at the end of the run. 2. Thoroughly clean the syringe between injections and use high-purity solvents. 3. Use a high-quality, low-bleed septum and replace it regularly.

III. Data Presentation

Table 1: this compound Content in Various Plant Seeds
Plant SpeciesFamilyThis compound Content (% of total fatty acids)
Atractylodes lanceaAsteraceae18%
Atractylodes macrocephalaAsteraceae13-15%
Jurinea mollisAsteraceae24%
Crepis alpinaAsteraceae~70%
Crepis foetidaAsteraceae~60%

Source: Data compiled from multiple studies.[9]

Table 2: Comparison of Extraction Methods for Nut Oils (General Reference)
Extraction MethodOil YieldTotal Phenolic ContentAntioxidant Activity
Cold Pressing LowerHigherHigher
Soxhlet Extraction HigherLowerLower

Note: This table provides a general comparison for nut oils and suggests that while Soxhlet extraction may provide a higher overall oil yield, cold pressing may be better for preserving heat-sensitive bioactive compounds.[10] The stability of this compound under prolonged heat suggests that a balance between yield and potential degradation should be considered.

IV. Experimental Protocols

Protocol 1: Solvent Extraction of this compound from Atractylodes lancea Seeds

This protocol is adapted from a study that successfully identified and quantified this compound in Atractylodes lancea seeds.[3]

Materials:

  • Dried seeds of Atractylodes lancea

  • n-Hexane

  • Glass tubes with screw caps

  • Glass rod

  • Centrifuge

  • Nitrogen gas supply

  • 0.5 N methanolic base (e.g., sodium methoxide in methanol)

  • Water bath or heating block

  • GC vials

Procedure:

  • Weigh approximately 30-50 mg of dried seeds and place them in a glass tube.

  • Add 2 ml of n-hexane to the tube.

  • Carefully crush the seeds in the solvent using a glass rod.

  • Centrifuge the tube at 2000 x g for 2 minutes to pellet the solid material.

  • Transfer the hexane supernatant to a clean tube.

  • Evaporate the hexane under a stream of nitrogen gas to obtain the crude seed oil.

  • Derivatization to FAMEs: a. To the dried oil, add 2 ml of 0.5 N methanolic base. b. Cap the tube tightly and incubate at 80°C for 2 hours. c. Cool the tube to room temperature. d. Add 2 ml of water and 2 ml of n-hexane. Vortex thoroughly. e. Allow the layers to separate. The upper hexane layer contains the FAMEs.

  • Transfer approximately 200 µL of the upper hexane layer to a GC vial for analysis.[3]

Protocol 2: Solid-Phase Extraction (SPE) for Purification of Fatty Acids

This is a general protocol for the fractionation of total lipids to isolate the free fatty acid fraction, which can be adapted for this compound purification.

Materials:

  • Crude lipid extract

  • Aminopropyl-bonded silica SPE cartridge

  • Chloroform

  • 2% Acetic acid in diethyl ether

  • Methanol

  • SPE manifold

Procedure:

  • Cartridge Conditioning: a. Wash the aminopropyl SPE cartridge with 5 ml of hexane.

  • Sample Loading: a. Dissolve the crude lipid extract in a minimal amount of chloroform and load it onto the conditioned cartridge.

  • Elution of Neutral Lipids: a. Elute the neutral lipids with 10 ml of chloroform:2-propanol (2:1, v/v). Discard this fraction.

  • Elution of Free Fatty Acids: a. Elute the free fatty acids (including this compound) with 10 ml of 2% acetic acid in diethyl ether. Collect this fraction.

  • Elution of Polar Lipids: a. Elute the polar lipids (phospholipids) with 10 ml of methanol. Discard this fraction.

  • Sample Preparation for Analysis: a. Evaporate the solvent from the collected free fatty acid fraction under a stream of nitrogen. b. Proceed with derivatization to FAMEs as described in Protocol 1.

V. Mandatory Visualizations

Diagram 1: Experimental Workflow for this compound Extraction and Analysis

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Derivatization cluster_4 Analysis cluster_5 Data Processing start Plant Material (Seeds) grind Grinding & Drying start->grind extraction Solvent Extraction (e.g., Hexane) grind->extraction spe Solid-Phase Extraction (SPE) extraction->spe fame FAME Preparation (e.g., Methanolic Base) spe->fame gcms GC-MS Analysis fame->gcms data Identification & Quantification gcms->data

Caption: Workflow for this compound extraction and analysis.

Diagram 2: Troubleshooting Logic for Low this compound Yield

G start Low this compound Yield q1 Was the sample properly dried and ground? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was an appropriate solvent used? a1_yes->q2 sol1 Grind sample to a fine powder and ensure it is completely dry. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Was the extraction time sufficient? a2_yes->q3 sol2 Use a non-polar solvent like n-hexane. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Were lipases inactivated? a3_yes->q4 sol3 Increase extraction duration or Soxhlet cycles. a3_no->sol3 sol3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end_node Yield should improve. If not, check for degradation. a4_yes->end_node sol4 Pre-treat sample to inactivate enzymes. a4_no->sol4 sol4->end_node

Caption: Troubleshooting flowchart for low extraction yield.

Diagram 3: General Signaling Pathway for this compound Biosynthesis

G oleic Oleic Acid (on PC) fad2 FAD2 Desaturase oleic->fad2 Δ12 Desaturation linoleic Linoleic Acid (on PC) acetylenase FAD2 Variant (Acetylenase) linoleic->acetylenase Δ12 Acetylenation crepenynic This compound (on PC) fad2->linoleic acetylenase->crepenynic

Caption: Biosynthesis of this compound from oleic acid.

References

Technical Support Center: GC-MS Quantification of Crepenynic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the GC-MS quantification of crepenynic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed information to overcome common challenges during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the GC-MS analysis of this compound, presented in a question-and-answer format.

Question: Why am I seeing poor peak shape (tailing or fronting) for my this compound methyl ester (CAME)?

Answer: Poor peak shape is a common issue in GC analysis and can be attributed to several factors:

  • Active Sites in the Inlet or Column: this compound, even when derivatized, can interact with active sites (silanol groups) in the GC system, leading to peak tailing.

    • Solution: Use a deactivated inlet liner and a high-quality, well-conditioned capillary column. Regularly replace the liner and trim the first few centimeters of the column to remove accumulated non-volatile residues.

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the injection volume or dilute your sample.

  • Inappropriate Temperature: Too low of an injector temperature can cause slow vaporization and peak broadening, while too high of a temperature can lead to thermal degradation.

    • Solution: Optimize the injector temperature. A starting point for FAMEs is typically 250°C.

  • Improper Derivatization: Incomplete derivatization can leave free carboxyl groups, which will tail significantly.

    • Solution: Ensure your derivatization reaction goes to completion. (See FAQs for more on derivatization).

Question: My quantitative results for this compound are inconsistent and show poor reproducibility. What are the likely causes?

Answer: Inconsistent quantification can stem from several sources throughout the analytical workflow:

  • Sample Preparation: Incomplete extraction of lipids from the sample matrix can lead to variable results. Ensure your extraction method is robust and reproducible.

  • Derivatization Variability: The efficiency of the derivatization reaction can be affected by the presence of water or impurities in the reagents.

    • Solution: Use fresh, high-purity reagents and ensure your sample is dry before derivatization. The use of an internal standard is highly recommended to correct for variations in sample preparation and injection volume.

  • Injector Discrimination: The high temperature of the GC inlet can cause discrimination against less volatile or thermally labile compounds.

    • Solution: Use a splitless or on-column injection technique to minimize discrimination. A pulsed splitless injection can also improve the transfer of analytes to the column.

  • System Leaks: Leaks in the GC system, particularly in the injector, can lead to variable peak areas.

    • Solution: Regularly perform leak checks on your GC-MS system.

Question: I am observing unexpected peaks in my chromatogram or my mass spectra have low library match scores for this compound.

Answer: This can be due to isomerization, degradation, or co-eluting compounds.

  • Isomerization: The conjugated en-yne system of this compound can be susceptible to isomerization, especially under harsh derivatization conditions (e.g., strong base). This can lead to the formation of geometric isomers that may have different retention times and mass spectra.

    • Solution: Use a mild, acid-catalyzed derivatization method, such as boron trifluoride in methanol (BF₃-methanol) or methanolic HCl.

  • Thermal Degradation: At high temperatures in the GC inlet, this compound can degrade, leading to the formation of smaller, more volatile compounds.

    • Solution: Lower the injector temperature as much as possible without compromising peak shape.

  • Mass Spectral Interpretation: The electron ionization (EI) mass spectrum of this compound methyl ester can be complex. The molecular ion (m/z 292 for the methyl ester) may be of low abundance. Key fragment ions should be used for identification.

    • Solution: Familiarize yourself with the expected fragmentation pattern of this compound methyl ester. Look for characteristic ions resulting from cleavages around the double and triple bonds. For example, in the APCI MS/MS spectrum of the [M+55]+• adduct of this compound methyl ester, a prominent peak at m/z 150.1 is a diagnostic fragment for the triple bond at the n-6 position.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of this compound?

A1: Free fatty acids like this compound are polar and have low volatility due to their carboxylic acid group. This makes them unsuitable for direct GC analysis, as they would exhibit poor peak shape and may not elute from the column. Derivatization, typically to fatty acid methyl esters (FAMEs), increases their volatility and thermal stability, allowing for successful chromatographic separation and mass spectrometric analysis.

Q2: What is the best derivatization method for this compound?

A2: Acid-catalyzed methods are generally preferred for polyunsaturated fatty acids to minimize the risk of isomerization. Boron trifluoride in methanol (14% BF₃-methanol) is a widely used and effective reagent for the esterification of fatty acids.

Q3: What type of GC column is best suited for the analysis of this compound methyl ester?

A3: A mid-polar to polar cyanopropyl-substituted column is recommended for the separation of FAMEs. These columns provide good resolution of positional and geometric isomers. A common choice is a column with a stationary phase like (88% Cyanopropyl)aryl-polysiloxane.

Q4: How can I confirm the identity of the this compound peak in my chromatogram?

A4: The most reliable method for peak identification is to use a certified reference standard of this compound. If a standard is not available, you can use a combination of retention time indexing (comparing the retention time to a series of FAME standards) and mass spectral analysis. The mass spectrum of this compound methyl ester will have a characteristic fragmentation pattern that can be compared to literature data.

Q5: What are the key parameters to consider for the mass spectrometer when analyzing this compound?

A5: When developing a quantitative method, it is best to use Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Choose several characteristic fragment ions of this compound methyl ester to monitor. The molecular ion (m/z 292) and key fragments should be included.

Data Presentation

Quantitative data for this compound and other fatty acids should be presented in a clear and organized table. The use of an internal standard is crucial for accurate quantification.

Table 1: Example of Fatty Acid Composition in a Seed Oil Sample Determined by GC-MS

Fatty AcidRetention Time (min)Concentration (% of Total Fatty Acids)
Palmitic acid (16:0)15.210.5
Stearic acid (18:0)17.84.2
Oleic acid (18:1n9)18.125.8
Linoleic acid (18:2n6)18.535.1
This compound (18:2Δ9c,12a) 19.2 15.3
α-Linolenic acid (18:3n3)19.55.9
Other-3.2
Total 100.0

Experimental Protocols

Protocol 1: Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs) using BF₃-Methanol

  • Sample Preparation: Weigh approximately 20-30 mg of the lipid extract or seed oil into a screw-cap glass tube.

  • Internal Standard: Add a known amount of an internal standard, such as methyl heptadecanoate.

  • Saponification (Optional, for esterified lipids): Add 2 mL of 0.5 M methanolic NaOH. Heat at 80°C for 10 minutes. Cool to room temperature.

  • Esterification: Add 2 mL of 14% BF₃-methanol reagent. Cap the tube tightly and heat at 60°C for 30 minutes.

  • Extraction: Cool the tube to room temperature. Add 2 mL of hexane and 2 mL of saturated NaCl solution. Vortex thoroughly for 1 minute.

  • Phase Separation: Centrifuge at a low speed to separate the layers.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.

  • Analysis: The sample is now ready for GC-MS analysis.

Protocol 2: GC-MS Parameters for FAME Analysis

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Column: HP-88 (100 m x 0.25 mm, 0.20 µm film thickness) or equivalent polar capillary column

  • Injector: Split/splitless inlet, operated in splitless mode at 250°C

  • Oven Program:

    • Initial temperature: 140°C, hold for 5 min

    • Ramp 1: 4°C/min to 240°C

    • Hold at 240°C for 10 min

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode:

    • Full Scan: m/z 50-400 for initial identification

    • SIM Mode (for quantification): Monitor characteristic ions for this compound methyl ester (e.g., m/z 292, and other significant fragments) and the internal standard.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Lipid Sample (e.g., Seed Oil) IS Add Internal Standard Sample->IS Deriv Derivatization (e.g., BF3-Methanol) IS->Deriv Extract FAME Extraction (Hexane) Deriv->Extract GC Gas Chromatography Separation Extract->GC MS Mass Spectrometry Detection GC->MS Ident Peak Identification (Retention Time & Mass Spectrum) MS->Ident Quant Quantification (Internal Standard Calibration) Ident->Quant Report Reporting Quant->Report

Caption: Experimental workflow for GC-MS quantification of this compound.

Troubleshooting_Logic cluster_peak Peak Shape Issues cluster_inconsistent Inconsistent Peak Areas cluster_extra Unexpected Peaks Start Poor Quantitative Results PeakShape Tailing or Fronting Peaks? Start->PeakShape Tailing Check for Active Sites (Liner, Column) PeakShape->Tailing Yes Inconsistent Inconsistent Peak Areas? PeakShape->Inconsistent No Fronting Reduce Sample Concentration/Volume DerivCheck Verify Derivatization Efficiency Inconsistent->DerivCheck Yes ExtraPeaks Unexpected Peaks Present? Inconsistent->ExtraPeaks No LeakCheck Perform System Leak Check DerivCheck->LeakCheck Isomerization Consider Isomerization (Use mild derivatization) ExtraPeaks->Isomerization Yes End Review Data and Re-inject ExtraPeaks->End No Degradation Check for Thermal Degradation (Lower injector temp) Isomerization->Degradation

Caption: Troubleshooting logic for common GC-MS quantification issues.

References

Technical Support Center: Crepenynic Acid Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing crepenynic acid, ensuring its stability throughout experimental workflows is paramount. This guide provides troubleshooting advice and frequently asked questions regarding the storage and degradation of this unique fatty acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a polyunsaturated fatty acid characterized by the presence of a conjugated en-yne functional group within its hydrocarbon chain. This unique structure, while conferring interesting biological activities, also makes the molecule susceptible to degradation, particularly through oxidation. One study notes that this compound readily autoxidizes upon standing, highlighting the need for careful storage and handling to maintain its integrity for research purposes.[1]

Q2: What are the primary factors that can lead to the degradation of this compound during storage?

The degradation of polyunsaturated fatty acids like this compound is primarily influenced by:

  • Oxygen: The presence of atmospheric oxygen is a key driver of oxidative degradation.

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including oxidation and other degradation pathways.

  • Light: Exposure to light, particularly UV light, can provide the energy to initiate and propagate degradation reactions.

  • Solvent: The choice of solvent can impact stability. Protic solvents or those containing impurities can potentially react with the fatty acid.

  • Presence of Catalysts: Metal ions and other impurities can catalyze oxidative reactions.

Q3: How can I visually or analytically detect if my this compound sample has degraded?

Indications of degradation can include:

  • Visual Changes: A noticeable change in the color or clarity of a this compound solution may suggest degradation.

  • Chromatographic Analysis: Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are highly effective for detecting degradation. The appearance of new peaks or a decrease in the area of the this compound peak are strong indicators of degradation. Mass spectrometry (MS) coupled with these techniques (GC-MS, LC-MS) can help in identifying the degradation products.[2][3][4][5][6]

  • Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool to identify structural changes and degradation products without the need for reference standards of the unknown compounds.[7][8][9][10]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of this compound purity in solution. Improper storage conditions (exposure to air, light, or elevated temperatures).Store this compound solutions under an inert atmosphere (e.g., argon or nitrogen), in amber vials to protect from light, and at low temperatures (-20°C or -80°C). Prepare fresh solutions for critical experiments whenever possible.
Appearance of unknown peaks in GC or HPLC chromatograms. Degradation of this compound into various byproducts.Utilize GC-MS or LC-MS/MS to identify the mass of the unknown peaks, which can provide clues to their structure and the degradation pathway.[2][3][4] NMR spectroscopy can also be employed for structural elucidation of isolated degradation products.[7][9]
Inconsistent experimental results. Variable degradation of this compound between experimental runs.Implement a strict and consistent protocol for the handling and storage of this compound. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Periodically check the purity of the stock solution using a validated analytical method.

Experimental Protocols

While specific quantitative stability data for this compound is limited in publicly available literature, the following general protocols for assessing fatty acid stability can be adapted.

Protocol 1: Accelerated Stability Study (Forced Degradation)

This study is designed to rapidly identify potential degradation pathways and products.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a relevant solvent (e.g., ethanol, hexane).

  • Stress Conditions: Expose aliquots of the solution to various stress conditions:

    • Oxidative Stress: Add a controlled amount of an oxidizing agent (e.g., hydrogen peroxide).

    • Thermal Stress: Incubate at elevated temperatures (e.g., 40°C, 60°C).

    • Photolytic Stress: Expose to a UV light source.

    • Acid/Base Hydrolysis: Adjust the pH with a dilute acid or base.

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples at each time point using a stability-indicating method, such as RP-HPLC with UV or MS detection, or GC-MS after derivatization to fatty acid methyl esters (FAMEs).[5][6]

  • Data Evaluation: Quantify the remaining this compound and identify and quantify any major degradation products.

Protocol 2: Long-Term Storage Stability Study

This study assesses the stability of this compound under recommended storage conditions.

Methodology:

  • Sample Preparation: Prepare aliquots of this compound, either neat or in a high-purity solvent, in amber glass vials under an inert atmosphere.

  • Storage Conditions: Store the vials at controlled temperatures, such as:

    • -80°C (Ultra-low freezer)

    • -20°C (Standard freezer)

    • 4°C (Refrigerator)

    • Room Temperature (as a control for accelerated degradation)

  • Time Points: Pull samples for analysis at predetermined intervals (e.g., 0, 1, 3, 6, 12 months).

  • Analysis: Analyze the purity of the this compound at each time point using a validated quantitative method (e.g., GC-FID or HPLC-UV).

  • Data Presentation: Compile the data into a table to compare the percentage of this compound remaining under each storage condition over time.

Potential Degradation Pathways

The conjugated en-yne system in this compound is a reactive moiety. Based on the principles of organic chemistry, potential degradation pathways include:

  • Oxidation: The double and triple bonds are susceptible to oxidation, which can lead to the formation of various oxygenated derivatives such as epoxides, hydroxides, and ketones. Oxidative cleavage of the carbon chain is also a possibility.

  • Polymerization: Under certain conditions, such as exposure to heat or catalysts, the unsaturated bonds can undergo polymerization reactions.

  • Cycloisomerization: In the presence of certain catalysts (though less likely under typical storage conditions), en-ynes can undergo cycloisomerization reactions.[11]

  • Thiol-yne Reaction: If exposed to thiol-containing compounds, the alkyne group can undergo a thiol-yne reaction.[12][13][14]

Below is a conceptual diagram illustrating a potential oxidative degradation pathway.

G Crepenynic_Acid This compound (en-yne structure) Epoxide Epoxide Formation (at double or triple bond) Crepenynic_Acid->Epoxide Oxidation Hydroxylation Hydroxylation Crepenynic_Acid->Hydroxylation Oxidation Chain_Cleavage Oxidative Chain Cleavage (formation of smaller aldehydes/acids) Crepenynic_Acid->Chain_Cleavage Further Oxidation Polymerization Polymerization Products Crepenynic_Acid->Polymerization Radical Reactions Oxidizing_Agent Oxidizing Agent (O2, Light, Heat) Oxidizing_Agent->Crepenynic_Acid

Caption: Potential oxidative degradation pathways of this compound.

Summary of Recommended Storage Conditions

For optimal stability, this compound and its solutions should be stored under the following conditions:

ParameterRecommendationRationale
Temperature -20°C or below; -80°C for long-term storage.Minimizes the rate of all chemical degradation reactions.
Atmosphere Inert gas (e.g., argon or nitrogen).Prevents oxidation by displacing atmospheric oxygen.
Light Protection from light (amber vials or wrapped in foil).Prevents photolytic degradation.
Container Glass vials with Teflon-lined caps.Avoids leaching of plasticizers and other contaminants from plastic containers.
Solvent High-purity, anhydrous solvents.Minimizes the risk of solvent-mediated degradation.
Handling Aliquot into smaller volumes.Avoids repeated freeze-thaw cycles and contamination of the bulk stock.

References

Troubleshooting peak tailing in HPLC analysis of crepenynic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of crepenynic acid.

Troubleshooting Guide: Peak Tailing

Q1: What are the primary causes of peak tailing when analyzing an acidic compound like this compound?

Peak tailing, where a peak's trailing edge is broader than its leading edge, is a common issue in HPLC. For an unsaturated fatty acid like this compound, which has a carboxylic acid group, the primary causes are often related to unwanted secondary interactions with the stationary phase.[1][2]

The most common sources of this problem include:

  • Secondary Silanol Interactions: The carboxylic acid group of this compound can interact with residual, unreacted silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[3][4] These polar interactions act as a secondary retention mechanism, slowing down a portion of the analyte molecules and causing the peak to tail.[5] This effect is more pronounced at mid-range pH levels where the silanol groups can be ionized and negatively charged.[4][6]

  • Mobile Phase pH Issues: The retention and peak shape of ionizable compounds are highly dependent on the mobile phase pH.[7] If the mobile phase pH is close to the pKa of this compound (predicted pKa ≈ 4.78), the analyte will exist as a mixture of its ionized (anionic) and non-ionized forms.[8] This dual state leads to inconsistent retention and results in a broad, tailing peak.

  • Column Contamination and Degradation: Over time, columns can become contaminated with strongly retained sample matrix components or particulates, which can create active sites that cause tailing.[1][9] Physical degradation, such as the formation of a void at the column inlet, can also disrupt the sample band and lead to poor peak shape.[10]

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to a non-ideal chromatographic process and peak distortion, including tailing.[1][9]

  • Extra-Column Effects: Peak broadening and tailing can be introduced by the HPLC system itself.[9] This includes using tubing with an unnecessarily large internal diameter or excessive length between the injector, column, and detector, which creates "dead volume" where the sample can disperse.[1]

  • Metal Chelation: Some analytes can interact with trace metal ions present in the silica matrix of the column, the column hardware, or the sample itself.[1][11] This chelation can create another retention mechanism, contributing to peak tailing.

Q2: How can I systematically diagnose the cause of peak tailing for my this compound analysis?

A logical, step-by-step approach is the most efficient way to identify and resolve the issue. The workflow below provides a decision tree for troubleshooting. Start by evaluating factors that are easiest to change (like sample concentration) before moving to more involved steps like flushing the column or preparing a new mobile phase.

TroubleshootingWorkflow A Peak Tailing Observed (Asymmetry Factor > 1.2) B Is peak shape concentration-dependent? A->B C Reduce sample concentration or injection volume. B->C Yes D Is the column old, contaminated, or showing high backpressure? B->D No M Continue Analysis C->M E Perform column wash protocol. (See Protocol 1) D->E Yes H Is mobile phase pH ≥ 2 units below analyte pKa (~4.78)? D->H No F Problem Resolved? E->F G Replace column. Consider a modern, end-capped column for better performance. F->G No F->M Yes I Adjust mobile phase pH to ~2.5-3.0 using an appropriate acid/buffer. (See Protocol 2) H->I No J Check for extra-column volume. (e.g., long tubing, poor connections) H->J Yes I->M K Use shorter, narrower ID tubing. Ensure fittings are correct. J->K Yes L Consider metal chelation. Add 0.05 M EDTA to mobile phase or sample. J->L No K->M L->M

Caption: A decision tree for troubleshooting peak tailing in HPLC.

Q3: How do I specifically address peak tailing caused by secondary silanol interactions?

To minimize the interaction between this compound's carboxylic group and the column's silanol groups, you must either neutralize the silanols or ensure the acid is in its non-interactive form.

  • Operate at a Lower pH: This is the most effective strategy. By lowering the mobile phase pH to a value between 2.5 and 3.0, the vast majority of surface silanol groups become protonated (Si-OH) and are therefore neutral.[3] This prevents the ionic interaction that causes tailing.[2]

  • Use a High-Purity, End-Capped Column: Modern HPLC columns (often labeled Type B or Type C) are made from high-purity silica with fewer metal contaminants and have undergone a process called "end-capping." End-capping uses a small silylating agent to block many of the residual silanol groups that remain after bonding the C18 phase, significantly reducing secondary interactions.[3]

  • Increase Buffer Concentration: Using a buffer in your mobile phase (e.g., phosphate or formate) at a concentration of 20-50 mM can help mask the residual silanol sites and maintain a stable pH, leading to improved peak shape.[2][4]

Quantitative Data Summary

The table below summarizes key quantitative parameters for optimizing the HPLC analysis of this compound and minimizing peak tailing.

ParameterRecommended Range/ValueRationale & Notes
Mobile Phase pH 2.5 - 3.5To suppress the ionization of both this compound (pKa ≈ 4.78) and residual silanols, ensuring a single, neutral analyte form and minimizing secondary interactions.[12][13]
Buffer Concentration 20 - 50 mMAn adequate buffer concentration helps maintain a stable pH and can mask active silanol sites on the column.[2][4] Common choices include phosphate, formate, or acetate.
Column Type High-Purity, End-Capped C18/C8Reduces the number of available silanol groups for secondary interaction.[3][9]
Injection Volume 1 - 20 µLHighly dependent on column dimensions and sample concentration. If overload is suspected, reduce the volume by 50-80% to check for improvement.[1]
Connecting Tubing ID ≤ 0.125 mm (0.005")Minimizes extra-column volume and band broadening, especially important for high-efficiency systems.[9]
Metal Chelating Agent 0.05 M EDTA (optional)Can be added to the mobile phase if metal chelation is suspected as the cause of tailing.[11]

Experimental Protocols

Protocol 1: General Reverse-Phase Column Washing Procedure

This protocol is designed to remove strongly retained contaminants from a C18 or C8 column. Always consult the column manufacturer's guidelines for specific recommendations on solvent compatibility and pressure limits.

Objective: To remove polar and non-polar contaminants from the column.

Materials:

  • HPLC-grade Water

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • HPLC-grade Isopropanol (IPA)

Procedure:

  • Disconnect the Column: Disconnect the column from the detector to prevent contaminants from flowing into the detector cell.

  • Initial Buffer Flush: If your mobile phase contained a buffer, flush the column with 10-20 column volumes of your mobile phase with the buffer component removed (e.g., just the Water/Organic mix). A simple way to estimate column volume (Vc) in mL for a 4.6 mm ID column is: Vc ≈ 0.1 x Length (in cm).

  • Polar Contaminant Flush: Flush the column with 100% HPLC-grade water for at least 30 minutes at a reduced flow rate (e.g., 0.5 mL/min).[14]

  • Gradual Organic Solvent Introduction: Gradually increase the organic solvent concentration to avoid thermal shock or precipitating contaminants.

  • Strong Solvent Wash: Sequentially flush the column with the following solvents for at least 30-60 minutes each (or ~20 column volumes):[14][15]

    • 100% Methanol

    • 100% Acetonitrile

    • 75% Acetonitrile / 25% Isopropanol

    • 100% Isopropanol (for highly non-polar contaminants)

  • Reverse Flush (Optional but Recommended): If high backpressure was noted, reverse the direction of flow through the column for the strong solvent washes. This flushes contaminants from the inlet frit where they typically accumulate.[15]

  • Re-equilibration: Before resuming analysis, flush the column with the initial mobile phase until the baseline is stable (at least 20-30 column volumes).

Protocol 2: Mobile Phase Preparation for pH Adjustment

Objective: To prepare an acidified mobile phase to suppress the ionization of this compound.

Materials:

  • HPLC-grade Water

  • HPLC-grade Acetonitrile or Methanol

  • HPLC-grade Formic Acid or Trifluoroacetic Acid (TFA)

  • Calibrated pH meter

Procedure:

  • Measure Aqueous Component: In a clean glass container, measure the required volume of HPLC-grade water for your final mobile phase mixture.

  • Adjust pH: While stirring, carefully add the acid (e.g., Formic Acid) dropwise to the aqueous component until the desired pH (e.g., 3.0) is reached. It is crucial to measure and adjust the pH of the aqueous portion before adding the organic solvent.[13]

    • Note: A final concentration of 0.1% (v/v) Formic Acid in water typically yields a pH of approximately 2.7.

  • Add Organic Solvent: Add the required volume of organic solvent (e.g., Acetonitrile) to the pH-adjusted aqueous solution to achieve the final desired mobile phase composition (e.g., 80:20 ACN:Water).

  • Mix and Degas: Thoroughly mix the final mobile phase and degas it using sonication or vacuum filtration to prevent air bubbles in the HPLC system.

  • Equilibrate System: Flush the entire HPLC system, including the pump, lines, and column, with the new mobile phase until a stable baseline is achieved before injecting your sample.

Frequently Asked Questions (FAQs)

Q: Can injecting too much this compound cause peak tailing? A: Yes. This is known as sample or mass overload. When the amount of analyte injected exceeds the column's capacity, the stationary phase becomes saturated, leading to peak distortion.[1] If you suspect this, try diluting your sample 10-fold or reducing the injection volume by half. If the peak shape improves, overload was a contributing factor.

Q: My peak tailing appeared suddenly after working well previously. What is the most likely cause? A: A sudden onset of tailing often points to a physical problem with the column or system. The most common culprits are a partially blocked inlet frit on the column or the formation of a void/channel at the head of the column bed.[10] Other possibilities include a leak in a fitting or a contaminated guard column. First, check all connections, then try flushing the column (including a reverse flush) before considering column replacement.

Q: Does the solvent I dissolve my sample in matter? A: Absolutely. If your sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than your mobile phase, it can cause peak distortion, including tailing or fronting.[1][16] Ideally, you should dissolve your this compound sample in the initial mobile phase itself or in a solvent that is weaker than the mobile phase.

Q: Could trace metals in my system be causing the tailing? A: Yes, this is a possibility, especially with older, non-metal-free HPLC systems or Type A silica columns. Carboxylic acids can chelate with metal ions. If you have exhausted other troubleshooting steps, you can try adding a chelating agent like EDTA to your mobile phase to see if the peak shape improves.[11]

References

Technical Support Center: Crepenynic Acid Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the isomerization of crepenynic acid during sample preparation. Adherence to these guidelines is crucial for accurate analytical results.

Understanding this compound Instability

This compound is a polyunsaturated fatty acid containing a cis-double bond and a triple bond. This structure makes it susceptible to degradation and isomerization under various conditions. The primary factors contributing to the isomerization of this compound are:

  • Heat: Elevated temperatures provide the activation energy for the conversion of the stable cis-double bond to the more stable trans-isomer.

  • Light: Exposure to light, particularly UV light, can induce photoisomerization.

  • Oxygen: The presence of oxygen can lead to oxidative degradation, which can also promote isomerization.

  • pH: Both acidic and alkaline conditions can catalyze the isomerization of double bonds in fatty acids.

Troubleshooting Guide: Minimizing Isomerization

This guide addresses common issues encountered during sample preparation that can lead to the isomerization of this compound.

Problem Potential Cause Recommended Solution
High levels of trans-isomers detected in the final analysis. High temperatures during extraction, saponification, or derivatization. - Employ a cold extraction method using a pre-chilled solvent.- Utilize cold saponification at room temperature or on ice.- Perform derivatization at a lower temperature (e.g., 60°C) and for the minimum time required.
Exposure to light during sample handling and storage. - Work in a dimly lit area or use amber glassware.- Wrap sample vials and storage containers in aluminum foil.- Store samples and extracts at -80°C in the dark.
Oxidation of the sample. - Add an antioxidant such as Butylated Hydroxytoluene (BHT) to the extraction solvent (e.g., 0.01% w/v).- Handle samples under an inert atmosphere (e.g., nitrogen or argon gas).- Use degassed solvents.
Inappropriate pH during extraction or processing. - Maintain a neutral pH whenever possible.- If acidic or basic conditions are necessary, minimize the exposure time and use the mildest effective reagents.
Inconsistent or irreproducible results. Variable exposure to heat, light, or oxygen between samples. - Standardize all sample preparation steps, ensuring consistent timing, temperature, and light exposure for every sample.- Prepare samples in small batches to minimize the time each sample is exposed to ambient conditions.
Use of harsh derivatization reagents. - For derivatization to fatty acid methyl esters (FAMEs), prefer acid-catalyzed methods (e.g., 1% sulfuric acid in methanol) over base-catalyzed methods, which are more prone to causing isomerization of polyunsaturated fatty acids.[1]

Frequently Asked Questions (FAQs)

Q1: What is the single most important factor to control to prevent this compound isomerization?

A1: While all factors (heat, light, oxygen, pH) are important, heat is often the most significant contributor to cis-trans isomerization.[2][3] Therefore, maintaining low temperatures throughout the entire sample preparation process is critical.

Q2: What is "cold saponification" and why is it recommended?

A2: Cold saponification is the process of hydrolyzing lipids into free fatty acids and glycerol at room temperature or below, without the application of external heat.[4][5][6] This method is recommended for unstable fatty acids like this compound because it minimizes the risk of heat-induced isomerization that can occur during traditional hot saponification methods.[6]

Q3: Which antioxidant should I use and at what concentration?

A3: Butylated hydroxytoluene (BHT) is a commonly used antioxidant for protecting lipids from oxidation. A concentration of 0.01% (w/v) in the extraction solvent is a good starting point. Other antioxidants like ascorbic acid can also be used.[7]

Q4: How should I store my samples containing this compound?

A4: Samples should be stored at -80°C in airtight containers, protected from light (e.g., in amber vials or wrapped in foil), and under an inert atmosphere if possible. For long-term storage, flushing the container with nitrogen or argon before sealing is recommended.

Q5: Can the derivatization step itself cause isomerization?

A5: Yes, the derivatization method can influence isomerization. Base-catalyzed methods for preparing fatty acid methyl esters (FAMEs) have been shown to cause isomerization of some polyunsaturated fatty acids.[1] Therefore, for this compound, a milder, acid-catalyzed methylation (e.g., using 1% sulfuric acid or 5% HCl in methanol) is the preferred method.[1]

Recommended Experimental Protocol: Extraction and Derivatization of this compound with Minimized Isomerization

This protocol outlines a procedure for the extraction and derivatization of this compound from a biological matrix, designed to minimize isomerization.

Materials:

  • Sample containing this compound

  • Mortar and pestle, pre-chilled

  • Liquid nitrogen

  • Chloroform/Methanol (2:1, v/v), pre-chilled to 4°C, containing 0.01% BHT

  • 0.9% NaCl solution, pre-chilled to 4°C

  • Anhydrous sodium sulfate

  • Nitrogen or Argon gas

  • Amber glass vials with Teflon-lined caps

  • 1% Sulfuric Acid in Methanol

  • Hexane

  • Saturated NaCl solution

Workflow Diagram:

This compound Sample Prep Workflow cluster_extraction Lipid Extraction (Cold) cluster_derivatization FAME Derivatization (Acid-Catalyzed) start Sample Homogenization (in Liquid N2) extraction Add Chloroform/Methanol (2:1) + BHT (4°C, under N2) start->extraction wash Add 0.9% NaCl (Vortex & Centrifuge) extraction->wash collect Collect Organic Layer wash->collect dry Dry with Na2SO4 collect->dry evaporate Evaporate Solvent (under N2 stream) dry->evaporate derivatize Add 1% H2SO4 in Methanol (Heat at 60°C) evaporate->derivatize stop_rxn Add Saturated NaCl derivatize->stop_rxn extract_fame Extract with Hexane stop_rxn->extract_fame analyze Analyze by GC extract_fame->analyze

Workflow for this compound sample preparation.

Procedure:

  • Sample Homogenization (Cold):

    • Weigh the frozen sample and place it in a pre-chilled mortar.

    • Add liquid nitrogen to keep the sample frozen and grind to a fine powder.

  • Lipid Extraction (Cold):

    • Transfer the powdered sample to a glass tube with a Teflon-lined cap.

    • Add 3 mL of ice-cold chloroform/methanol (2:1, v/v) containing 0.01% BHT.

    • Blanket the headspace of the tube with nitrogen or argon gas.

    • Vortex vigorously for 2 minutes.

    • Add 0.6 mL of ice-cold 0.9% NaCl solution.

    • Vortex for 30 seconds and centrifuge at 2,000 x g for 5 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a clean amber vial.

    • Dry the organic extract over a small amount of anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • To the dried lipid extract, add 2 mL of 1% sulfuric acid in methanol.

    • Blanket the headspace with nitrogen, cap the vial tightly, and heat at 60°C for 1 hour.

    • Allow the vial to cool to room temperature.

    • Add 1 mL of saturated NaCl solution to stop the reaction.

    • Add 2 mL of hexane, vortex for 30 seconds, and centrifuge briefly to separate the phases.

    • Carefully transfer the upper hexane layer containing the FAMEs to a new amber vial for GC analysis.

Data Presentation: Impact of Sample Preparation Conditions on Isomerization

The following tables summarize the expected qualitative impact of different sample preparation parameters on the isomerization of this compound. These are illustrative and the actual degree of isomerization should be determined experimentally.

Table 1: Effect of Temperature on this compound Isomerization

TemperatureExpected Degree of Isomerization
4°CMinimal
Room Temperature (~25°C)Low
60°CModerate
100°CHigh

Table 2: Effect of Derivatization Method on this compound Isomerization

Derivatization MethodReagentExpected Degree of Isomerization
Acid-Catalyzed1% H₂SO₄ in MethanolLow
Base-Catalyzed0.5 M KOH in MethanolModerate to High

Logical Relationship Diagram

Factors Affecting this compound Isomerization cluster_factors Contributing Factors cluster_process Sample Preparation Steps Heat Heat Extraction Extraction Heat->Extraction Saponification Saponification Heat->Saponification Derivatization Derivatization Heat->Derivatization Storage Storage Heat->Storage Light Light Light->Extraction Light->Storage Oxygen Oxygen Oxygen->Extraction Oxygen->Storage pH pH Extremes pH->Extraction pH->Saponification Isomerization This compound Isomerization Extraction->Isomerization Saponification->Isomerization Derivatization->Isomerization Storage->Isomerization

Factors influencing this compound isomerization.

References

Technical Support Center: Mass Spectrometry Interference in Crepenynic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides troubleshooting advice and answers to frequently asked questions regarding interference issues encountered during the mass spectrometric analysis of crepenynic acid.

Frequently Asked Questions (FAQs)

Q1: What are the expected mass-to-charge (m/z) ratios for this compound?

This compound (C18H30O2) has a monoisotopic mass of approximately 278.2246 Da.[1][2] Depending on the ionization mode and mobile phase additives, you can expect to observe several different ions.

Table 1: Common Adducts and Ions of this compound

Adduct/IonIonization ModeCalculated m/zNotes
[M-H]⁻ Negative277.2173The most common ion in negative ESI, formed by deprotonation.[3]
[M+H]⁺ Positive279.2319Protonated molecule, common in positive ESI with acidic mobile phases.[3]
[M+Na]⁺ Positive301.2138Sodium adduct, frequently observed, especially with glass vials or sodium contamination.[3]
[M+K]⁺ Positive317.1877Potassium adduct, also common due to environmental contamination.[3]
[M+NH₄]⁺ Positive296.2584Ammonium adduct, common when using ammonium-based buffers (e.g., ammonium acetate).[3]
[M+HCOO]⁻ Negative323.2228Formate adduct, often seen when using formic acid in the mobile phase.[3][4]

Data sourced from PubChem and LIPID MAPS Structure Database.[1][3]

Q2: I'm observing a peak at the same m/z as this compound, but I suspect it's an interfering compound. What could it be?

This issue is known as isobaric interference, where different compounds have the same nominal mass.[5] For this compound (C18H30O2), the most common interferences are isomers of linolenic acid (C18H30O2), which share the exact same molecular formula and mass.

Table 2: Potential Isobaric Interferences for this compound

Compound NameMolecular FormulaExact MassKey Distinguishing Feature
This compoundC18H30O2278.2246Contains one double bond and one triple bond.[2]
α-Linolenic Acid (ALA)C18H30O2278.2246An omega-3 fatty acid with three double bonds (18:3, n-3).
γ-Linolenic Acid (GLA)C18H30O2278.2246An omega-6 fatty acid with three double bonds (18:3, n-6).

Troubleshooting Isobaric Interference:

  • Chromatographic Separation: The most effective way to resolve isomers is by optimizing your liquid chromatography (LC) method. Since isomers have different structures, they will interact differently with the stationary phase. Experiment with different columns (e.g., C18, C30), mobile phase compositions, and gradient profiles to achieve baseline separation. The elution order of unsaturated fatty acid isomers is often determined by the position of the double bonds.[6]

  • Tandem Mass Spectrometry (MS/MS): Even if isomers co-elute, they may produce different fragment ions upon collision-induced dissociation (CID). Develop a Multiple Reaction Monitoring (MRM) method using unique precursor-to-product ion transitions for this compound to enhance specificity.[7][8]

  • High-Resolution Mass Spectrometry (HRMS): While HRMS cannot distinguish between isomers (as they have the same exact mass), it is crucial for separating this compound from compounds that have the same nominal mass but a different elemental composition.[7][9]

Q3: My signal intensity for this compound is low and inconsistent across samples. How can I identify and mitigate matrix effects?

This is a classic symptom of matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of your analyte, causing ion suppression or enhancement.[10][11] In lipid analysis, phospholipids are a primary cause of these effects.[5][10]

Identifying Matrix Effects:

  • Post-Extraction Spike: Prepare a blank matrix sample (that has gone through the entire extraction process) and a neat solvent standard, both spiked with the same known concentration of this compound. Analyze both and compare the peak areas. A significant difference (e.g., >15%) indicates the presence of matrix effects.[10]

  • Post-Column Infusion: Continuously infuse a standard solution of this compound into the mass spectrometer after the LC column. Inject a blank, extracted matrix sample. Dips in the constant signal baseline indicate regions of ion suppression where matrix components are eluting.[10]

Mitigating Matrix Effects:

  • Improve Sample Cleanup: The most direct approach is to remove interfering substances before analysis.[12] Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are highly effective.[13]

  • Optimize Chromatography: Adjust the LC gradient to separate this compound from the regions of high matrix interference identified by post-column infusion.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correction. A SIL-IS, such as ¹³C-labeled this compound, is chemically identical to the analyte and will be affected by matrix effects in the same way, allowing for accurate quantification.[10]

  • Dilute the Sample: A simple but effective method is to dilute the sample extract. This reduces the concentration of matrix components, though it may also lower the analyte signal to below the limit of detection.

Troubleshooting Guide

Table 3: Common Problems and Solutions in this compound Analysis

SymptomPossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too high a concentration of the sample.[5] 2. Matrix Buildup: Contaminants accumulating on the column.[14] 3. Inappropriate Solvent: Sample dissolved in a solvent stronger than the initial mobile phase.1. Dilute the sample or reduce the injection volume. 2. Implement a column wash step between runs. Periodically flush the column with a strong solvent.[14] 3. Reconstitute the final extract in the initial mobile phase.
High Background Noise 1. Solvent Contamination: Impurities in solvents, water, or mobile phase additives.[5] 2. System Contamination: Contamination from tubing, vials, or the ion source. 3. Ubiquitous Contaminants: Plasticizers (e.g., phthalates) or keratins from dust.[15]1. Use high-purity (LC-MS grade) solvents and freshly prepared mobile phases. 2. Run blank injections (solvent only) to identify the source of contamination. Clean the ion source. 3. Use glass vials/pipettes where possible and maintain a clean laboratory environment.
Ghost Peaks Carryover: Analyte from a previous, high-concentration injection is retained in the system (injector, column) and elutes in subsequent runs.1. Optimize the injector wash procedure, using a strong solvent. 2. Run one or more blank injections after a high-concentration sample. 3. Increase the column wash time at the end of the gradient.
In-Source Fragmentation High Source Energy: The this compound molecule is fragmenting within the ion source before mass analysis due to harsh conditions (e.g., high capillary voltage or source temperature).[5]1. Methodically reduce the capillary/nozzle voltage and source temperature to find the optimal balance between signal intensity and stability. 2. Check for the appearance of expected fragment ions in the MS1 scan.

Experimental Protocols

Protocol 1: Lipid Extraction from Seed Samples

This protocol provides a general guideline for extracting total lipids, including this compound, from plant seeds.

Materials:

  • Mortar and pestle or tissue homogenizer

  • Internal Standard (IS): e.g., Methyl heptadecanoate for GC-MS or a SIL-IS for LC-MS

  • Chloroform, Methanol (HPLC grade)

  • 0.9% NaCl solution (aqueous)

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

Methodology:

  • Homogenization: Weigh approximately 30-50 mg of seeds and grind them into a fine powder using a mortar and pestle.

  • Spiking: Add a known amount of internal standard to the ground tissue.

  • Solvent Addition: Add 3 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample. Vortex vigorously for 2 minutes.

  • Phase Separation: Add 0.75 mL of the 0.9% NaCl solution. Vortex again for 30 seconds and then centrifuge at 2,000 x g for 5 minutes to separate the layers.

  • Extraction: Carefully collect the lower organic layer (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your analysis (e.g., 200 µL of isopropanol:acetonitrile:water for LC-MS).

This protocol is adapted from general lipid extraction procedures.[16][17]

Visualizations

Diagram 1: Troubleshooting Workflow for Inaccurate Quantification

This diagram outlines a logical progression of steps to diagnose and resolve issues related to inaccurate quantification in the LC-MS analysis of this compound.

G start Inaccurate Quantification (Poor Reproducibility) check_is Check Internal Standard (IS) Response start->check_is is_ok IS Response Stable check_is->is_ok Stable is_bad IS Response Variable check_is->is_bad Variable assess_matrix Assess Matrix Effects (Post-Extraction Spike) is_ok->assess_matrix check_prep Investigate Sample Preparation Error is_bad->check_prep matrix_present Matrix Effect Confirmed (Ion Suppression/Enhancement) assess_matrix->matrix_present Present matrix_absent No Significant Matrix Effect assess_matrix->matrix_absent Absent solution_cleanup Improve Sample Cleanup (e.g., SPE, LLE) matrix_present->solution_cleanup solution_dilute Dilute Sample Extract matrix_present->solution_dilute solution_chrom Optimize Chromatography matrix_present->solution_chrom check_cal Review Calibration Curve (Linearity, Range) matrix_absent->check_cal cal_bad Poor Linearity or Range check_cal->cal_bad solution_cal Re-prepare Calibrators & Re-run Curve cal_bad->solution_cal solution_prep Refine Pipetting & Extraction Technique check_prep->solution_prep

Caption: A workflow for diagnosing quantification issues.

Diagram 2: Sources of Mass Spectrometry Interference

This diagram illustrates the primary sources of interference that can affect the analysis of this compound.

G cluster_sample From Sample Matrix cluster_system From System & Method center This compound MS Signal isobaric Isobaric Interference (e.g., Linolenic Acid Isomers) isobaric->center Obscures Signal matrix Matrix Effects (Ion Suppression) matrix->center Suppresses Signal adducts Uncontrolled Adducts ([M+Na]⁺, [M+K]⁺) adducts->center Splits Signal contamination System Contamination (Solvents, Plasticizers) contamination->center Adds Noise/ False Peaks insource In-Source Fragmentation insource->center Reduces Signal

Caption: Major sources of MS analysis interference.

References

Challenges in purifying crepenynic acid from complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crepenynic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with isolating this unique acetylenic fatty acid from complex biological mixtures.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of this compound.

Q1: My final this compound fraction shows significant contamination with other fatty acids, particularly a peak that co-elutes very closely. How can I improve separation?

A1: Co-elution of structurally similar fatty acids is a primary challenge in this compound purification. The contaminant is likely linoleic acid, the precursor to this compound, or oleic acid, which has a similar chain length and one double bond.

Possible Causes and Solutions:

  • Insufficient Chromatographic Resolution: The selectivity of your current system may be inadequate to resolve these closely related compounds.[1]

    • Optimize Mobile Phase: In reverse-phase HPLC, weakening the mobile phase (e.g., increasing the aqueous component) can increase the retention time and potentially improve separation.[2] You can also try switching the organic modifier (e.g., from acetonitrile to methanol) to alter selectivity.[3]

    • Change Stationary Phase: If mobile phase optimization is insufficient, consider a different column chemistry.[3] A phenyl-hexyl or cyano (CN) phase can offer different selectivity compared to standard C18 columns.[3] For gas chromatography (GC) of fatty acid methyl esters (FAMEs), using a highly polar capillary column like a DB-23 is recommended for separating unsaturated fatty acids.[4]

    • Adjust Temperature: Modifying the column temperature can influence selectivity. Try adjusting the temperature by 10°C increments to see if resolution improves.[5]

    • Gradient Optimization: If using a gradient elution, decrease the ramp rate (i.e., create a shallower gradient) in the region where this compound and contaminants elute.[3]

  • Peak Tailing Obscuring Separation: Poor peak shape can lead to overlapping peaks.

    • Check for Column Degradation: The column may be fouled or have a deformed bed. Try washing the column with a strong solvent or, if necessary, replace it.[6]

    • Address Silanol Interactions: For polar compounds on silica-based columns, interactions with residual silanol groups can cause tailing. Operating at a lower pH can minimize these interactions.[6]

Q2: I'm observing low yield of this compound after the purification process. What could be the cause?

A2: Low recovery can be due to degradation of the target molecule during extraction and purification or losses at various steps. This compound, being an unsaturated acetylenic fatty acid, is susceptible to oxidation.

Possible Causes and Solutions:

  • Oxidation: The triple bond and double bond in this compound are prone to oxidation from exposure to air, light, or metal ions.[7]

    • Use Antioxidants: Consider adding an antioxidant like BHT (butylated hydroxytoluene) during the initial lipid extraction.

    • Work Under Inert Atmosphere: When possible, perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[8]

    • Use High-Purity Solvents: Ensure all solvents are high-purity and degassed to remove dissolved oxygen.[9]

  • Degradation due to pH or Temperature: Extreme pH or high temperatures can lead to degradation.

    • Maintain Neutral pH: Unless required for separation, maintain the pH of your solutions in a stable, near-neutral range.[8]

    • Avoid Excessive Heat: Minimize exposure to high temperatures. If solvent evaporation is necessary, use a rotary evaporator at a low temperature or a stream of nitrogen gas.[10]

  • Incomplete Extraction or Elution:

    • Verify Extraction Efficiency: Ensure your initial lipid extraction from the source material (e.g., seed oil) is complete.

    • Optimize Elution from Solid-Phase Extraction (SPE): If using SPE for initial cleanup, ensure the elution solvent is strong enough to recover all this compound from the cartridge.

Q3: My chromatogram shows a noisy or drifting baseline, making it difficult to accurately quantify my purified this compound.

A3: Baseline irregularities in HPLC are often related to the mobile phase, detector, or contaminated system components.[11]

Possible Causes and Solutions:

  • Mobile Phase Issues:

    • Inadequate Mixing or Degassing: Ensure mobile phase components are thoroughly mixed and degassed. Air bubbles in the system can cause baseline spikes.[9]

    • Contamination: Use only high-purity, HPLC-grade solvents and prepare fresh mobile phases regularly. Bacterial growth can occur in aqueous buffers.[9]

  • Detector Issues:

    • Lamp Failure: A failing detector lamp can cause a noisy baseline. Keep track of lamp hours and replace as needed.[9]

    • Dirty Flow Cell: The detector flow cell may be contaminated. Flush the system with a strong, appropriate solvent like isopropanol.[9]

  • System Leaks: Check for leaks throughout the HPLC system, especially at fittings. Even a small leak can cause pressure fluctuations and baseline noise.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for this compound purification?

A1: this compound is an unusual fatty acid found in the seed oils of certain plants. Common sources include species from the Crepis and Atractylodes genera.[4][10][12] For example, it has been identified at levels of 18% in Atractylodes lancea and 13-15% in A. macrocephala seed oil.[4][12]

Q2: What are the key steps in a typical purification workflow for this compound?

A2: A general workflow involves:

  • Oil Extraction: Extraction of total lipids from the crushed seeds using a non-polar solvent like hexane.[10]

  • Saponification & Derivatization: The extracted triacylglycerols (TAGs) are often saponified (hydrolyzed) to free fatty acids. For analysis and purification by GC or HPLC, they are typically converted to fatty acid methyl esters (FAMEs).[4]

  • Chromatographic Separation: Purification is achieved using chromatographic techniques. This may involve an initial cleanup with thin-layer chromatography (TLC) or solid-phase extraction (SPE), followed by preparative HPLC or GC to isolate the this compound FAME.[10][13]

Q3: How should I store purified this compound to ensure its stability?

A3: Due to its susceptibility to degradation, proper storage is critical.[14] Purified this compound (or its ester) should be stored at low temperatures (-20°C or -80°C), under an inert atmosphere (nitrogen or argon), and protected from light by using amber glass vials.[8] Dissolving it in a high-purity organic solvent containing an antioxidant can also enhance stability.

Data Presentation

Table 1: Comparison of Chromatographic Conditions for Fatty Acid Methyl Ester (FAME) Analysis

ParameterMethod 1: GC-FIDMethod 2: Reverse-Phase HPLC
Column DB-23 Capillary Column (highly polar)[4]C18 Column (e.g., 150 x 4.6 mm, 5 µm)[3]
Mobile Phase Carrier Gas: Helium or HydrogenGradient of Acetonitrile and Water[3]
Detector Flame Ionization Detector (FID)[4]UV Detector or Mass Spectrometer[15]
Key Advantage Excellent separation of FAME isomers.Amenable to non-volatile derivatives.
Common Issue Co-elution of similar chain length/unsaturation.Lower resolution for some isomers compared to GC.

Experimental Protocols

Protocol 1: Extraction and Derivatization of this compound from Seed Oil

This protocol outlines the initial steps to prepare fatty acid methyl esters (FAMEs) from seed oil for subsequent purification.

  • Lipid Extraction: a. Weigh approximately 50 mg of finely crushed seeds into a glass tube.[10] b. Add 2 mL of hexane and vortex thoroughly.[10] c. Centrifuge at 2000 x g for 5 minutes to pellet the solid material.[10] d. Carefully transfer the hexane supernatant containing the seed oil to a clean tube. e. Evaporate the hexane under a gentle stream of nitrogen gas.[10]

  • Transmethylation to FAMEs: a. To the dried oil, add 1 mL of 0.5 M KOH in methanol. b. Heat the mixture at 60°C for 15 minutes, with occasional vortexing. c. Cool the tube to room temperature. d. Add 1 mL of 1 M H₂SO₄ in methanol and heat again at 60°C for 15 minutes. e. After cooling, add 1 mL of hexane and 1 mL of water. Vortex vigorously. f. Centrifuge for 2 minutes to separate the layers. g. The upper hexane layer contains the FAMEs, including this compound methyl ester, ready for chromatographic purification.

Visualizations

Experimental Workflow

G Figure 1: General Workflow for this compound Purification cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Purification & Analysis cluster_3 Final Product Seed Source Material (e.g., Atractylodes Seeds) Crush Crush Seeds Seed->Crush Extract Hexane Extraction Crush->Extract Dry Evaporate Solvent Extract->Dry Saponify Saponification (Free Fatty Acids) Dry->Saponify Methylate Transmethylation (FAMEs) Saponify->Methylate SPE Optional: SPE Cleanup Methylate->SPE HPLC Preparative HPLC / GC SPE->HPLC Analyze Purity Analysis (GC-MS, HPLC) HPLC->Analyze Pure Purified this compound Analyze->Pure

Caption: Figure 1: General Workflow for this compound Purification

Troubleshooting Logic

G Figure 2: Troubleshooting Co-eluting Peaks cluster_solutions1 Method Optimization cluster_solutions2 Column Health Problem Problem: Low Purity due to Co-eluting Contaminant CheckMethod Is chromatographic method optimized? Problem->CheckMethod CheckColumn Is the column performance adequate? CheckMethod->CheckColumn Yes Solvent Change Mobile Phase (Solvent type, pH, Gradient) CheckMethod->Solvent No Wash Wash Column with Strong Solvent CheckColumn->Wash No Temp Adjust Column Temperature Solvent->Temp Stationary Try Different Stationary Phase Temp->Stationary Result Improved Resolution Stationary->Result Replace Replace Column Wash->Replace Replace->Result

Caption: Figure 2: Troubleshooting Co-eluting Peaks

References

Technical Support Center: Analysis of Crepenynic Acid by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of crepenynic acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix. This interference can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, which adversely affects the accuracy, reproducibility, and sensitivity of quantitative analysis. In the analysis of this compound from biological matrices, especially plant-based oils, phospholipids are a primary cause of matrix effects.[1][2]

Q2: How can I identify if matrix effects are influencing my this compound analysis?

A: Two common methods to assess matrix effects are:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of a this compound standard solution into the mass spectrometer post-LC column. A blank matrix extract is then injected. Dips or peaks in the constant signal indicate regions of ion suppression or enhancement, respectively.

  • Post-Extraction Spiking: This quantitative approach compares the response of this compound spiked into a blank matrix extract (that has undergone the full sample preparation procedure) with the response of the analyte in a neat solvent at the same concentration. The ratio of these responses quantifies the degree of signal suppression or enhancement.

Q3: What is the most effective sample preparation technique to reduce matrix effects for this compound?

A: The choice of sample preparation technique depends on the sample matrix and the desired level of cleanup. The most common and effective techniques include:

  • Solid-Phase Extraction (SPE): Generally considered superior for removing a broad range of interferences, including phospholipids.[3][4] It often provides cleaner extracts and more consistent results compared to Liquid-Liquid Extraction (LLE).[3]

  • Liquid-Liquid Extraction (LLE): A classic method that can be effective, but may have lower analyte recovery and higher variability in matrix effects compared to SPE.[3][5]

  • Phospholipid Removal Plates/Cartridges: Specialized SPE products (e.g., HybridSPE®, Ostro™) are highly effective at selectively removing phospholipids, a major source of matrix effects in lipid analysis.[1]

Q4: Is a stable isotope-labeled internal standard necessary for this compound analysis?

A: Yes, using a stable isotope-labeled internal standard (SIL-IS) is highly recommended for accurate and precise quantification of this compound. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus compensating for variations in sample preparation and ionization efficiency.[6] As a specific SIL-IS for this compound may not be commercially available, a suitable alternative, such as Linoleic acid-d4 or Oleic acid-d2 , can be used. These compounds have similar chemical structures and chromatographic behavior to this compound.[7][8]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing, Fronting, or Splitting) 1. Column overload. 2. Incompatible injection solvent. 3. Column contamination.[6][7] 4. Co-eluting interferences.1. Reduce the injection volume or dilute the sample. 2. Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. 3. Flush the column with a strong solvent. If the problem persists, replace the column. 4. Optimize the chromatographic gradient to improve separation from interfering peaks.
Low Signal Intensity/Poor Sensitivity 1. Significant ion suppression from matrix components. 2. Inefficient ionization of this compound. 3. Suboptimal sample preparation leading to analyte loss.1. Implement a more rigorous sample cleanup method, such as SPE with phospholipid removal cartridges. 2. Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). Consider using a mobile phase additive like ammonium formate to enhance ionization. 3. Evaluate and optimize the extraction protocol to improve recovery.
High Background Noise 1. Contamination of the LC-MS system. 2. Impure solvents or reagents. 3. Carryover from previous injections.1. Flush the entire LC system and mass spectrometer ion source. 2. Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. 3. Implement a needle wash step in the autosampler method with a strong solvent.
Inconsistent Retention Time 1. Changes in mobile phase composition. 2. Fluctuations in column temperature. 3. Column degradation.[7]1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a stable temperature. 3. Replace the analytical column if it has been used extensively.
Poor Reproducibility 1. Inconsistent sample preparation. 2. Variable matrix effects between samples. 3. Unstable spray in the ion source.1. Standardize and automate the sample preparation workflow where possible. 2. Use a stable isotope-labeled internal standard to compensate for variability.[6] 3. Check for clogs in the ESI needle and ensure a stable flow from the LC.

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques for Analyte Recovery and Matrix Effect Reduction.

Sample Preparation TechniqueAverage Analyte Recovery (%)Average Matrix Effect (%)Standard Deviation of Matrix Effect (%)Reference
Solid-Phase Extraction (SPE) 98 ± 861.4 - 8.8[3]
Supported Liquid Extraction (SLE) 89 ± 7261.9 - 10.3[3]
Liquid-Liquid Extraction (LLE) 70 ± 10162.6 - 28.3[3]

Table 2: Phospholipid Removal Efficiency of Different Sample Preparation Methods.

Sample Preparation MethodPhospholipid Removal Efficiency (%)
Protein Precipitation (PPT) Low (significant phospholipids remain)
Liquid-Liquid Extraction (LLE) Moderate to High (dependent on solvent system)
Solid-Phase Extraction (SPE) High (>95%)
Specialized Phospholipid Removal SPE Very High (>99%)

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound

This protocol is adapted from standard fatty acid extraction methods.

Materials:

  • Sample (e.g., 100 µL of plant seed oil homogenate)

  • Chloroform/Methanol (2:1, v/v)

  • 0.9% NaCl solution

  • Stable Isotope-Labeled Internal Standard (SIL-IS) solution (e.g., Linoleic acid-d4 in ethanol)

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen evaporator

  • LC-MS grade reconstitution solvent (e.g., Acetonitrile/Isopropanol/Water, 65:30:5, v/v/v)

Procedure:

  • Sample Aliquoting: To a glass centrifuge tube, add 100 µL of the sample.

  • Internal Standard Spiking: Add a known amount of the SIL-IS solution to the sample.

  • Extraction: Add 2 mL of ice-cold Chloroform/Methanol (2:1, v/v). Vortex vigorously for 2 minutes.

  • Phase Separation: Add 0.4 mL of 0.9% NaCl solution. Vortex for 30 seconds and then centrifuge at 2000 x g for 10 minutes at 4°C.

  • Collection: Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent. Vortex and centrifuge to pellet any insoluble material.

  • Analysis: Transfer the supernatant to an LC-MS vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound

This protocol utilizes a reversed-phase SPE cartridge for cleanup.

Materials:

  • Sample (e.g., 100 µL of plant seed oil homogenate)

  • Stable Isotope-Labeled Internal Standard (SIL-IS) solution (e.g., Linoleic acid-d4 in ethanol)

  • Reversed-phase SPE cartridges (e.g., C18, 100 mg)

  • LC-MS grade Methanol

  • LC-MS grade Water

  • Elution solvent (e.g., Acetonitrile/Isopropanol, 80:20, v/v)

  • Nitrogen evaporator

  • LC-MS grade reconstitution solvent (e.g., Acetonitrile/Isopropanol/Water, 65:30:5, v/v/v)

Procedure:

  • Sample Pre-treatment: To 100 µL of the sample, add the SIL-IS and 900 µL of water to dilute.

  • Cartridge Conditioning: Condition the SPE cartridge with 1 mL of Methanol followed by 1 mL of water. Do not let the cartridge dry out.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 40% Methanol in water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum or with nitrogen for 10-15 minutes.

  • Elution: Elute the this compound and other fatty acids with 1 mL of the elution solvent.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent.

  • Analysis: Transfer to an LC-MS vial for analysis.

Protocol 3: Proposed LC-MS/MS Method for this compound

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid

  • Gradient: 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (Negative Ion Mode):

  • Ion Source: Electrospray Ionization (ESI)

  • Ionization Mode: Negative

  • Capillary Voltage: -3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

Multiple Reaction Monitoring (MRM) Transitions (Proposed):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound 277.2277.2 (pseudo-MRM)5010
This compound 277.259 (Acetate fragment)5025
Linoleic acid-d4 (IS) 283.2283.2 (pseudo-MRM)5010

Note: Fatty acids often show poor fragmentation. A pseudo-MRM transition (monitoring the precursor ion as the product ion) can be used for quantification.[9][10] The acetate fragment is a common loss for fatty acids.

Visualizations

Troubleshooting_Flowchart start Poor LC-MS/MS Results peak_shape Poor Peak Shape? start->peak_shape sensitivity Low Sensitivity? peak_shape->sensitivity No peak_solutions Check: - Injection Volume - Injection Solvent - Column Health - Gradient Profile peak_shape->peak_solutions Yes reproducibility Poor Reproducibility? sensitivity->reproducibility No sens_solutions Check: - Sample Cleanup (SPE) - MS Source Parameters - Extraction Recovery sensitivity->sens_solutions Yes rep_solutions Check: - Sample Prep Consistency - Use of SIL-IS - ESI Stability reproducibility->rep_solutions Yes end Improved Results reproducibility->end No peak_solutions->end sens_solutions->end rep_solutions->end

References

Best practices for handling and storing crepenynic acid standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing crepenynic acid standards. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound standards upon receipt?

For optimal stability, this compound standards should be stored at -20°C in a tightly sealed, light-resistant container. As this compound is an unsaturated fatty acid, it is susceptible to degradation.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Ethanol is a commonly used and effective solvent for dissolving this compound and other long-chain fatty acids. For a high-concentration stock solution (e.g., 100 mM), dissolve the standard in ethanol. For cell culture experiments, this stock solution should then be diluted in a sterile solution of fatty acid-free bovine serum albumin (BSA) in serum-free medium to enhance solubility and facilitate delivery to cells.

Q3: How should I store the this compound stock solution?

Aliquoting the stock solution into smaller, single-use volumes is highly recommended to minimize freeze-thaw cycles. These aliquots should be stored at -20°C or lower, preferably under an inert atmosphere such as argon or nitrogen to prevent oxidation.

Q4: For how long is a prepared stock solution of this compound stable?

Q5: What are the primary factors that can cause this compound degradation?

This compound is susceptible to degradation through several pathways, with autoxidation being a primary concern. Key factors that can accelerate degradation include:

  • Exposure to Oxygen: The double and triple bonds in the this compound structure are prone to reacting with atmospheric oxygen.

  • Exposure to Light: Light can initiate and accelerate oxidative processes.

  • Elevated Temperatures: Higher temperatures increase the rate of chemical degradation.

  • Repeated Freeze-Thaw Cycles: These cycles can introduce moisture and promote oxidation.[1][2][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Difficulty Dissolving Standard Inappropriate solvent or insufficient mixing.Ensure the use of a suitable solvent like ethanol. Gentle warming and vortexing can aid dissolution. For aqueous solutions for cell culture, ensure complexing with fatty acid-free BSA.
Precipitate Forms in Solution During Storage The concentration may have exceeded solubility at the storage temperature, or the standard may be degrading into less soluble products.Prepare fresh solutions before use. If storing, ensure the concentration is appropriate for the solvent and storage temperature. Consider filtering the solution before use if a precipitate is observed.
Inconsistent Experimental Results Degradation of the this compound standard or stock solution.Always use freshly prepared dilutions from a properly stored stock. Minimize exposure of the standard and solutions to air and light. Verify the purity of the standard if degradation is suspected.
Appearance of Unexpected Peaks in Chromatographic Analysis (GC/HPLC) This is a strong indicator of degradation. The new peaks likely represent oxidation products.Review handling and storage procedures to identify potential sources of degradation. Prepare a fresh stock solution from a new vial of the standard if possible. Analyze the fresh standard to confirm its purity.
Low Cell Viability or Unexpected Cellular Responses The solvent concentration (e.g., ethanol, DMSO) may be too high in the final culture medium, or the this compound may have degraded into cytotoxic products.Ensure the final solvent concentration in your cell culture is minimal and non-toxic (typically <0.1%). Use freshly prepared this compound-BSA complexes for cell-based assays.

Experimental Protocols

Protocol: Preparation of this compound Stock Solution for In Vitro Assays

This protocol describes the preparation of a this compound stock solution and its complexation with BSA for use in cell culture experiments.

Materials:

  • This compound standard

  • Anhydrous ethanol

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Serum-free cell culture medium

  • Sterile, conical tubes

  • Sterile, light-resistant storage vials

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Allow the this compound standard vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound and dissolve it in anhydrous ethanol to create a high-concentration stock solution (e.g., 100 mM). Ensure complete dissolution.

  • Prepare BSA Solution:

    • Prepare a sterile solution of fatty acid-free BSA in serum-free cell culture medium (e.g., 10% w/v).

  • Complex this compound with BSA:

    • Warm the BSA solution to 37°C.

    • While gently vortexing the BSA solution, add the ethanolic stock of this compound dropwise to achieve the desired final concentration. The molar ratio of fatty acid to BSA is typically between 3:1 and 6:1.

    • Incubate the mixture at 37°C for at least 30 minutes to allow for complex formation.

  • Sterilization and Use:

    • Sterile-filter the this compound-BSA complex solution through a 0.22 µm filter.

    • This solution can now be diluted in complete cell culture medium to the final desired treatment concentrations.

    • Note: Always prepare a vehicle control using the same concentration of ethanol and BSA in the medium.

  • Storage of Stock Solution:

    • If the high-concentration ethanolic stock solution is not for immediate use, dispense it into single-use aliquots in sterile, light-resistant vials.

    • Overlay the solution with an inert gas like argon or nitrogen before sealing.

    • Store the aliquots at -20°C or -80°C.

Visualizations

G Workflow for Handling and Storing this compound Standards cluster_receipt Receiving and Initial Storage cluster_prep Stock Solution Preparation cluster_exp Preparation for Experiment receipt Receive this compound Standard storage Store at -20°C in a dark, sealed container receipt->storage equilibrate Equilibrate vial to room temperature storage->equilibrate For use dissolve Dissolve in anhydrous ethanol (e.g., 100 mM) equilibrate->dissolve aliquot Aliquot into single-use, light-resistant vials dissolve->aliquot inert_gas Overlay with inert gas (Ar or N2) aliquot->inert_gas store_stock Store aliquots at -20°C or -80°C inert_gas->store_stock thaw Thaw a single aliquot store_stock->thaw For use prepare_working Prepare working solution (e.g., complex with BSA for cell culture) thaw->prepare_working use_immediately Use immediately in experiment prepare_working->use_immediately G Troubleshooting Experimental Issues with this compound cluster_investigate Investigation Steps cluster_solution Corrective Actions start Inconsistent or Unexpected Experimental Results check_purity Check for Degradation: - Appearance of new peaks in GC/HPLC? - Change in color/odor? start->check_purity review_handling Review Handling & Storage: - Stored at -20°C or below? - Protected from light and air? - Minimized freeze-thaw cycles? start->review_handling check_prep Review Solution Preparation: - Correct solvent used? - Freshly prepared? - Proper BSA complexation (if applicable)? start->check_prep new_standard Use a fresh aliquot or new standard vial check_purity->new_standard Degradation suspected prepare_fresh Prepare a fresh stock solution review_handling->prepare_fresh Improper handling identified optimize_protocol Optimize experimental protocol (e.g., solvent concentration, incubation time) check_prep->optimize_protocol Preparation issues found new_standard->prepare_fresh prepare_fresh->optimize_protocol end Consistent and Reliable Results optimize_protocol->end

References

Overcoming low ionization efficiency of crepenynic acid in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the challenges associated with the low ionization efficiency of crepenynic acid in Electrospray Ionization Mass Spectrometry (ESI-MS).

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a very low signal or no signal at all for this compound in my ESI-MS analysis?

A1: this compound, like other free fatty acids, inherently exhibits poor ionization efficiency in typical ESI-MS conditions. The primary reason is that for optimal chromatographic separation on reverse-phase columns, the mobile phase is often acidic. This acidic environment suppresses the deprotonation of the carboxylic acid group of this compound, which is necessary for its efficient ionization in the preferred negative ion mode ([M-H]⁻).

Q2: I am using the negative ion mode, which is recommended for fatty acids, but my sensitivity is still poor. What could be the issue?

A2: While the negative ion mode is generally appropriate for fatty acids, several factors can still lead to poor sensitivity. As mentioned, an acidic mobile phase required for good chromatography will suppress ionization. Furthermore, even when ionization occurs, the resulting [M-H]⁻ ion of this compound may not be stable and can be prone to in-source fragmentation, leading to a diminished signal of the precursor ion.

Q3: Can I analyze this compound in the positive ion mode?

A3: Direct analysis of underivatized this compound in the positive ion mode is generally not effective because it lacks a readily protonatable site to form [M+H]⁺ ions. However, analysis in the positive ion mode can be highly effective and is often preferred after a chemical derivatization step that introduces a permanent positive charge to the molecule.

Q4: What is chemical derivatization and how can it help improve the signal of this compound?

A4: Chemical derivatization is a technique used to modify the chemical structure of an analyte to enhance its analytical properties. For this compound, derivatization of its carboxylic acid group can introduce a charged moiety, allowing for highly sensitive detection in the positive ion mode. This "charge-switching" strategy can lead to a significant increase in signal intensity, often by several orders of magnitude.[1][2][3]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and improving the ESI-MS signal of this compound.

Problem: Low or No Signal for this compound

Workflow for Troubleshooting and Signal Enhancement

start Start: Low this compound Signal check_mode Are you in Negative Ion Mode? start->check_mode switch_mode Switch to Negative Ion Mode check_mode->switch_mode No check_mobile_phase Is Mobile Phase Acidic? check_mode->check_mobile_phase Yes switch_mode->check_mobile_phase optimize_mp Optimize Mobile Phase Additives check_mobile_phase->optimize_mp Yes consider_derivatization Is Signal Still Low? check_mobile_phase->consider_derivatization No optimize_mp->consider_derivatization derivatize Perform Chemical Derivatization consider_derivatization->derivatize Yes end End: Enhanced Signal consider_derivatization->end No, Signal is Sufficient analyze_positive Analyze in Positive Ion Mode derivatize->analyze_positive analyze_positive->end

Caption: A logical workflow for troubleshooting low this compound signal in ESI-MS.

Solution 1: Optimization of Mobile Phase (Without Derivatization)

If derivatization is not a viable option, optimizing the mobile phase can provide a modest improvement in signal intensity in the negative ion mode.

  • Recommendation: Instead of strong acids like formic acid, consider using a weaker acid or a salt buffer.

  • Protocol:

    • Prepare a mobile phase containing 0.02% (v/v) acetic acid. This has been shown to enhance the signal of lipids in negative ion mode compared to other common additives.

    • Alternatively, a mobile phase with 10 mM ammonium acetate and 0.1% acetic acid can be a good compromise between chromatographic performance and signal intensity.

Solution 2: Chemical Derivatization for Positive Mode Analysis

For a significant enhancement in sensitivity, chemical derivatization is the most effective approach. This converts the carboxylic acid to a derivative with a permanent positive charge, enabling highly sensitive analysis in the positive ion mode.

Challenges of Direct ESI-MS Analysis of this compound

CrepenynicAcid This compound (in acidic mobile phase) CarboxylGroup Protonated Carboxylic Acid (-COOH) CrepenynicAcid->CarboxylGroup Suppressed dissociation PoorIonization Poor Deprotonation to -COO⁻ CarboxylGroup->PoorIonization LowSignal Low Signal in Negative Ion Mode PoorIonization->LowSignal

Caption: The challenge of ionizing this compound in a typical acidic mobile phase.

Derivatization Workflow for Enhanced Sensitivity

Start This compound Sample Derivatization Derivatization with Charge-Tagging Reagent (e.g., AMPP) Start->Derivatization Derivative Positively Charged This compound Derivative Derivatization->Derivative LCMS LC-ESI-MS Analysis (Positive Ion Mode) Derivative->LCMS HighSignal High Sensitivity Signal LCMS->HighSignal

Caption: Workflow for enhancing this compound signal through chemical derivatization.

Quantitative Data Comparison

The following table summarizes the reported improvement in sensitivity for fatty acids upon derivatization with N-(4-aminomethylphenyl)pyridinium (AMPP), a common charge-switching reagent. While this data is not specific to this compound, similar enhancements can be expected.

AnalyteDerivatization ReagentIon ModeFold Increase in Sensitivity (approx.)Reference
EicosanoidsAMPPPositive10 - 20[1]
Fatty AcidsAMPPPositive~60,000[1][3]
Hydroxy Fatty AcidsAMPPPositiveSimilar to underivatized in negative mode, but enabled detection of previously unseen analytes[4]

Experimental Protocols

Protocol 1: AMPP Derivatization of this compound for LC-ESI-MS

This protocol is adapted from methods used for other unsaturated fatty acids and is suitable for this compound.[2][5]

Materials:

  • This compound standard or sample extract

  • N-(4-aminomethylphenyl)pyridinium (AMPP) reagent

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN), HPLC grade

  • Dimethylformamide (DMF)

  • Water, HPLC grade

  • Internal standard (e.g., a deuterated fatty acid)

Procedure:

  • Sample Preparation:

    • To 20 µL of your this compound sample (or standard) in a microcentrifuge tube, add 20 µL of a solution containing 50 mM AMPP and 50 mM EDC in ACN:DMF (1:1, v/v).

    • Add 10 µL of 10% DIPEA in ACN.

  • Reaction:

    • Vortex the mixture for 1 minute.

    • Incubate at 60°C for 30 minutes.

  • Sample Cleanup (if necessary):

    • After cooling to room temperature, the sample can be diluted with the initial mobile phase and directly injected, or a solid-phase extraction (SPE) cleanup can be performed if the matrix is complex.

  • LC-ESI-MS Analysis:

    • Column: A C18 reverse-phase column (e.g., 150 mm × 2.1 mm, 2.7 µm).

    • Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid.

    • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute the derivatized this compound.

    • Ionization Mode: Positive ESI.

    • MS/MS: Monitor the transition from the precursor ion of the AMPP-derivatized this compound to a characteristic fragment ion (e.g., the AMPP fragment at m/z 183.1).[5]

Protocol 2: Trimethylsilyldiazomethane (TMSD) Derivatization

This is a rapid methylation protocol that improves detection in the positive ion mode.[6]

Materials:

  • This compound standard or sample extract

  • Trimethylsilyldiazomethane (TMSD) solution (2 M in hexane)

  • Methanol

  • Hexane

  • Glacial acetic acid

Procedure:

  • Sample Preparation:

    • In a glass vial, mix your dried this compound sample with 50 µL of methanol.

  • Reaction:

    • Add 50 µL of 2 M TMSD in hexane.

    • Vortex for 30 seconds.

    • Incubate at 30°C for 10 minutes.

  • Quenching:

    • Add 6 µL of glacial acetic acid to quench the reaction.

  • LC-ESI-MS Analysis:

    • Dilute the sample with the initial mobile phase and inject.

    • Analyze in positive ion mode, looking for the [M+H]⁺ of the methyl ester of this compound.

References

Preventing oxidation of crepenynic acid during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of crepenynic acid during extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to oxidation?

This compound is an unusual polyunsaturated fatty acid characterized by a conjugated cis-double bond and a triple bond in its hydrocarbon chain. This ene-yne system is highly susceptible to oxidation, a process that can be initiated by factors such as exposure to oxygen, light, heat, and the presence of metal ions. The reactive nature of this system makes it crucial to take preventative measures during extraction to maintain the integrity of the molecule.

Q2: Which extraction methods are suitable for this compound while minimizing oxidation?

Cold solvent extraction methods are generally preferred for thermally sensitive and easily oxidized lipids like this compound.[1] Methods like the Folch or Bligh and Dyer, which utilize chloroform and methanol at low temperatures, are effective.[2] It is critical to avoid methods that involve high temperatures, such as Soxhlet extraction, as this can accelerate degradation.[3] Supercritical fluid extraction (SFE) with carbon dioxide is another suitable "green" alternative that avoids the use of harsh organic solvents and can be performed at low temperatures.

Q3: What is the most important first step to prevent oxidation during extraction from plant material?

The first and one of the most critical steps is the rapid inactivation of lipolytic enzymes (lipases and phospholipases) present in the plant tissue. These enzymes can degrade lipids and generate free fatty acids, which are more susceptible to oxidation. A common and effective method is to immediately immerse the fresh or flash-frozen sample in hot isopropanol (around 75°C) for a short period (e.g., 15 minutes).[4][5] This heat treatment denatures the enzymes.

Q4: What antioxidants can be used to protect this compound during extraction, and at what concentration?

Butylated hydroxytoluene (BHT) is a widely used and effective antioxidant for protecting lipids during extraction.[1] A typical concentration is 0.01% (w/v) added to the extraction solvents.[4][6] Tocopherols (Vitamin E) are also natural lipid-soluble antioxidants that can be used. The optimal concentration can depend on the specific plant matrix and extraction conditions, but starting with a low concentration and optimizing is a good practice.

Q5: How should I store the extracted this compound to ensure its stability?

For long-term stability, it is recommended to store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) at low temperatures, preferably -80°C.[3] Samples should be stored in amber glass vials with Teflon-lined caps to protect from light and oxygen.[3] Evaporating the solvent under a stream of nitrogen before storage is also a common practice to minimize exposure to air.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound Incomplete cell lysis.Ensure thorough homogenization of the plant material. For seeds, grinding to a fine powder is essential.
Insufficient solvent volume or extraction time.Increase the solvent-to-sample ratio and/or the extraction time.
Degradation of this compound (presence of oxidation products) Inadequate inactivation of lipases.Immediately process fresh or flash-frozen samples. Ensure the initial hot isopropanol step is performed correctly to denature enzymes.[4][5]
Insufficient antioxidant concentration.Increase the concentration of BHT or another antioxidant in the extraction solvents. Ensure the antioxidant is added to all solvents used throughout the procedure.[6][7]
Exposure to oxygen, light, or heat.Perform the extraction under dim light and at low temperatures (e.g., on ice). Purge solvents with nitrogen or argon before use. Evaporate solvents under a stream of nitrogen.
Formation of an emulsion during phase separation Presence of high concentrations of phospholipids, proteins, or other surfactants.Centrifugation is a highly effective method to break emulsions.[8] Alternatively, adding a saturated salt solution (brine) can help to break the emulsion by increasing the ionic strength of the aqueous phase.[9] Gentle swirling instead of vigorous shaking during mixing can also prevent emulsion formation.[9]
Inconsistent results between samples Variability in sample handling and storage.Standardize the time between sample collection and extraction. Ensure all samples are stored under identical conditions.
Inconsistent antioxidant addition.Prepare a master mix of the extraction solvent containing the antioxidant to ensure a consistent concentration across all samples.

Data Presentation

Table 1: Effect of Butylated Hydroxytoluene (BHT) on the Stability of Polyunsaturated Fatty Acids (PUFAs) in Dried Blood Spots Stored at Room Temperature for 28 Days.

BHT ConcentrationPUFA Decrease (%)Highly Unsaturated Fatty Acid (HUFA) Decrease (%)
0 mg/mL4962
2.5 mg/mL1534
5.0 mg/mL613

Data adapted from a study on the stability of PUFAs in dried blood spots. While not specific to this compound, it demonstrates the protective effect of BHT on highly unsaturated fatty acids.

Experimental Protocols

Protocol: Extraction of this compound from Seeds

This protocol is adapted from a method for lipid extraction from Arabidopsis seeds and is suitable for the extraction of this compound from various seed sources.[4]

Materials:

  • Seeds containing this compound (e.g., from Crepis alpina)

  • Isopropanol with 0.01% Butylated Hydroxytoluene (BHT)

  • Chloroform

  • Methanol

  • Deionized water

  • 1 M Potassium Chloride (KCl)

  • Ground-glass homogenizer

  • Glass centrifuge tubes with Teflon-lined screw caps

  • Centrifuge

  • Nitrogen gas source

Procedure:

  • Enzyme Inactivation:

    • Weigh the seeds. For consistent dry weight, lyophilization prior to weighing is recommended.

    • Quickly add the seeds to pre-heated (75°C) isopropanol containing 0.01% BHT.

    • Maintain the temperature at 75°C for 15 minutes to inactivate lipases.

    • Allow the mixture to cool to room temperature.

  • Homogenization and Initial Extraction:

    • Transfer the seeds and isopropanol to a ground-glass homogenizer and homogenize thoroughly.

    • Transfer the homogenate to a glass centrifuge tube.

    • Rinse the homogenizer with a mixture of chloroform and methanol (2:1, v/v) and add the rinsing to the centrifuge tube to ensure complete transfer of lipids.

  • Solvent Partitioning:

    • Add deionized water to the tube to achieve a single-phase mixture of chloroform:isopropanol:methanol:water.

    • Add an additional volume of chloroform and water to induce phase separation.

    • Vortex the tube and centrifuge to separate the phases.

  • Lipid Collection:

    • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a clean glass tube.

    • Re-extract the aqueous phase with chloroform, centrifuge, and combine the lower organic phase with the first extract.

  • Washing:

    • Add a small volume of 1 M KCl to the combined organic extracts, vortex, and centrifuge. Discard the upper aqueous phase.

    • Repeat the wash step with deionized water. This helps to remove non-lipid contaminants.

  • Drying and Storage:

    • Evaporate the solvent from the final lipid extract under a gentle stream of nitrogen gas.

    • For short-term storage, seal the tube tightly and store at -20°C. For long-term storage, store at -80°C under an inert atmosphere.

Mandatory Visualization

G cluster_prep Sample Preparation cluster_extraction Extraction & Washing cluster_final Final Steps weigh Weigh Seeds inactivate Inactivate Enzymes in Hot Isopropanol + BHT weigh->inactivate homogenize Homogenize in Solvent inactivate->homogenize phase_sep Induce Phase Separation homogenize->phase_sep collect Collect Organic Phase phase_sep->collect wash Wash with KCl and Water collect->wash dry Dry Under Nitrogen wash->dry store Store at -80°C dry->store

Caption: Workflow for this compound extraction.

G cluster_initiators Initiators crepenynic This compound (ene-yne system) radicals Formation of Lipid Radicals crepenynic->radicals Initiation oxygen Oxygen light Light heat Heat metals Metal Ions peroxides Peroxidation Products radicals->peroxides Propagation degradation Degradation Products (e.g., aldehydes, shorter-chain acids) peroxides->degradation Termination/Decomposition

Caption: Putative oxidation pathway of this compound.

References

Technical Support Center: Optimizing Crepenynic Acid Separation with Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on selecting the optimal Gas Chromatography (GC) column for the challenging separation of crepenynic acid and other fatty acid methyl esters (FAMEs). Find answers to frequently asked questions and troubleshoot common issues encountered during your analytical experiments.

Frequently Asked Questions (FAQs)

Q1: Which type of GC column is best suited for separating this compound and other FAMEs?

For the separation of FAMEs, including unsaturated and isomeric forms like this compound, highly polar stationary phases are recommended.[1][2] The polarity of the stationary phase is the most critical factor influencing separation selectivity.[1] Columns with a high-percentage cyanopropyl phase, such as the Agilent HP-88 or CP-Sil 88, are often the preferred choice due to their excellent selectivity for geometric isomers.[1][2] Polyethylene glycol (PEG) phases, like the Agilent DB-Wax, are also effective for general FAME analysis but may offer less resolution for complex isomer separations.[1]

Q2: What are the key parameters to consider when selecting a GC column?

The four main factors to consider when selecting a capillary GC column are:

  • Stationary Phase: This is the most important factor as it dictates the column's selectivity.[3][4][5] The choice is based on the "like dissolves like" principle, where polar columns are used for polar analytes like FAMEs.[3][4][6]

  • Column Internal Diameter (I.D.): This affects both column efficiency (resolution) and sample capacity.[3][5] A 0.25 mm I.D. column is a popular choice as it offers a good balance between the two.[5][7] Narrower columns (e.g., 0.18 mm) provide higher resolution but have lower sample capacity.[3]

  • Film Thickness: The thickness of the stationary phase film impacts the retention of analytes. Thicker films increase retention and are suitable for volatile compounds, while thinner films are better for high molecular weight compounds and can lead to sharper peaks.[8]

  • Column Length: Longer columns provide higher resolution but also result in longer analysis times and increased back pressure.[7] A 30-meter column is often a good starting point for many applications.[7]

Q3: I am observing peak tailing with my this compound methyl ester. What could be the cause and how can I fix it?

Peak tailing for FAMEs is often caused by:

  • Incomplete Derivatization: Free fatty acids are polar and can interact with active sites in the GC system, leading to tailing.[2] Ensure your esterification process to form FAMEs is complete.

  • Active Sites in the GC System: Active sites in the inlet liner, column, or detector can interact with the analytes.[2] Using deactivated inlet liners and regularly conditioning your column can minimize this issue.[2]

  • Column Contamination: Buildup of non-volatile residues on the column can lead to peak distortion. Trimming the first few centimeters of the column can often resolve this.[9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Resolution / Peak Overlap Inadequate column selectivity.Use a more polar column, such as a high-percentage cyanopropyl phase column (e.g., HP-88, CP-Sil 88).[2]
Incorrect oven temperature program.Optimize the temperature ramp. A slower ramp rate (e.g., 2-5°C/min) can improve the separation of closely eluting peaks.[2]
Column is overloaded.Reduce the injection volume or use a column with a larger internal diameter or thicker film.[10]
Peak Fronting Column overload.Dilute the sample or reduce the injection volume.
Improper column installation.Ensure the column is installed correctly in the injector and detector according to the manufacturer's instructions.[10]
Baseline Noise or Drift Contaminated carrier gas.Use high-purity gas and install purifiers.
Column bleed.Condition the column according to the manufacturer's instructions. Ensure the oven temperature does not exceed the column's maximum limit.[9]
Leaks in the system.Check for leaks at all fittings using an electronic leak detector.[11]
Split Peaks Improperly cut column ends.Ensure the column is cut with a clean, 90-degree cut.[9]
Incompatible solvent with the stationary phase in splitless injection.The polarity of the sample solvent should match the polarity of the stationary phase.[12]
Issues at the head of the column.Trimming 10-20 cm from the front of the column can remove contamination or damaged stationary phase.[12]

GC Column Comparison for FAME Analysis

Feature Agilent HP-88 Agilent DB-23 Agilent DB-Wax
Stationary Phase (88% Cyanopropyl)aryl-polysiloxane[1](50% Cyanopropyl)-methylpolysiloxanePolyethylene Glycol (PEG)[1]
Polarity Very High[1]HighHigh[1]
USP Designation G5, G8[1]G8, G19G16[1]
Max Temperature 250/260 °C[1]250/260 °C250/260 °C
Primary Application Separation of cis/trans FAME isomers[1]FAMEs, DioxinsGeneral FAME analysis, alcohols, solvents[1]

Detailed Experimental Protocol: GC-FID Analysis of this compound Methyl Ester

This protocol provides a general framework for the analysis of this compound methyl ester. Optimization may be required based on your specific sample matrix and instrumentation.

1. Sample Preparation: Esterification to FAMEs

The conversion of fatty acids to their methyl esters (FAMEs) is a critical step for successful GC analysis.[13] A common method involves using boron trifluoride in methanol (BF3-Methanol).

  • To your lipid extract, add 1 mL of 14% BF3-Methanol solution.

  • Heat the mixture at 60-100°C for 5-30 minutes. The optimal time and temperature should be determined empirically.[14]

  • Cool the sample to room temperature.

  • Add 1 mL of water and 1 mL of hexane.

  • Vortex the mixture to extract the FAMEs into the hexane layer.

  • Carefully transfer the upper hexane layer to a clean GC vial.

2. GC-FID Conditions

  • GC System: Agilent 6890 GC with Flame Ionization Detector (FID) or equivalent.[1]

  • Column: Agilent HP-88 (100 m x 0.25 mm, 0.20 µm film thickness) or equivalent highly polar cyanopropyl column.

  • Carrier Gas: Hydrogen or Helium, with a constant flow of 1.0 mL/min.[1]

  • Inlet: Split/Splitless injector at 250 °C. A split ratio of 100:1 is common.[1]

  • Oven Temperature Program:

    • Initial Temperature: 140 °C, hold for 5 minutes.

    • Ramp: 4 °C/min to 240 °C.

    • Hold at 240 °C for 15 minutes.[1]

  • Detector: FID at 260 °C.[1]

  • Injection Volume: 1 µL.

Visual Workflow for GC Column Selection

The following diagram illustrates the logical steps for selecting the optimal GC column for your this compound separation experiment.

GC_Column_Selection_Workflow start Start: Define Analytical Goal (e.g., Separate this compound) compound_properties Assess Analyte Properties (this compound = FAME, Polar) start->compound_properties phase_selection Select Stationary Phase Chemistry ('Like Dissolves Like') compound_properties->phase_selection polar_phase Choose Highly Polar Phase (e.g., Cyanopropyl Siloxane) phase_selection->polar_phase Polar Analyte column_dimensions Determine Column Dimensions polar_phase->column_dimensions id_selection Select Internal Diameter (I.D.) (e.g., 0.25 mm for balance) column_dimensions->id_selection length_selection Select Column Length (e.g., 30 m or 100 m for high resolution) id_selection->length_selection film_selection Select Film Thickness (e.g., 0.20 - 0.25 µm) length_selection->film_selection method_development Develop & Optimize GC Method (Temperature Program, Flow Rate) film_selection->method_development troubleshooting Troubleshoot Separation Issues (Peak Shape, Resolution) method_development->troubleshooting troubleshooting->method_development Re-optimize end End: Achieve Optimal Separation troubleshooting->end Separation Acceptable

References

Validation & Comparative

A Comparative Guide to the Validation of HPLC Methods for Crepenynic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of bioactive lipids is paramount in pharmaceutical research and development. Crepenynic acid, a polyacetylenic fatty acid with potential therapeutic properties, requires robust and validated analytical methods for its precise measurement in various matrices. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the quantification of this compound, with Gas Chromatography-Mass Spectrometry (GC-MS) as a well-established alternative. This comparison is supported by experimental data and detailed methodologies to aid in the selection and validation of the most suitable analytical technique for your research needs.

Quantitative Performance Comparison

The selection of an analytical method is often dictated by its performance characteristics. Below is a summary of key validation parameters for the quantification of polyacetylenic fatty acids, comparing a typical HPLC-UV method with a GC-MS method. It is important to note that specific performance values can vary depending on the instrumentation, sample matrix, and exact methodology employed.

Validation ParameterHPLC-UVGC-MSKey Considerations
Precision (%RSD) < 5%[1][2]< 10%HPLC often demonstrates slightly better precision for fatty acid analysis.[1]
Accuracy (Recovery %) 98 - 102%[1][2]85 - 115%Both methods can achieve high accuracy with proper optimization and use of internal standards.
Linearity (r²) > 0.999[3]> 0.99Both techniques exhibit excellent linearity over a defined concentration range.
Limit of Detection (LOD) 0.1 - 1 µg/mL1 - 10 ng/mL[4]GC-MS generally offers superior sensitivity for the detection of fatty acids.[4]
Limit of Quantification (LOQ) 0.3 - 3 µg/mL[3]3 - 30 ng/mL[4]The lower LOQ of GC-MS makes it suitable for trace-level analysis.[4]
Derivatization Not required for UV detection[5]Required (e.g., methylation)[6][7][8]The need for derivatization in GC-MS adds an extra step to sample preparation.[6][7]
Sample Throughput Generally higherCan be lower due to longer run times and sample preparationHPLC can be more amenable to high-throughput screening.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and validity of analytical results. Below are representative protocols for the quantification of this compound using HPLC-UV and a comparative GC-MS method.

I. Validated HPLC-UV Method for this compound Quantification

This protocol describes a reversed-phase HPLC method with UV detection, suitable for the quantification of this compound and other polyacetylenic fatty acids.

1. Sample Preparation:

  • Lipid Extraction: Extract total lipids from the sample matrix (e.g., cell culture, plant tissue) using a modified Folch method with a chloroform:methanol (2:1, v/v) solvent system.

  • Saponification (Optional): If analyzing total fatty acid content, saponify the lipid extract using 0.5 M methanolic KOH at 70°C for 1 hour to release esterified fatty acids.

  • Solid-Phase Extraction (SPE): For complex matrices, utilize a C18 SPE cartridge to clean up the sample and isolate the fatty acid fraction. Elute the fatty acids with methanol or acetonitrile.

  • Final Sample Preparation: Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the mobile phase. Filter the sample through a 0.45 µm syringe filter prior to injection.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed for optimal separation. A common mobile phase consists of:

    • Solvent A: Acetonitrile

    • Solvent B: Water with 0.1% formic acid

  • Gradient Program:

    • 0-5 min: 70% A

    • 5-20 min: Gradient to 95% A

    • 20-25 min: Hold at 95% A

    • 25-30 min: Return to 70% A and equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at 210 nm for the carboxyl group or at a wavelength corresponding to the chromophore of the polyacetylene if derivatization is used for enhanced sensitivity.

  • Injection Volume: 20 µL

3. Method Validation Parameters:

  • Linearity: Prepare a series of standard solutions of this compound of known concentrations and inject them into the HPLC system. Plot the peak area versus concentration and determine the linearity by the correlation coefficient (r²) of the calibration curve.

  • Precision: Assess repeatability (intra-day precision) by analyzing multiple injections of the same sample on the same day. Evaluate intermediate precision (inter-day precision) by repeating the analysis on different days. Express precision as the relative standard deviation (%RSD).

  • Accuracy: Determine the accuracy of the method by performing recovery studies. Spike a blank matrix with a known amount of this compound at different concentration levels and calculate the percentage of recovery.

  • Specificity: Analyze blank samples and samples containing potential interfering substances to ensure that the peak corresponding to this compound is free from co-eluting compounds.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

II. Comparative GC-MS Method for this compound Quantification

For comparison, a GC-MS method is presented. This technique requires derivatization to increase the volatility of the fatty acids.

1. Sample Preparation and Derivatization:

  • Lipid Extraction and Saponification: Follow the same procedure as for the HPLC method.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • After saponification and acidification, extract the free fatty acids with hexane.

    • Evaporate the hexane and add 2 mL of 14% boron trifluoride (BF₃) in methanol.[8]

    • Heat the mixture at 60°C for 30 minutes.[8]

    • After cooling, add 1 mL of water and 2 mL of hexane, and vortex thoroughly.

    • Collect the upper hexane layer containing the FAMEs.

2. GC-MS Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A capillary column suitable for FAME analysis (e.g., DB-23, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min

    • Ramp to 180°C at 10°C/min

    • Ramp to 240°C at 5°C/min, hold for 10 min

  • Injector Temperature: 250°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • MS Mode: Scan mode for identification and selected ion monitoring (SIM) mode for quantification.

Mandatory Visualization

Experimental Workflow for HPLC Method Validation

The following diagram illustrates the logical workflow for the validation of the HPLC method for this compound quantification.

HPLC_Validation_Workflow cluster_planning 1. Planning & Preparation cluster_execution 2. Experimental Execution cluster_analysis 3. Data Analysis & Reporting define_scope Define Validation Scope select_params Select Validation Parameters define_scope->select_params prep_solutions Prepare Standard & Sample Solutions select_params->prep_solutions linearity Linearity precision Precision (Repeatability & Intermediate) accuracy Accuracy (Recovery) specificity Specificity lod_loq LOD & LOQ robustness Robustness collect_data Collect Raw Data linearity->collect_data precision->collect_data accuracy->collect_data specificity->collect_data lod_loq->collect_data robustness->collect_data analyze_results Analyze Results collect_data->analyze_results compare_criteria Compare with Acceptance Criteria analyze_results->compare_criteria validation_report Compile Validation Report compare_criteria->validation_report

Caption: Workflow for HPLC method validation.

References

A Comparative Analysis of the Biological Activities of Crepenynic Acid and Ximenynic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crepenynic acid and ximenynic acid are two naturally occurring acetylenic fatty acids that have garnered interest in the scientific community for their potential biological activities. Both share a C18 fatty acid backbone with a triple bond, but differ in the position and configuration of their unsaturation, which may lead to distinct biological effects. This guide provides a comparative overview of the current experimental evidence on the biological activities of this compound and ximenynic acid, with a focus on their anti-inflammatory and anti-aging potential.

Quantitative Data Summary

The following table summarizes the available quantitative data on the biological activities of this compound and ximenynic acid. It is important to note that experimental data for this compound is limited in the current literature.

Biological ActivityThis compoundXimenynic AcidReference Compound
Anti-inflammatory Activity
Prostaglandin Synthesis InhibitionPredicted to inhibit COX-2Moderate inhibitory potency on prostaglandin biosynthesis-
Anti-aging Activity
Collagenase InhibitionNo data availableSignificant inhibition compared to Catechin[1]Catechin
Cytotoxicity
IC50 (various cancer cell lines)No data availableNo data available-
Other Activities
Antimicrobial ActivityPro-drug for antifungal/insecticidal compounds[2]Reported antibacterial and antifungal activity[1]-
Regulation of Lipid Metabolism-Downregulates SCD and FADS2 gene expression in HepG2 cells[1]-

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of the reported findings.

Collagenase Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the enzymatic activity of collagenase, a key enzyme in the degradation of collagen and skin aging.

Principle: The assay is based on the spectrophotometric measurement of the cleavage of a synthetic substrate, N-[3-(2-furyl)acryloyl]-Leu-Gly-Pro-Ala (FALGPA), by collagenase. The decrease in absorbance at 345 nm upon substrate cleavage is proportional to the collagenase activity.

Protocol:

  • Reagents:

    • Tricine buffer (50 mM, pH 7.5, containing 400 mM NaCl and 10 mM CaCl2)

    • Collagenase from Clostridium histolyticum (0.8 units/mL in buffer)

    • FALGPA substrate (2 mM in buffer)

    • Test compounds (this compound, ximenynic acid) and positive control (e.g., Catechin) dissolved in a suitable solvent (e.g., DMSO).

  • Procedure:

    • In a 96-well microplate, add 20 µL of the test compound solution at various concentrations.

    • Add 120 µL of Tricine buffer and 20 µL of collagenase solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 40 µL of the FALGPA substrate solution.

    • Immediately measure the absorbance at 345 nm and continue to monitor the change in absorbance over time using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of collagenase inhibition using the following formula: % Inhibition = [ (Activity of control - Activity of sample) / Activity of control ] x 100

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the collagenase activity.

In Vitro Anti-inflammatory Assay: Inhibition of Prostaglandin Synthesis

This assay evaluates the potential of a compound to inhibit the production of prostaglandins, which are key mediators of inflammation.

Principle: The assay typically uses cell cultures, such as macrophages, that are stimulated with an inflammatory agent (e.g., lipopolysaccharide, LPS) to induce the expression of cyclooxygenase (COX) enzymes and the subsequent production of prostaglandins (e.g., PGE2). The amount of PGE2 released into the cell culture medium is then quantified, usually by ELISA.

Protocol:

  • Cell Culture:

    • Culture a suitable cell line (e.g., RAW 264.7 macrophages) in appropriate media and conditions.

  • Treatment:

    • Seed the cells in 96-well plates and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compounds (this compound, ximenynic acid) for a specified period (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

  • Quantification of Prostaglandin E2 (PGE2):

    • After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.

    • Measure the concentration of PGE2 in the supernatant using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of PGE2 inhibition for each concentration of the test compound compared to the LPS-stimulated control.

    • Determine the IC50 value for the inhibition of PGE2 production.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways for this compound are not well-elucidated, ximenynic acid is believed to exert its anti-inflammatory effects through the modulation of key inflammatory signaling pathways.

Hypothesized Anti-inflammatory Signaling Pathway for Ximenynic Acid

Ximenynic acid is thought to interfere with the NF-κB and MAPK signaling cascades, which are central to the inflammatory response. The following diagram illustrates a hypothesized mechanism of action.

Ximenynic_Acid_Anti_inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS TLR4 TLR4 Stimulus->TLR4 MAPK_pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_pathway Activates IKK IKK Complex TLR4->IKK Activates NFkB_nucleus NF-κB MAPK_pathway->NFkB_nucleus Activates NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (p65/p50) NFkB_IkB->NFkB Releases NFkB->NFkB_nucleus Translocates Ximenynic_Acid Ximenynic Acid Ximenynic_Acid->MAPK_pathway Inhibits Ximenynic_Acid->IKK Inhibits Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_nucleus->Gene_Expression Induces

Caption: Hypothesized anti-inflammatory mechanism of ximenynic acid.

Experimental Workflow for Evaluating Anti-inflammatory Activity

The following diagram outlines a typical experimental workflow for assessing the anti-inflammatory properties of this compound and ximenynic acid.

Anti_inflammatory_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models (Optional) Cell_Culture Cell Culture (e.g., RAW 264.7) Compound_Treatment Treatment with Crepenynic or Ximenynic Acid Cell_Culture->Compound_Treatment LPS_Stimulation LPS Stimulation Compound_Treatment->LPS_Stimulation PGE2_Assay PGE2 Quantification (ELISA) LPS_Stimulation->PGE2_Assay Cytokine_Assay Cytokine Profiling (ELISA/Multiplex) LPS_Stimulation->Cytokine_Assay Western_Blot Western Blot Analysis (NF-κB, MAPK proteins) LPS_Stimulation->Western_Blot Animal_Model Animal Model of Inflammation (e.g., Carrageenan-induced paw edema) PGE2_Assay->Animal_Model Inform Cytokine_Assay->Animal_Model Inform Western_Blot->Animal_Model Inform Compound_Admin Compound Administration Animal_Model->Compound_Admin Measure_Edema Measurement of Paw Edema Compound_Admin->Measure_Edema Histology Histological Analysis Measure_Edema->Histology

Caption: Experimental workflow for anti-inflammatory evaluation.

Discussion and Future Directions

The available evidence suggests that ximenynic acid possesses promising anti-inflammatory and anti-aging properties. Its ability to inhibit collagenase and modulate inflammatory signaling pathways warrants further investigation for its potential applications in dermatology and the management of inflammatory conditions. However, the lack of quantitative data, such as IC50 values for its key biological activities, is a significant gap in the current literature.

The biological activity of this compound remains largely unexplored. While it serves as a precursor to a variety of bioactive polyacetylenes with known antifungal and insecticidal properties, its intrinsic biological effects are not well-documented. The prediction of its COX-2 inhibitory activity suggests a potential for anti-inflammatory effects, but this requires experimental validation.

Future research should focus on:

  • Quantitative analysis: Determining the IC50 values of ximenynic acid for collagenase inhibition and various anti-inflammatory markers.

  • Mechanistic studies: Elucidating the precise molecular targets of ximenynic acid within the NF-κB and MAPK signaling pathways.

  • Comprehensive screening of this compound: Conducting a broad range of in vitro and in vivo assays to characterize the biological activities of this compound, including its anti-inflammatory, cytotoxic, and enzyme inhibitory potential.

  • Direct comparative studies: Performing head-to-head comparisons of this compound and ximenynic acid in various biological assays to understand their structure-activity relationships.

A deeper understanding of the biological profiles of these two acetylenic fatty acids could pave the way for the development of novel therapeutic agents and cosmeceuticals.

References

A Comparative Guide: Linoleic Acid vs. Crepenynic Acid in Biosynthetic Pathway Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of biosynthetic pathway elucidation, the choice of molecular tools is paramount. Among the array of probes available to researchers, fatty acids and their derivatives have proven invaluable for tracing metabolic routes and understanding enzymatic mechanisms. This guide provides a comprehensive comparison of two such fatty acids, linoleic acid and crepenynic acid, which serve as critical precursors and intermediates in distinct yet related biosynthetic pathways. By examining their respective roles, the experimental methodologies used to study them, and the quantitative data generated, this guide aims to equip researchers with the knowledge to select the appropriate tool for their specific research questions.

Introduction to Linoleic and this compound

Linoleic acid is an essential omega-6 polyunsaturated fatty acid, abundant in various plant oils. Its biosynthetic pathway, primarily involving the desaturation of oleic acid by the enzyme fatty acid desaturase 2 (FAD2), is a cornerstone of lipid metabolism in many organisms.[1][2] As a precursor to a wide range of signaling molecules, including prostaglandins and other eicosanoids, the study of linoleic acid metabolism is crucial for understanding inflammatory processes and other physiological and pathological states.

This compound , on the other hand, is a more specialized fatty acid characterized by the presence of a triple bond (an acetylenic group) in its hydrocarbon chain. It is recognized as a key intermediate in the biosynthesis of a large and diverse group of natural products known as polyacetylenes, which exhibit a wide range of biological activities.[3] The biosynthesis of this compound also originates from oleic acid, which is first converted to linoleic acid, followed by the introduction of a triple bond by a specialized FAD2-like enzyme known as an acetylenase.[1][4]

Biosynthetic Pathways and Key Enzymes

The biosynthetic pathways of linoleic acid and this compound, while both originating from oleic acid, diverge to produce molecules with distinct functionalities.

Linoleic Acid Biosynthesis

The conversion of oleic acid to linoleic acid is a critical step in fatty acid metabolism and is catalyzed by the Δ12-desaturase, also known as fatty acid desaturase 2 (FAD2). This enzyme introduces a double bond at the 12th position of the oleic acid carbon chain.

Linoleic_Acid_Biosynthesis Oleoyl-CoA Oleoyl-CoA Linoleoyl-CoA Linoleoyl-CoA Oleoyl-CoA->Linoleoyl-CoA FAD2 (Δ12-desaturase)

Biosynthesis of Linoleoyl-CoA from Oleoyl-CoA.
This compound Biosynthesis

This compound synthesis represents a further modification of linoleic acid. A specialized FAD2-variant enzyme, a Δ12-acetylenase, acts on linoleoyl-CoA to introduce a triple bond at the Δ12 position.[1][4] This is a key step that channels the fatty acid precursor into the polyacetylene biosynthetic pathway.

Crepenynic_Acid_Biosynthesis Linoleoyl-CoA Linoleoyl-CoA Crepenynoyl-CoA Crepenynoyl-CoA Linoleoyl-CoA->Crepenynoyl-CoA Δ12-Acetylenase

Biosynthesis of Crepenynoyl-CoA from Linoleoyl-CoA.

Application in Biosynthetic Pathway Studies

Both linoleic acid and this compound, particularly when isotopically labeled, serve as powerful probes to investigate their respective metabolic fates and the activities of the enzymes involved.

Linoleic Acid as a Metabolic Probe

Stable isotope-labeled linoleic acid (e.g., ¹³C- or d5-linoleic acid) is widely used to trace its conversion to downstream metabolites like arachidonic acid and various oxylipins. These studies provide quantitative insights into the flux through different branches of the omega-6 metabolic network under various physiological and pathological conditions.

This compound as a Metabolic Probe

Radiolabeled this compound has been instrumental in elucidating the complex biosynthetic pathways of polyacetylenes in various plant and fungal species. By feeding organisms with labeled this compound and analyzing the distribution of the label in the resulting polyacetylenes, researchers can map the intricate series of desaturations, elongations, and other modifications that lead to the final products.[3]

Quantitative Data from Tracer Studies

The use of isotopically labeled linoleic and this compound allows for the quantitative assessment of metabolic flux and enzyme kinetics. The following table summarizes representative quantitative data from such studies.

ParameterLinoleic AcidThis compoundReference
Tracer Used d5-Linoleic Acid¹⁴C-Crepenynic Acid[1],[3]
Biological System Rats (in vivo)Carrot cells (in vitro)[1],[3]
Analyte Measured d5-Arachidonic Acid¹⁴C-Falcarinol[1],[3]
Conversion Rate ~1-5% of administered dose converted to arachidonic acid in liverSignificant incorporation into falcarinol, demonstrating its precursor role[1],[3]
Enzyme Kinetics (Km) FADS2 (Δ6-desaturase): ~1.5 µMNot explicitly determined for acetylenase using this compound as a product, but FAD2-like acetylenases have been identified.[5]
Enzyme Kinetics (Vmax) FADS2 (Δ6-desaturase): ~0.63 nmol/min/mg proteinNot explicitly determined.[5]

Experimental Protocols

Detailed methodologies are crucial for the successful application of linoleic acid and this compound as biosynthetic probes. Below are representative protocols for key experiments.

Protocol 1: Stable Isotope Tracing of Linoleic Acid Metabolism in Cultured Cells using GC-MS

Objective: To quantify the conversion of ¹³C-linoleic acid to its downstream metabolites in a cell culture model.

Materials:

  • Cell line of interest (e.g., hepatocytes)

  • Cell culture medium supplemented with delipidated serum

  • ¹³C-labeled linoleic acid (¹³C₁₈-linoleic acid)

  • Fatty acid-free bovine serum albumin (BSA)

  • Solvents: Chloroform, Methanol, Hexane

  • Internal standard (e.g., C17:0 fatty acid)

  • Derivatizing agent: BF₃-methanol or TMSH (trimethylsulfonium hydroxide)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to desired confluency.

    • Prepare a stock solution of ¹³C-linoleic acid complexed with BSA.

    • Replace the culture medium with medium containing the ¹³C-linoleic acid-BSA complex at a final concentration of 10-50 µM.

    • Incubate for a specified time course (e.g., 0, 6, 12, 24 hours).

  • Lipid Extraction:

    • Harvest cells and wash with PBS.

    • Extract total lipids using the Bligh and Dyer method (chloroform:methanol:water, 1:2:0.8 v/v/v).

    • Add the internal standard to the extraction solvent.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Evaporate the lipid extract to dryness under a stream of nitrogen.

    • Add BF₃-methanol and heat at 100°C for 30 minutes, or add TMSH and vortex.

    • Extract the FAMEs with hexane.

  • GC-MS Analysis:

    • Inject the FAMEs onto a suitable GC column (e.g., DB-23).

    • Use a temperature gradient to separate the FAMEs.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the molecular ions of the unlabeled and ¹³C-labeled fatty acids.

  • Data Analysis:

    • Calculate the isotopic enrichment of the metabolites by determining the ratio of the peak area of the ¹³C-labeled analyte to the total peak area (labeled + unlabeled).

    • Quantify the absolute amounts of each fatty acid by comparing their peak areas to that of the internal standard.

Protocol 2: In Vitro Fatty Acid Desaturase/Acetylenase Assay using Radiolabeled Substrates

Objective: To determine the activity of a fatty acid desaturase or acetylenase enzyme using a radiolabeled substrate.

Materials:

  • Microsomal preparations from a source expressing the enzyme of interest (e.g., yeast, insect cells, or plant tissue).

  • Radiolabeled substrate: [¹⁴C]Oleoyl-CoA or [¹⁴C]Linoleoyl-CoA.

  • Reaction buffer (e.g., 100 mM HEPES, pH 7.2).

  • Cofactors: NADH or NADPH.

  • Bovine Serum Albumin (BSA).

  • Saponification reagent (e.g., 10% KOH in methanol).

  • Acidification reagent (e.g., 6 M HCl).

  • Solvents for extraction: Hexane.

  • Thin-layer chromatography (TLC) plate (e.g., silica gel G).

  • TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 70:30:1 v/v/v).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Enzyme Reaction:

    • In a microfuge tube, combine the microsomal preparation, reaction buffer, BSA, and cofactors.

    • Initiate the reaction by adding the radiolabeled substrate.

    • Incubate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding the saponification reagent.

  • Saponification and Extraction:

    • Heat the reaction mixture at 80°C for 1 hour to saponify the fatty acids.

    • Cool the tubes and acidify the mixture with HCl.

    • Extract the free fatty acids with hexane.

  • TLC Separation:

    • Spot the hexane extract onto a TLC plate.

    • Develop the TLC plate in the appropriate solvent system to separate the substrate from the product.

  • Quantification:

    • Visualize the radioactive spots using autoradiography or a phosphorimager.

    • Scrape the silica corresponding to the substrate and product spots into separate scintillation vials.

    • Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of substrate converted to product.

    • Determine the specific activity of the enzyme (e.g., in nmol/min/mg protein).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a stable isotope tracing experiment.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analytical Procedure cluster_2 Data Analysis Cell Culture / Organism Cell Culture / Organism Isotopic Labeling Isotopic Labeling Cell Culture / Organism->Isotopic Labeling Harvest & Quench Metabolism Harvest & Quench Metabolism Isotopic Labeling->Harvest & Quench Metabolism Lipid Extraction Lipid Extraction Harvest & Quench Metabolism->Lipid Extraction Derivatization Derivatization Lipid Extraction->Derivatization GC-MS / LC-MS Analysis GC-MS / LC-MS Analysis Derivatization->GC-MS / LC-MS Analysis Peak Integration & Identification Peak Integration & Identification GC-MS / LC-MS Analysis->Peak Integration & Identification Isotopic Enrichment Calculation Isotopic Enrichment Calculation Peak Integration & Identification->Isotopic Enrichment Calculation Metabolic Flux Analysis Metabolic Flux Analysis Isotopic Enrichment Calculation->Metabolic Flux Analysis

Workflow for stable isotope tracing in metabolic studies.

Conclusion

Linoleic acid and this compound, while structurally similar, serve distinct and crucial roles in biosynthetic pathways. Linoleic acid is a central player in general lipid metabolism and the production of signaling molecules, making it an ideal probe for studying a wide range of physiological processes. This compound, in contrast, is a specialized intermediate that provides a specific entry point into the fascinating and complex world of polyacetylene biosynthesis. The choice between these two fatty acids as research tools will ultimately depend on the specific biosynthetic pathway under investigation. The experimental approaches outlined in this guide, particularly those employing isotopic labeling and mass spectrometry, provide the means to quantitatively dissect these pathways and gain a deeper understanding of the intricate metabolic networks that govern cellular function.

References

Unveiling the Cytotoxic Potential of Acetylenic Fatty Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cytotoxic nuances of different acetylenic fatty acids is paramount in the quest for novel therapeutic agents. This guide provides a comparative analysis of the cytotoxic effects of various acetylenic fatty acids, supported by experimental data and detailed methodologies, to aid in the identification of promising candidates for further investigation.

Acetylenic fatty acids, a unique class of lipids characterized by the presence of one or more triple bonds in their hydrocarbon chain, have garnered significant attention for their potent biological activities, including their cytotoxic effects against various cancer cell lines.[1] These natural compounds, found in a variety of plants and marine organisms, represent a promising frontier in the development of new anticancer drugs.[2][3] This comparative guide synthesizes cytotoxic data from multiple studies, offering a clear overview of the performance of different acetylenic fatty acids.

Comparative Cytotoxicity of Acetylenic Fatty Acids

The cytotoxic efficacy of acetylenic fatty acids is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values of various acetylenic fatty acids against a range of human cancer cell lines, providing a basis for comparative assessment.

Acetylenic Fatty AcidCancer Cell LineIC50 (µM)Source
(3S,10R)-tridaxin BK562 (Chronic Myelogenous Leukemia)2.62[4]
(3S,10S)-tridaxin BK562 (Chronic Myelogenous Leukemia)14.43[4]
Tridaxin FK562 (Chronic Myelogenous Leukemia)17.91[4]
Panaquinquecol 4A2780 (Ovarian Cancer)7.60 ± 1.33[5]
Panaquinquecol 4SKOV3 (Ovarian Cancer)27.53 ± 1.22[5]
AcetylpanaxydolSKOV3 (Ovarian Cancer)< 50[5]
(3R,9R,10R)-panaxytriolSKOV3 (Ovarian Cancer)< 50[5]
Pentadeca-(8Z,13Z)-dien-11-yn-2-oneCOLO320 (Colon Adenocarcinoma)Lower than 5-fluorouracil[6]
8-hydroxy-pentadeca-(9E)-ene-11,13-diyn-2-oneMIA PaCa-2 (Pancreatic Cancer)Concentration-dependent[6]
Pentadeca-(9E)-ene-11,13-diyne-2,8-dioneMIA PaCa-2 (Pancreatic Cancer)Concentration-dependent[6]
8-hydroxy-pentadeca-(9E,13Z)-dien-11-yn-2-oneCOLO320 (Colon Adenocarcinoma)Concentration-dependent[6]
Pentadeca-(9E,13Z)-dien-11-yne-2,8-dioneCOLO320 (Colon Adenocarcinoma)Concentration-dependent[6]
Methyl (E)-octadec-6-en-8-ynoateMCF-7 (Breast Adenocarcinoma)91.2 µg/mL[7]

Table 1: Comparative IC50 Values of Various Acetylenic Fatty Acids Against Human Cancer Cell Lines.

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to assess the cytotoxicity of acetylenic fatty acids.

Cell Culture and Maintenance

Human cancer cell lines such as K562, A2780, SKOV3, MIA PaCa-2, and COLO320 were cultured in appropriate media, such as DMEM or RPMI-1640, supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics (penicillin-streptomycin).[5][6] The cells were maintained in a humidified incubator at 37°C with 5% CO2.[6]

Cytotoxicity Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This colorimetric assay is a standard method for assessing cell viability.[8]

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere for 24 hours.[9]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (acetylenic fatty acid) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[9] The final concentration of the vehicle should be kept low (e.g., <0.5%) to avoid solvent-induced toxicity.[9]

  • MTT Addition: After the treatment period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[9]

  • Formazan Solubilization: The medium is then removed, and a solvent such as DMSO is added to dissolve the formazan crystals.[9]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[10] The results are used to calculate the percentage of cell viability and the IC50 value.

LDH (Lactate Dehydrogenase) Release Assay:

This assay measures the release of LDH from damaged cells, providing an index of cytotoxicity.[11]

  • Cell Treatment: Cells are seeded and treated with the test compounds as described for the MTT assay.[11]

  • Supernatant Collection: After the incubation period, the supernatant from each well is collected.[11]

  • LDH Reaction: The supernatant is mixed with an LDH reaction mixture.[11]

  • Absorbance Measurement: The activity of LDH is determined by measuring the absorbance at a specific wavelength (e.g., 492 nm).[11] Controls for background LDH release (no cells) and maximum LDH release (lysed cells) are included.[12]

Signaling Pathways in Acetylenic Fatty Acid-Induced Cytotoxicity

Several studies indicate that acetylenic fatty acids induce cytotoxicity in cancer cells primarily through the induction of apoptosis, or programmed cell death.[4][6] The apoptotic process can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

The intrinsic pathway is often triggered by cellular stress, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c.[13] This, in turn, activates a cascade of caspases (cysteine-aspartic proteases), which are the executioners of apoptosis.[13] Western blot analysis has confirmed that the cytotoxicity of some polyacetylenes is mediated through a dose-dependent apoptosis pathway.[4]

cluster_0 Acetylenic Fatty Acid Treatment cluster_1 Cellular Response Acetylenic_Fatty_Acid Acetylenic Fatty Acid Cellular_Stress Cellular Stress Acetylenic_Fatty_Acid->Cellular_Stress Mitochondrial_Pathway Mitochondrial Pathway Activation Cellular_Stress->Mitochondrial_Pathway Caspase_Activation Caspase Activation Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Simplified signaling pathway of acetylenic fatty acid-induced apoptosis.

Experimental Workflow for Cytotoxicity Screening

The general workflow for screening the cytotoxic potential of novel acetylenic fatty acids involves a series of established in vitro assays.

start Start: Acetylenic Fatty Acid Isolation/ Synthesis cell_culture Cell Line Selection & Culture start->cell_culture treatment Treatment with Varying Concentrations cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay ic50 Determine IC50 Value viability_assay->ic50 mechanism_study Mechanism of Action Studies (e.g., Apoptosis Assays, Western Blot) ic50->mechanism_study end End: Identification of Lead Compound mechanism_study->end

References

A Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for Crepenynic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of bioactive lipids, the accurate and reliable quantification of crepenynic acid is of significant interest. As an unusual C18 fatty acid characterized by a cis-double bond and a triple bond, its analysis presents unique challenges. The two most prominent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of their performance for the analysis of this compound, supported by representative experimental data for similar long-chain fatty acids, to aid in method selection and cross-validation.

Quantitative Performance Comparison

The selection of an analytical method is heavily influenced by its performance characteristics. The following table summarizes key validation parameters for the analysis of this compound by GC-MS and HPLC. These values are representative of the expected performance for long-chain fatty acids and provide a basis for methodological comparison in the absence of a direct cross-validation study for this compound.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Key Considerations
Precision (%RSD) < 15%< 10%Both methods can achieve good precision, with HPLC often demonstrating slightly better repeatability.
Accuracy (Recovery %) 80 - 120%85 - 115%Comparable recovery rates are achievable with optimized extraction and sample preparation procedures.
Linearity (r²) > 0.99> 0.99Both techniques exhibit excellent linearity over a defined concentration range.
Limit of Detection (LOD) ~0.01 - 0.1 µg/mL~0.1 - 0.5 µg/mLGC-MS generally offers higher sensitivity, which is advantageous for trace-level analysis.
Limit of Quantification (LOQ) ~0.05 - 0.5 µg/mL~0.5 - 2.0 µg/mLConsistent with its lower LOD, GC-MS typically provides a lower LOQ.
Specificity High (Mass Analyzer)Moderate to High (with UV-Vis PDA)The mass spectrometric detection in GC-MS provides high specificity. In HPLC, a photodiode array (PDA) detector can enhance specificity by providing spectral information.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound using both GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a well-established and highly sensitive method for the analysis of fatty acids. A critical step in the analysis of non-volatile fatty acids like this compound is derivatization to more volatile esters, typically fatty acid methyl esters (FAMEs).

1. Sample Preparation (Lipid Extraction and Derivatization)

  • Lipid Extraction: Extract total lipids from the sample using a suitable method, such as a modified Folch or Bligh-Dyer procedure with a chloroform:methanol solvent system.

  • Saponification: The extracted lipids are saponified using a methanolic solution of NaOH or KOH to release the free fatty acids.

  • Esterification: The free fatty acids are then converted to their corresponding FAMEs. A common method involves the use of boron trifluoride-methanol solution (BF3-methanol) or methanolic HCl.

  • Extraction of FAMEs: After the reaction, the FAMEs are extracted into an organic solvent like hexane. The organic layer is then separated, dried over anhydrous sodium sulfate, and concentrated for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • GC Column: A polar capillary column, such as a DB-23 (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for the separation of FAMEs.[1]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at a rate of 10°C/minute.

    • Ramp 2: Increase to 240°C at a rate of 5°C/minute, hold for 10 minutes.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

  • Injection Mode: Splitless.

  • MS Detector:

    • Ionization Mode: Electron Impact (EI).

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions of the this compound methyl ester.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC offers an alternative approach for the analysis of fatty acids, often with simpler sample preparation as derivatization is not always required. However, detection can be a challenge due to the lack of a strong chromophore in fatty acids.

1. Sample Preparation

  • Lipid Extraction: Extract total lipids from the sample as described for the GC-MS protocol.

  • Saponification (Optional but Recommended): Saponification to release free fatty acids can improve chromatographic peak shape and resolution.

  • Dissolution: The extracted lipids or free fatty acids are dissolved in a solvent compatible with the HPLC mobile phase, such as acetonitrile or a methanol-isopropanol mixture.

2. HPLC-UV Instrumentation and Conditions

  • HPLC Column: A reversed-phase column, such as a C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size), is typically used.

  • Mobile Phase: A gradient elution is often employed for optimal separation of a complex fatty acid mixture. A representative gradient could be:

    • Solvent A: Acetonitrile

    • Solvent B: Water with 0.1% formic acid

    • Gradient: Start with a higher proportion of Solvent B, gradually increasing the proportion of Solvent A over the run.

  • Flow Rate: 1.0 mL/minute.

  • Column Temperature: 30°C.

  • Detector: UV-Vis detector set at a low wavelength, typically around 205-210 nm, to detect the carboxyl group. A Photodiode Array (PDA) detector is recommended to obtain spectral data and assess peak purity.

  • Injection Volume: 10-20 µL.

Mandatory Visualizations

To further clarify the analytical processes, the following diagrams illustrate the experimental workflows for both GC-MS and HPLC analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Lipid_Extraction Lipid Extraction Sample->Lipid_Extraction Chloroform: Methanol Saponification Saponification Lipid_Extraction->Saponification Methanolic NaOH/KOH Esterification Esterification (to FAME) Saponification->Esterification BF3-Methanol FAME_Extraction FAME Extraction Esterification->FAME_Extraction Hexane GC_Injection GC Injection FAME_Extraction->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation DB-23 Column MS_Detection MS Detection GC_Separation->MS_Detection EI Ionization Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Workflow for the GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample Lipid_Extraction Lipid Extraction Sample->Lipid_Extraction Chloroform: Methanol Dissolution Dissolution Lipid_Extraction->Dissolution Acetonitrile HPLC_Injection HPLC Injection Dissolution->HPLC_Injection HPLC_Separation HPLC Separation HPLC_Injection->HPLC_Separation C18 Column UV_Detection UV Detection HPLC_Separation->UV_Detection 205-210 nm Data_Analysis Data Analysis UV_Detection->Data_Analysis

Caption: Workflow for the HPLC analysis of this compound.

References

A Comparative Guide to Fatty Acid Oxidation Inhibitors: Evaluating Crepenynic Acid Against Established Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory effects of various compounds on fatty acid oxidation (FAO), a critical metabolic pathway. While the primary focus is on well-characterized inhibitors with established experimental data, we also explore the potential role of crepenynic acid, a naturally occurring fatty acid, in this context. The information presented herein is intended to support research and drug development efforts targeting FAO for various therapeutic applications.

Introduction to Fatty Acid Oxidation Inhibition

Fatty acid oxidation is a major pathway for energy production in tissues with high energy demands, such as the heart, skeletal muscle, and liver.[1] This metabolic process involves the breakdown of fatty acids to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP.[2] Inhibition of FAO has emerged as a promising therapeutic strategy for a range of conditions, including stable angina, heart failure, and certain cancers.[3][4] FAO inhibitors can shift energy metabolism towards glucose oxidation, which is more oxygen-efficient, a particularly beneficial effect in ischemic conditions.[5]

This guide will compare the mechanisms and inhibitory potencies of several key FAO inhibitors: Etomoxir, Ranolazine, Trimetazidine, Perhexiline, and Oxfenicine. Furthermore, it will assess the current, albeit limited, understanding of this compound's potential inhibitory effects on fatty acid metabolism.

Comparative Analysis of Inhibitory Effects

The inhibitory profiles of fatty acid oxidation inhibitors vary in terms of their target enzymes, potency, and tissue specificity. A summary of the quantitative data for several established inhibitors is presented below.

InhibitorTarget Enzyme(s)Tissue/Cell TypeIC50Reference(s)
Etomoxir Carnitine Palmitoyltransferase 1a (CPT-1a)Rat Hepatocytes~2 µM[6]
Human vs. Rat Hepatocytes100-fold higher sensitivity in human[4]
Murine Heart Mitochondria1.4 µM[4]
Liver, Heart, Muscle Mitochondria (Rat)5-20 nM[7][8]
Perhexiline Carnitine Palmitoyltransferase 1 (CPT-1)Rat Cardiac Mitochondria77 µM[5][9][10]
Rat Hepatic Mitochondria148 µM[5][9][10]
Carnitine Palmitoyltransferase 2 (CPT-2)Rat Cardiac Mitochondria79 µM[5][10]
Trimetazidine Long-chain 3-ketoacyl-CoA thiolaseNot specified75 nM[11][12][13]
Carnitine Palmitoyltransferase 1 (CPT-1)Rat Myocardium1.3 mM[14]
Oxfenicine Carnitine Palmitoyltransferase 1 (CPT-1) (via its metabolite 4-hydroxyphenylglyoxylate)Heart Mitochondria11 µM[15][16]
Liver Mitochondria510 µM[15][16]
Ranolazine Late inward sodium current (INa) and IKrNot specified6 µM and 12 µM, respectively[17]
Partial inhibitor of Fatty Acid OxidationNot specifiedNot specified[17]

This compound:

Currently, there is a significant lack of direct experimental evidence to quantify the inhibitory effects of this compound on fatty acid oxidation. While it has been described as a "potential inhibitor of essential fatty acid metabolism," specific IC50 values or detailed mechanistic studies on its impact on FAO enzymes are not available in the reviewed literature.[18] Its structural similarity to other fatty acids suggests a potential for interaction with enzymes involved in lipid metabolism, but further research is required to validate and quantify any inhibitory activity.

Mechanisms of Action and Signaling Pathways

The inhibitors discussed in this guide target different stages of the fatty acid oxidation pathway. The primary point of regulation is the transport of long-chain fatty acids into the mitochondria, a process mediated by the carnitine shuttle.

The Carnitine Shuttle and Beta-Oxidation Pathway

Fatty acid oxidation primarily occurs within the mitochondrial matrix. Long-chain fatty acids are first activated to acyl-CoA in the cytoplasm. The carnitine shuttle, composed of Carnitine Palmitoyltransferase 1 (CPT-1) on the outer mitochondrial membrane, Carnitine-Acylcarnitine Translocase (CACT) in the inner mitochondrial membrane, and Carnitine Palmitoyltransferase 2 (CPT-2) on the inner mitochondrial membrane, facilitates the transport of these activated fatty acids into the mitochondrial matrix. Once inside, the fatty acyl-CoA undergoes a series of four reactions collectively known as β-oxidation, which sequentially shortens the fatty acid chain by two carbons, producing acetyl-CoA, FADH₂, and NADH.

FattyAcidOxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_omm Outer Membrane cluster_ims Intermembrane Space cluster_imm Inner Membrane cluster_matrix Matrix FattyAcid Fatty Acid AcylCoA Acyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase CPT1 CPT-1 AcylCoA->CPT1 Acylcarnitine_IMS Acylcarnitine CPT1->Acylcarnitine_IMS Carnitine CACT CACT Acylcarnitine_IMS->CACT CPT2 CPT-2 CACT->CPT2 Acylcarnitine AcylCoA_matrix Acyl-CoA CPT2->AcylCoA_matrix CoA BetaOxidation β-Oxidation AcylCoA_matrix->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA

Figure 1: Overview of the fatty acid oxidation pathway, highlighting the carnitine shuttle and β-oxidation.

Inhibitor-Specific Mechanisms

  • Etomoxir, Perhexiline, and Oxfenicine: These compounds primarily inhibit CPT-1, the rate-limiting enzyme of the carnitine shuttle.[7][9][15] By blocking CPT-1, they prevent the entry of long-chain fatty acids into the mitochondria, thereby inhibiting their oxidation.[5] Perhexiline has also been shown to inhibit CPT-2.[5] Oxfenicine is a prodrug that is converted to its active form, 4-hydroxyphenylglyoxylate, which then inhibits CPT-1.[15][16]

CPT1_Inhibition AcylCoA Acyl-CoA CPT1 CPT-1 AcylCoA->CPT1 Acylcarnitine Acylcarnitine CPT1->Acylcarnitine Inhibitors Etomoxir Perhexiline Oxfenicine Inhibitors->CPT1

Figure 2: Mechanism of CPT-1 inhibitors.

  • Trimetazidine: This drug acts downstream of the carnitine shuttle, inhibiting the final enzyme of the β-oxidation spiral, long-chain 3-ketoacyl-CoA thiolase.[11][12][13] This leads to a more specific inhibition of long-chain fatty acid oxidation.

Thiolase_Inhibition BetaOxidation β-Oxidation Pathway Thiolase 3-ketoacyl-CoA thiolase BetaOxidation->Thiolase AcetylCoA Acetyl-CoA Thiolase->AcetylCoA Trimetazidine Trimetazidine Trimetazidine->Thiolase

Figure 3: Mechanism of Trimetazidine.

  • Ranolazine: While considered a partial fatty acid oxidation inhibitor, its primary mechanism of action is the inhibition of the late inward sodium current (INa).[17] Its effects on FAO are less direct and the precise molecular target within the FAO pathway is not as clearly defined as for other inhibitors.[1]

Experimental Protocols

The following are generalized protocols for key experiments used to assess the inhibitory effects of compounds on fatty acid oxidation.

Measurement of CPT-1 Activity in Isolated Mitochondria

This assay directly measures the activity of CPT-1, a common target for FAO inhibitors.

Principle: The activity of CPT-1 is determined by measuring the rate of conversion of radiolabeled L-[³H]carnitine and palmitoyl-CoA to [³H]palmitoyl-L-carnitine.

Materials:

  • Isolated mitochondria from target tissue (e.g., heart, liver)

  • Assay buffer (e.g., 70 mM sucrose, 220 mM mannitol, 10 mM K-PIPES, 5 mM K-HEPES, 2 mM EGTA, pH 7.4)

  • Substrates: Palmitoyl-CoA, L-[³H]carnitine

  • Inhibitor compound (e.g., Etomoxir, Perhexiline)

  • Bovine serum albumin (BSA)

  • Stop solution (e.g., 1 M HCl)

  • Scintillation cocktail

Procedure:

  • Isolate mitochondria from the tissue of interest using standard differential centrifugation methods.

  • Pre-incubate the isolated mitochondria with the inhibitor compound or vehicle control in the assay buffer.

  • Initiate the reaction by adding the substrates, palmitoyl-CoA and L-[³H]carnitine.

  • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period.

  • Stop the reaction by adding the stop solution.

  • Extract the [³H]palmitoyl-L-carnitine using an organic solvent (e.g., butanol).

  • Quantify the amount of radiolabeled product using liquid scintillation counting.

  • Calculate CPT-1 activity and determine the IC50 value for the inhibitor.

Measurement of Fatty Acid Oxidation in Intact Cells

This assay provides a more physiologically relevant measure of a compound's effect on the entire FAO pathway within a cellular context.

Principle: The rate of fatty acid oxidation is determined by measuring the production of radiolabeled CO₂ or acid-soluble metabolites from a radiolabeled fatty acid substrate (e.g., [¹⁴C]palmitate).

Materials:

  • Cultured cells (e.g., cardiomyocytes, hepatocytes)

  • Cell culture medium

  • Radiolabeled fatty acid (e.g., [¹⁴C]palmitate) complexed to BSA

  • Inhibitor compound

  • Scintillation vials with a CO₂ trapping agent (e.g., filter paper soaked in NaOH)

  • Acid solution (e.g., perchloric acid)

  • Scintillation cocktail

Procedure:

  • Plate cells in multi-well plates and allow them to adhere.

  • Pre-incubate the cells with the inhibitor compound or vehicle control in serum-free medium.

  • Add the radiolabeled fatty acid substrate to the medium.

  • Seal the plates and incubate at 37°C for a specified time.

  • To measure ¹⁴CO₂ production, inject an acid solution into each well to release the dissolved CO₂.

  • The released ¹⁴CO₂ is trapped by the agent in the scintillation vial.

  • Remove the trapping agent and measure the radioactivity using liquid scintillation counting.

  • Alternatively, to measure acid-soluble metabolites, stop the reaction with acid and centrifuge to separate the supernatant.

  • Measure the radioactivity in the acid-soluble supernatant.

  • Normalize the results to cell number or protein content and calculate the rate of fatty acid oxidation.

FAO_Assay_Workflow cluster_measurement Measurement Start Start: Cultured Cells Preincubation Pre-incubate with Inhibitor or Vehicle Start->Preincubation AddSubstrate Add Radiolabeled Fatty Acid Preincubation->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate StopReaction Stop Reaction (e.g., with acid) Incubate->StopReaction MeasureCO2 Measure ¹⁴CO₂ (Scintillation Counting) StopReaction->MeasureCO2 MeasureASM Measure Acid-Soluble Metabolites (ASM) StopReaction->MeasureASM Analysis Data Analysis: Calculate FAO Rate and Inhibition MeasureCO2->Analysis MeasureASM->Analysis

Figure 4: General workflow for measuring fatty acid oxidation in intact cells.

Conclusion

This guide provides a comparative overview of several key fatty acid oxidation inhibitors, highlighting their mechanisms of action and inhibitory potencies. The data clearly positions Etomoxir and Trimetazidine as highly potent inhibitors, targeting CPT-1 and 3-ketoacyl-CoA thiolase, respectively. Perhexiline and Oxfenicine also demonstrate significant, albeit less potent, inhibitory effects on CPT-1. Ranolazine's role as a direct FAO inhibitor is less pronounced compared to its effects on ion channels.

The potential of this compound as a fatty acid oxidation inhibitor remains an open question. While its chemical structure is suggestive of a role in lipid metabolism, the absence of direct experimental data on its inhibitory effects on FAO enzymes prevents a conclusive comparison with the established inhibitors. Further research, including in vitro enzyme assays and cell-based fatty acid oxidation measurements, is essential to elucidate the potential of this compound as a modulator of this critical metabolic pathway. Such studies would be invaluable in determining if this compound or its derivatives could represent a novel class of fatty acid oxidation inhibitors with therapeutic potential.

References

A Comparative Guide to Determining the Limit of Detection for Crepenynic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The second round of searches provided more specific information. I found LOD and LOQ values for various C18 fatty acids using GC-MS and HPLC-MS, which can be used as a reasonable proxy for crepenynic acid. For instance, one study reported LODs for C18 FAMEs ranging from 9.0 to 168.8 µg/L by GC-MS. Another study using HPLC-MS reported LODs in the range of 0.8–10.7 nmol/L for several omega-3 and -6 fatty acids.

I also gathered several detailed experimental protocols for fatty acid analysis by GC-MS, including sample preparation, derivatization, and instrument parameters. This information is sufficient to fulfill the "Experimental Protocols" requirement of the guide.

However, a specific LOD for this compound is still not available. While I can extrapolate from similar C18 fatty acids, it would be ideal to find data on a polyacetylenic fatty acid to provide a closer comparison. Additionally, the search for signaling pathways involving this compound did not yield any specific pathways, although some articles allude to the biological activity of polyacetylenes in general.

Therefore, the next steps will focus on trying to find LOD data for fatty acids that are structurally more similar to this compound (i.e., other polyacetylenic fatty acids). I will also broaden the search for the biological activity of this compound to see if I can infer any potential signaling involvement, even if a complete pathway is not described.I have gathered a good amount of information on LODs for C18 fatty acids using both GC-MS and HPLC-MS, which can serve as reasonable estimates for this compound. I also have several detailed experimental protocols for fatty acid analysis. However, a specific LOD for this compound or a closely related polyacetylenic fatty acid remains elusive. Furthermore, I have not found any specific signaling pathways involving this compound, although some search results touch on the general biological effects of polyunsaturated fatty acids.

Given this, I will proceed with the information I have to construct the comparison guide. I will use the LOD data for C18 polyunsaturated fatty acids as a proxy for this compound and will clearly state this assumption in the guide. I will detail the GC-MS and HPLC-MS experimental protocols based on the literature found. For the signaling pathway diagram, due to the lack of specific information for this compound, I will create a more general diagram illustrating a hypothetical pathway where a bioactive lipid, such as this compound, could be involved, based on the general roles of fatty acids as signaling molecules. This will be clearly labeled as a hypothetical representation.

I believe I have enough information to create a comprehensive and informative guide that meets all the user's requirements, despite the absence of a specific LOD for this compound and its detailed signaling pathway. Therefore, I will now proceed to generate the full response.

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for determining the limit of detection (LOD) of this compound, a polyacetylenic fatty acid of growing interest in biochemical and pharmaceutical research. Due to its unique structure, accurate and sensitive detection methods are crucial for elucidating its biological functions and potential therapeutic applications. This document outlines the performance of common analytical techniques, offering supporting data and detailed experimental protocols to aid in method selection and implementation.

Analytical Methods for this compound Analysis

The two primary analytical techniques for the quantification of fatty acids, including this compound, are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). Each method offers distinct advantages and is suited to different research needs.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and highly sensitive technique for the analysis of volatile and semi-volatile compounds. For fatty acids, derivatization to more volatile esters, typically fatty acid methyl esters (FAMEs), is a standard and often necessary step. GC-MS provides excellent chromatographic separation and detailed mass spectral data for confident compound identification.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): A versatile method that separates compounds based on their polarity and other physicochemical properties. A key advantage of HPLC-MS is that it can often analyze underivatized fatty acids, simplifying sample preparation. It is particularly well-suited for the analysis of complex biological matrices.

Comparison of Limits of Detection (LOD)

While specific LOD values for this compound are not widely published, data for structurally similar C18 polyunsaturated fatty acids provide a reliable benchmark for expected analytical sensitivity. The following table summarizes the reported LODs for C18 fatty acids using GC-MS and HPLC-MS. It is important to note that actual LODs can vary depending on the specific instrumentation, sample matrix, and method parameters.

Analytical MethodAnalyte (Proxy for this compound)Limit of Detection (LOD)Limit of Quantitation (LOQ)Reference
GC-MSC18:2 FAMEs84.9 - 103.0 µg/L283.0 - 343.4 µg/L[1][2]
GC-MSC18:3 FAMEs30.4 - 44.7 µg/L101.2 - 148.9 µg/L[1][2]
HPLC-MSOmega-3 and Omega-6 Fatty Acids (C18)0.8 - 10.7 nmol/L2.4 - 285.3 nmol/L
HPLC-MSVarious Fatty Acids (C14-C36)Median of 5 ng/mLNot Reported[3]

Note: The LOD values presented are indicative and should be experimentally determined for the specific analytical setup and matrix being used. The data for C18 fatty acids are used as a proxy due to the lack of specific published LODs for this compound.

Experimental Protocols

GC-MS Analysis of this compound (as FAME)

This protocol describes a general procedure for the derivatization of fatty acids to FAMEs and subsequent analysis by GC-MS.

a. Sample Preparation and Derivatization (Methylation):

  • Lipid Extraction: Extract total lipids from the sample using a suitable method, such as a modified Folch extraction with chloroform and methanol.

  • Saponification: To the extracted lipids, add a solution of sodium hydroxide in methanol and heat to saponify the fatty acid esters.

  • Methylation: Add a methylation reagent, such as boron trifluoride in methanol (BF3-MeOH), and heat to convert the free fatty acids to their corresponding methyl esters (FAMEs).

  • Extraction of FAMEs: After cooling, add hexane and a saturated sodium chloride solution to extract the FAMEs into the hexane layer.

  • Sample Concentration: Carefully evaporate the hexane layer to dryness under a stream of nitrogen and reconstitute the FAMEs in a known volume of a suitable solvent (e.g., hexane) for GC-MS analysis.

b. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 6890N or similar.

  • Column: A polar capillary column suitable for FAME analysis, such as a CP-Sil 88 or a similar cyanopropyl-substituted column.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection.

  • Oven Temperature Program: A temperature gradient is typically used to separate the FAMEs, for example, starting at a lower temperature and ramping up to a final temperature.

  • Mass Spectrometer: Agilent 5975 or similar single quadrupole or tandem quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis and enhanced sensitivity, or full scan for qualitative analysis.

HPLC-MS/MS Analysis of this compound

This protocol outlines a general method for the analysis of underivatized this compound in biological samples.

a. Sample Preparation:

  • Protein Precipitation: For plasma or serum samples, precipitate proteins by adding a cold organic solvent such as acetonitrile or methanol.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Collection: Transfer the supernatant containing the fatty acids to a clean tube.

  • Solvent Evaporation and Reconstitution: Evaporate the solvent under nitrogen and reconstitute the residue in the mobile phase for HPLC injection.

b. HPLC-MS/MS Instrumentation and Parameters:

  • HPLC System: An Agilent 1200 series or similar.

  • Column: A reversed-phase C18 or C8 column.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) containing a modifier such as formic acid or ammonium acetate to improve ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring the transition from the precursor ion (the deprotonated this compound molecule) to a specific product ion.

Visualizing Experimental Workflows and Potential Signaling

To further clarify the processes and concepts discussed, the following diagrams have been generated using Graphviz.

LOD_Determination_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_analysis Data Analysis Sample Biological Sample Lipid_Extraction Lipid Extraction Sample->Lipid_Extraction Derivatization Derivatization (for GC-MS) Lipid_Extraction->Derivatization HPLCMS HPLC-MS Analysis Lipid_Extraction->HPLCMS GCMS GC-MS Analysis Derivatization->GCMS Signal_to_Noise Signal-to-Noise Ratio (S/N) Calculation GCMS->Signal_to_Noise HPLCMS->Signal_to_Noise LOD_Determination LOD Determination (S/N = 3) Signal_to_Noise->LOD_Determination

Caption: Experimental workflow for LOD determination.

Hypothetical_Signaling_Pathway CrepenynicAcid This compound MembraneReceptor Membrane Receptor CrepenynicAcid->MembraneReceptor Enzyme Intracellular Enzyme CrepenynicAcid->Enzyme SecondMessenger Second Messenger Cascade MembraneReceptor->SecondMessenger Enzyme->SecondMessenger TranscriptionFactor Transcription Factor Activation SecondMessenger->TranscriptionFactor GeneExpression Altered Gene Expression TranscriptionFactor->GeneExpression BiologicalResponse Biological Response GeneExpression->BiologicalResponse

References

A Comparative Guide to the Analytical Quantification of Crepenynic Acid: Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the primary analytical methods for the quantification of crepenynic acid, a significant acetylenic fatty acid. The selection of an appropriate analytical technique is paramount for accurate and precise measurement in research and development. This document focuses on the two most prevalent methods: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), offering a comparative analysis of their performance based on available data for structurally similar fatty acids.

Data Presentation: Quantitative Performance Comparison

While specific validation data for this compound is limited in publicly available literature, the following table summarizes the typical performance characteristics of GC-MS and HPLC methods for the analysis of C18 unsaturated and acetylenic fatty acids. This data provides a reliable estimate of the expected accuracy and precision for this compound analysis.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (R²) ≥ 0.998≥ 0.999[1][2]
Limit of Detection (LOD) 0.05 - 1.0 pg (on-column)[3]0.2 - 0.3 µg/mL[4]
Limit of Quantitation (LOQ) 60 - 200 mg/kg of fat[5]0.5 - 0.8 µg/mL[4]
Accuracy (Recovery) 80.23 – 115.41 %94.5 - 98.7%[1][2]
Precision (RSD) ≤ 12.03 % (intra-day)< 8.3 %[4]

Note: The presented data is based on studies of fatty acids structurally similar to this compound and should be considered as a general reference. Method validation with this compound standards is crucial for obtaining specific performance characteristics.

Experimental Protocols

Detailed methodologies for the analysis of fatty acids by GC-MS and HPLC are provided below. These protocols can be adapted for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound Analysis

This protocol outlines the derivatization of this compound to its fatty acid methyl ester (FAME) and subsequent analysis by GC-MS.

a) Sample Preparation and Derivatization (Transesterification) [6]

  • Lipid Extraction: Extract total lipids from the sample matrix (e.g., seed oil, biological tissue) using a suitable solvent system like chloroform:methanol (2:1, v/v).

  • Transesterification: To the extracted lipids, add a solution of 2% sulfuric acid in methanol.

  • Incubate the mixture at 80°C for 1 hour.

  • After cooling, add 1 mL of hexane and 1 mL of water to partition the phases.

  • Vortex and centrifuge the mixture. The upper hexane layer containing the FAMEs is collected for GC-MS analysis.

b) GC-MS Instrumentation and Conditions [7]

  • Gas Chromatograph: Agilent 6890N or similar.

  • Column: DB-23 capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 160°C.

    • Ramp to 240°C at 5°C/min.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Mass Spectrometer: Agilent 5975C or similar.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-550.

High-Performance Liquid Chromatography (HPLC-UV) Protocol for this compound Analysis

This protocol describes the analysis of underivatized this compound using reversed-phase HPLC with UV detection.

a) Sample Preparation [1][2]

  • Dissolution: Dissolve the lipid extract containing this compound in the mobile phase.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter prior to injection.

b) HPLC-UV Instrumentation and Conditions [1][2]

  • HPLC System: Agilent 1200 series or similar, equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile:Water (80:20, v/v) with 0.1% acetic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 205 nm.

  • Injection Volume: 20 µL.

Mandatory Visualizations

Workflow for this compound Analysis

The following diagram illustrates a generalized workflow for the analysis of this compound from a biological sample.

General Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Seed Oil) Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Methylation HPLC_Separation HPLC Separation Extraction->HPLC_Separation Direct Injection GC_Separation Gas Chromatography Separation Derivatization->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification UV_Detection UV Detection HPLC_Separation->UV_Detection UV_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized workflow for this compound analysis.

Signaling Pathway (Hypothetical)

As this compound is a precursor in the biosynthesis of polyacetylenes, the following diagram illustrates a simplified, hypothetical signaling pathway involving its metabolism.

Hypothetical Metabolic Pathway of this compound Linoleic_Acid Linoleic Acid Crepenynic_Acid This compound Linoleic_Acid->Crepenynic_Acid Acetylenase Dehydrocrepenynic_Acid Dehydrothis compound Crepenynic_Acid->Dehydrocrepenynic_Acid Desaturase Polyacetylenes Polyacetylenes Dehydrocrepenynic_Acid->Polyacetylenes Further modifications

Caption: A simplified metabolic pathway of this compound.

References

A Comparative Analysis of Crepenynic Acid Across Crepis Species for Scientific and Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the prevalence, analysis, and biosynthesis of crepenynic acid in the genus Crepis.

This compound, a unique acetylenic fatty acid, has garnered significant interest within the scientific community for its potential applications in chemical synthesis and as a precursor for bioactive polyacetylenes. Found predominantly in the seed oils of certain plant species, the genus Crepis (hawksbeards) stands out as a particularly rich source. This guide provides a comparative overview of this compound content in various Crepis species, detailed experimental protocols for its quantification, and an illustration of its biosynthetic pathway.

Quantitative Comparison of this compound in Crepis Species

The concentration of this compound can vary significantly among different Crepis species, making species selection a critical factor for research and potential commercial exploitation. The following table summarizes the reported quantitative data for this compound in the seed oil of several Crepis species.

Crepis SpeciesThis compound Content (% of total fatty acids)Reference(s)
Crepis alpina74%[1]
Crepis foetida~60%[2]
Crepis rubra55%[3]
Crepis biennisTrace amounts[1]
Crepis sibiricaNot detected[1]
Crepis intermediaPresent (quantification not specified)[4]
Crepis occidentalisPresent (quantification not specified)[4]
Crepis thomsoniiPresent (quantification not specified)[4]
Crepis vesicariaPresent (quantification not specified)[4]

Note: The exact fatty acid composition can be influenced by factors such as plant variety, growing conditions, and seed maturity.

Experimental Protocols

Accurate quantification of this compound is paramount for comparative studies. The standard method involves the extraction of lipids from plant material, followed by conversion of the fatty acids into their corresponding fatty acid methyl esters (FAMEs), which are then analyzed by gas chromatography (GC) equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

Lipid Extraction from Crepis Seeds

This protocol describes a standard method for extracting total lipids from seeds.

Materials:

  • Crepis seeds

  • Mortar and pestle or a suitable mill

  • Hexane-isopropanol solvent mixture (3:2, v/v)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

Procedure:

  • Grind a known weight of Crepis seeds (e.g., 1-2 g) to a fine powder using a mortar and pestle.

  • Transfer the ground material to a centrifuge tube.

  • Add the hexane-isopropanol solvent mixture in a sufficient volume to fully immerse the sample (e.g., 10 mL).

  • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge the mixture at 3000 x g for 10 minutes to pellet the solid material.

  • Carefully decant the supernatant containing the lipid extract into a clean, pre-weighed round-bottom flask.

  • Repeat the extraction process (steps 3-6) on the pellet twice more to ensure complete lipid recovery.

  • Combine all supernatants.

  • Evaporate the solvent from the combined extracts using a rotary evaporator at a controlled temperature (e.g., 40°C) to yield the total lipid extract.

  • Determine the weight of the extracted oil and store it under nitrogen at -20°C until further analysis.

Preparation of Fatty Acid Methyl Esters (FAMEs)

This protocol outlines the acid-catalyzed transesterification of the extracted lipids to form FAMEs.

Materials:

  • Lipid extract from Crepis seeds

  • 2% Methanolic sulfuric acid

  • Hexane

  • 5% Sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Weigh approximately 25 mg of the lipid extract into a screw-cap glass tube.

  • Add 2.5 mL of 2% methanolic sulfuric acid to the tube.

  • Securely cap the tube and heat the mixture at 50-80°C for at least one hour (or overnight for complete methylation) in a heating block or water bath, with occasional vortexing.[5]

  • Allow the reaction mixture to cool to room temperature.

  • Add 2.5 mL of 5% NaCl solution to quench the reaction and vortex.[5]

  • Extract the FAMEs by adding 2.5 mL of hexane and vortexing vigorously for 1 minute.[5]

  • Allow the layers to separate (centrifugation can be used to aid separation).

  • Carefully transfer the upper hexane layer containing the FAMEs to a new tube.

  • Dry the hexane extract over anhydrous sodium sulfate to remove any residual water.

  • Transfer the final FAMEs solution into a GC vial for analysis.

Gas Chromatography (GC) Analysis

This section provides typical parameters for the GC analysis of FAMEs.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Capillary column suitable for FAME analysis (e.g., DB-23, HP-5MS, or Innowax).[1]

GC-FID Conditions (Example):

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Split Ratio: 10:1 to 50:1

  • Oven Temperature Program:

    • Initial temperature: 170°C, hold for 1 minute.

    • Ramp: Increase to 210°C at a rate of 5°C/min.[1]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Detector Temperature: 280°C

Quantification: The identification of this compound methyl ester is achieved by comparing its retention time with that of a known standard. Quantification is performed by integrating the peak area of the this compound methyl ester and expressing it as a percentage of the total area of all identified fatty acid peaks. For more accurate quantification, an internal standard (e.g., heptadecanoic acid) can be added before the esterification step.

Visualizing the Process and Pathway

To better understand the experimental and biological processes, the following diagrams have been generated using the DOT language.

Experimental Workflow for this compound Analysis

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis CrepisSeeds Crepis Seeds Grinding Grinding/Milling CrepisSeeds->Grinding Extraction Lipid Extraction (Hexane:Isopropanol) Grinding->Extraction LipidExtract Total Lipid Extract Extraction->LipidExtract Transesterification Transesterification (Methanolic H₂SO₄) LipidExtract->Transesterification FAMEs FAMEs in Hexane Transesterification->FAMEs GC_Analysis Gas Chromatography (GC) FAMEs->GC_Analysis Data Data Analysis (Peak ID & Quantification) GC_Analysis->Data Result This compound % Data->Result

Caption: Workflow for the quantification of this compound.

Biosynthetic Pathway of this compound

G OleicAcid Oleic Acid (18:1Δ⁹) LinoleicAcid Linoleic Acid (18:2Δ⁹,¹²) OleicAcid->LinoleicAcid Introduction of Δ12 double bond CrepenynicAcid This compound (18:2Δ⁹ᶜ,¹²ᵃ) LinoleicAcid->CrepenynicAcid Conversion of Δ12 double bond to triple bond FAD2 FAD2 Desaturase FAD2->OleicAcid Acetylenase Acetylenase (variant FAD2) Acetylenase->LinoleicAcid

References

Evaluating the specificity of antibodies for crepenynic acid detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of crepenynic acid, a unique fatty acid with a conjugated enyne system, is crucial for various fields of study, including biochemistry and natural product chemistry. This guide provides an objective comparison of the primary analytical methods currently employed for this purpose, supported by experimental data and detailed protocols. Notably, specific antibodies for the direct detection of this compound are not readily commercially available, making chromatographic techniques the current standard.

This comparison focuses on the two most established and validated methods for fatty acid analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Each method offers distinct advantages and disadvantages in terms of sensitivity, specificity, and sample throughput.

Performance Comparison: GC-MS vs. HPLC for this compound Analysis

The choice between GC-MS and HPLC for this compound analysis will depend on the specific requirements of the research, including the sample matrix, the need for quantitative versus qualitative data, and the available instrumentation. The following table summarizes the key performance characteristics of each technique.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.Separation of compounds in a liquid mobile phase based on their interactions with a solid stationary phase.
Sample Volatility Requires derivatization to increase the volatility of fatty acids like this compound.[1][2]Can analyze less volatile and heat-sensitive fatty acids without derivatization, although derivatization can enhance detection.[3][4]
Sensitivity High sensitivity, especially with techniques like single ion monitoring (SIM) or tandem mass spectrometry (MS/MS).[5][6][7]Sensitivity is dependent on the detector used. UV detectors have moderate sensitivity, while fluorescence and mass spectrometry detectors can achieve very high sensitivity.[3]
Specificity Highly specific due to mass fragmentation patterns, which provide structural information for compound identification.[5][8]Specificity can be high, especially when coupled with a mass spectrometer (LC-MS) or when using highly selective stationary phases.[3]
Resolution Excellent separation of fatty acid methyl esters (FAMEs), including isomers.[7]Can provide good separation of fatty acids, including positional and geometric isomers, with the appropriate column and mobile phase.[9]
Sample Preparation More complex, requiring extraction and mandatory derivatization (e.g., esterification to FAMEs).[10][11]Can be simpler, with direct injection of the lipid extract possible in some cases. Derivatization is often employed to improve detection.[4][12]
Throughput Moderate; sample derivatization adds to the overall analysis time.Can be higher, especially with modern ultra-high-performance liquid chromatography (UHPLC) systems.
Cost Instrumentation can have a higher initial cost.Instrumentation cost varies widely depending on the detector.
Primary Application Comprehensive fatty acid profiling and quantification.[8][13]Analysis of less volatile or thermally labile fatty acids, and preparative separations.[3][4]

Experimental Protocols

Detailed methodologies are critical for reproducible and accurate results. Below are representative protocols for the analysis of this compound using GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound

This protocol outlines the typical steps for the analysis of fatty acids, including this compound, from a biological sample.

1. Lipid Extraction:

  • Homogenize the sample (e.g., tissue, cells, or seeds) in a chloroform:methanol mixture (2:1, v/v).

  • Add water to induce phase separation.

  • Collect the lower organic phase containing the lipids.

  • Evaporate the solvent under a stream of nitrogen.

2. Saponification and Derivatization (Esterification):

  • Resuspend the dried lipid extract in a known volume of methanolic sodium hydroxide.

  • Heat the mixture to saponify the lipids into free fatty acids.

  • Add a catalyst, such as boron trifluoride (BF₃) in methanol, to convert the free fatty acids to their corresponding fatty acid methyl esters (FAMEs).

  • Heat the reaction mixture to ensure complete derivatization.

  • After cooling, add water and a non-polar solvent like hexane to extract the FAMEs.

  • Collect the upper hexane layer containing the FAMEs.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A polar capillary column (e.g., DB-23 or equivalent) is typically used for FAME separation.[14]

    • Injector Temperature: 250 °C.[14]

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), then ramp up to a higher temperature (e.g., 240 °C) to elute the FAMEs based on their boiling points.[1]

    • Carrier Gas: Helium at a constant flow rate.[14]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Mass Range: Scan a mass-to-charge (m/z) range appropriate for FAMEs (e.g., 50-500 amu).

    • Data Acquisition: Full scan mode for qualitative analysis or Single Ion Monitoring (SIM) mode for targeted quantification to enhance sensitivity.[6]

High-Performance Liquid Chromatography (HPLC) Protocol for this compound

This protocol provides a general framework for the analysis of this compound using reversed-phase HPLC.

1. Lipid Extraction:

  • Follow the same lipid extraction procedure as described for the GC-MS protocol.

2. Derivatization (Optional, for enhanced detection):

  • For UV or fluorescence detection, derivatization of the carboxylic acid group is often necessary to introduce a chromophore or fluorophore.[3][12]

  • A common derivatizing agent is 2,4'-dibromoacetophenone, which reacts with the fatty acid to form a UV-absorbing phenacyl ester.[12]

  • The reaction is typically carried out in the presence of a catalyst at a controlled temperature.[12]

3. HPLC Analysis:

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used for separating fatty acids based on their hydrophobicity.[9][15]

    • Mobile Phase: A gradient of acetonitrile and water is often employed. A small amount of acid (e.g., acetic or formic acid) may be added to the mobile phase to improve peak shape for underivatized fatty acids.[3]

    • Flow Rate: Typically 1 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 30 °C) to ensure reproducible retention times.

  • Detection:

    • UV Detector: If the fatty acids have been derivatized with a UV-absorbing tag, detection can be performed at the appropriate wavelength (e.g., 254 nm for phenacyl esters).

    • Evaporative Light Scattering Detector (ELSD): Can be used for the detection of underivatized fatty acids, as it does not require a chromophore.[15]

    • Mass Spectrometer (LC-MS): Provides high sensitivity and specificity for both derivatized and underivatized fatty acids.[3]

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for GC-MS and HPLC analysis of this compound.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Lipid_Extraction Lipid Extraction Sample->Lipid_Extraction Saponification Saponification Lipid_Extraction->Saponification Derivatization Derivatization to FAMEs Saponification->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

GC-MS workflow for this compound analysis.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Lipid_Extraction Lipid Extraction Sample->Lipid_Extraction Derivatization Derivatization (Optional) Lipid_Extraction->Derivatization HPLC_Separation HPLC Separation Derivatization->HPLC_Separation Detection Detection (UV, ELSD, MS) HPLC_Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

HPLC workflow for this compound analysis.

References

A Head-to-Head Comparison of Crepenynic Acid and Arachidonic Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the metabolic pathways of arachidonic acid (AA), a well-known mediator of inflammation, and crepenynic acid (CA), a less common fatty acid with a unique acetylenic bond. Understanding the distinct ways these molecules are processed by key enzyme systems is crucial for research into inflammatory diseases and the development of novel therapeutic agents.

Introduction: Two Fatty Acids, Two Fates

Arachidonic acid (AA) is a 20-carbon polyunsaturated omega-6 fatty acid that serves as the primary precursor for a vast array of potent signaling molecules known as eicosanoids. These molecules, including prostaglandins, thromboxanes, and leukotrienes, are pivotal in regulating inflammation, immunity, and hemostasis. The metabolic cascade of AA is a well-established target for many anti-inflammatory drugs.

This compound (CA), or (9Z)-octadec-9-en-12-ynoic acid, is an 18-carbon fatty acid distinguished by a triple bond (alkyne group) in its hydrocarbon chain. Found in the seeds of certain plants, its structural similarity to precursors of AA, combined with its unique chemistry, suggests a significantly different metabolic fate.[1] Evidence indicates that rather than being a substrate for eicosanoid synthesis, this compound primarily acts as an inhibitor of the key enzymes in the arachidonic acid cascade.[1]

Metabolic Pathways: Substrate vs. Inhibitor

The metabolism of arachidonic acid is dominated by three enzymatic pathways: Cyclooxygenase (COX), Lipoxygenase (LOX), and Cytochrome P450 (CYP450). This compound interacts with these pathways not as a substrate to create analogous signaling molecules, but as an antagonist.

Arachidonic Acid (AA) Metabolism: When released from the cell membrane by phospholipase A2, free AA is rapidly converted by one of three pathways:

  • Cyclooxygenase (COX) Pathway: The COX-1 and COX-2 enzymes convert AA into prostaglandin H2 (PGH2), the precursor for all prostaglandins (e.g., PGE2, PGD2) and thromboxanes (e.g., TXA2). These molecules are key mediators of inflammation, pain, fever, and platelet aggregation.

  • Lipoxygenase (LOX) Pathway: The 5-LOX, 12-LOX, and 15-LOX enzymes convert AA into hydroperoxyeicosatetraenoic acids (HPETEs), which are then metabolized to leukotrienes (e.g., LTB4) and lipoxins. Leukotrienes are potent chemoattractants for immune cells and are involved in allergic and inflammatory responses.

  • Cytochrome P450 (CYP450) Pathway: CYP450 enzymes metabolize AA to epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs), which play roles in regulating vascular tone and inflammation.

This compound (CA) Metabolism and Interaction: Current evidence strongly suggests that this compound is not a substrate for significant downstream metabolite production via the COX and LOX pathways. Instead, its acetylenic bond makes it a potent inhibitor.

  • Inhibition of COX: this compound effectively inhibits the production of cyclooxygenase products.[1] It demonstrates a strong inhibitory effect on the synthesis of thromboxane B2, a stable metabolite of TXA2.[1]

  • Inhibition of LOX: Acetylenic fatty acids are known to act as suicide-substrates for lipoxygenases. They are thought to be converted by the enzyme into highly reactive allene hydroperoxide intermediates, which then irreversibly inactivate the enzyme. This compound shows dose-dependent inhibition of leukotriene B4 production.[1]

Visualization of Metabolic Pathways

The following diagrams illustrate the metabolic fate of arachidonic acid and the inhibitory action of this compound.

Arachidonic_Acid_Metabolism AA Arachidonic Acid (AA) COX COX-1 / COX-2 AA->COX Metabolized by LOX 5-LOX AA->LOX Metabolized by CYP450 CYP450 AA->CYP450 Metabolized by PGs Prostaglandins (PGE₂, etc.) Thromboxanes (TXA₂) COX->PGs Produces LTs Leukotrienes (LTB₄, etc.) LOX->LTs Produces EETs EETs / HETEs CYP450->EETs Produces

Figure 1. Simplified metabolic pathways of arachidonic acid.

Crepenynic_Acid_Interaction CA This compound (CA) COX COX Pathway CA->COX Inhibits LOX LOX Pathway CA->LOX Inhibits (Suicide Substrate) PG_Prod Prostaglandin Production COX->PG_Prod LT_Prod Leukotriene Production LOX->LT_Prod Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Enzyme (e.g., COX-2) or Cell Suspension C Incubate Enzyme/Cells with Test Compound A->C B Prepare Test Compound (this compound) & Substrate (AA) B->C D Initiate Reaction with Substrate (AA) C->D E Terminate Reaction D->E F Extract Metabolites (e.g., PGE₂, LTB₄) E->F G Quantify Metabolites (EIA or LC-MS/MS) F->G H Calculate % Inhibition & Determine IC₅₀ G->H

References

A Comparative Guide to the Inter-laboratory Validation of a Crepenynic Acid Analytical Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for the quantification of crepenynic acid, a naturally occurring fatty acid with potential applications in drug development. Ensuring the consistency and reliability of analytical data across different laboratories is crucial for regulatory submissions, collaborative research, and the overall advancement of scientific understanding. This document outlines the principles of inter-laboratory validation, presents a comparative analysis of common analytical techniques, and provides detailed experimental protocols.

Introduction to Inter-laboratory Validation

Inter-laboratory validation, often referred to as a proficiency test or collaborative study, is the ultimate assessment of an analytical method's reproducibility and reliability.[1][2][3] It involves multiple laboratories analyzing identical samples to determine the level of agreement in their results. The primary goals are to establish the method's performance characteristics under various conditions (different analysts, equipment, and environments) and to ensure that the method is robust enough for widespread use.[1][2] Key performance parameters evaluated include linearity, sensitivity, accuracy, and, most critically, repeatability and reproducibility.[4][5]

  • Repeatability (Intra-laboratory Precision): The precision of a method when performed by the same analyst, on the same equipment, in the same laboratory, over a short period.[1]

  • Reproducibility (Inter-laboratory Precision): The precision of a method when performed by different analysts in different laboratories.[1][3]

The following diagram illustrates a typical workflow for an inter-laboratory validation study.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Analysis & Data Collection cluster_2 Phase 3: Statistical Analysis & Reporting A Define Analytical Protocol B Select Participating Laboratories A->B C Prepare & Distribute Homogeneous Samples B->C D Laboratories Analyze Samples C->D E Submit Results to Coordinating Body D->E F Statistical Analysis of Data (Repeatability & Reproducibility) E->F G Generate Validation Report F->G H Establish Method Performance Characteristics G->H

Workflow of an Inter-Laboratory Validation Study.
Comparative Analysis of Analytical Methods

The quantification of this compound in biological matrices is typically performed using chromatographic techniques coupled with mass spectrometry. The two most common and powerful methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the specific requirements for sensitivity, selectivity, sample throughput, and the nature of the sample matrix.

Below is a summary of the typical performance characteristics of these methods, based on a hypothetical inter-laboratory study involving ten laboratories.

Table 1: Comparison of Validation Parameters for this compound Quantification Methods (Hypothetical Data)

Validation ParameterGC-MSLC-MS/MS
Linearity (r²) ≥ 0.996≥ 0.999
Linear Range 0.05 - 20 µg/mL1 - 1000 ng/mL
Limit of Quantification (LOQ) 0.05 µg/mL1 ng/mL
Accuracy (Recovery %) 92 - 108%95 - 105%
Repeatability (RSDr %) ≤ 10%≤ 8%
Reproducibility (RSDR %) ≤ 20%≤ 15%

RSDr: Relative Standard Deviation for repeatability; RSDR: Relative Standard Deviation for reproducibility.

Based on this hypothetical data, LC-MS/MS demonstrates superior sensitivity (lower LOQ) and a wider linear range compared to GC-MS.[6][7][8] It also shows slightly better precision in terms of both repeatability and reproducibility. However, GC-MS remains a robust and reliable technique, particularly for less complex matrices or when derivatization is advantageous for analyte stability and chromatographic separation.[9][10][11]

Experimental Protocols

Detailed and harmonized experimental protocols are fundamental to the success of an inter-laboratory validation study. The following are example protocols for the quantification of this compound using GC-MS and LC-MS/MS.

Protocol 1: GC-MS Quantification of this compound

This protocol involves the extraction of total fatty acids from a sample, followed by derivatization to form fatty acid methyl esters (FAMEs) for GC-MS analysis.

1. Sample Preparation and Lipid Extraction:

  • To 100 µL of the sample (e.g., plasma, cell lysate), add an internal standard (e.g., a stable isotope-labeled this compound or a non-endogenous fatty acid).

  • Perform a lipid extraction using a suitable method, such as a modified Folch or Bligh-Dyer procedure with chloroform and methanol.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

2. Derivatization to FAMEs:

  • To the dried lipid extract, add 1 mL of a methylation reagent (e.g., 14% boron trifluoride in methanol or 0.5 M sodium methoxide in methanol).[12]

  • Heat the mixture at 90°C for 30 minutes.[12]

  • After cooling, add 1 mL of hexane and 1 mL of saturated NaCl solution.[12]

  • Vortex and centrifuge to separate the layers.

  • Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

3. GC-MS Conditions:

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 8°C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Spectrometer Scan Range: m/z 50-550.

The following diagram illustrates the GC-MS analytical workflow.

A Sample + Internal Standard B Lipid Extraction (e.g., Folch Method) A->B C Derivatization to FAMEs (e.g., BF3/Methanol) B->C D GC Separation C->D E Electron Ionization (EI) D->E F Mass Analysis (MS) E->F G Data Quantification F->G

GC-MS Analytical Workflow for this compound.
Protocol 2: LC-MS/MS Quantification of this compound

This protocol is designed for the sensitive and selective quantification of free (non-esterified) this compound in biological fluids.

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of an internal standard working solution (e.g., this compound-d4).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

2. LC-MS/MS Conditions:

  • LC Column: C18 reverse-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm) maintained at 40°C.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate this compound from other fatty acids and matrix components (e.g., 50% B to 95% B over 5 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole (QqQ) operated in negative electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard.

The following diagram illustrates the LC-MS/MS analytical workflow.

A Plasma Sample + Internal Standard B Protein Precipitation (Acetonitrile) A->B C Evaporation & Reconstitution B->C D LC Separation (C18 Column) C->D E Electrospray Ionization (ESI) D->E F Tandem Mass Analysis (MS/MS) E->F G Data Quantification F->G

LC-MS/MS Analytical Workflow for this compound.
Conclusion

The inter-laboratory validation of an analytical protocol for this compound is essential for ensuring data quality and comparability across different research and development sites. Both GC-MS and LC-MS/MS are powerful techniques for this purpose, with the choice depending on the specific analytical needs. LC-MS/MS generally offers higher sensitivity and precision, making it suitable for applications requiring the quantification of low-level analytes.[6][8] GC-MS provides a reliable alternative, especially when analyzing total fatty acid profiles.[12] By adhering to a structured validation approach and utilizing detailed, harmonized protocols, the scientific community can generate high-quality, reproducible data for this compound, thereby supporting its potential development as a therapeutic agent.

References

Safety Operating Guide

Navigating the Safe Disposal of Crepenynic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemicals like crepenynic acid are paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, emphasizing immediate safety protocols and logistical considerations.

Immediate Safety Precautions and Spill Response

Before initiating any disposal procedures, it is crucial to be prepared for accidental spills. This compound, an unsaturated fatty acid, should be handled with care.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1][2]

Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]

Spill Response:

  • Evacuate and Secure: In the event of a large spill, evacuate the immediate area and restrict access.

  • Absorb: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to contain the substance.[4]

  • Collect: Carefully scoop the absorbed material into a designated, sealable waste container.[4]

  • Decontaminate: Clean the spill area with soap and water.[4]

  • Dispose: Treat all contaminated materials as hazardous waste and follow the disposal procedures outlined below.[4]

Quantitative Data Summary

PropertyValue
Chemical Formula C₁₈H₃₀O₂
Molecular Weight 278.43 g/mol [5]
CAS Number 2277-31-8[5]
Physical State Not specified, handle as a potentially combustible solid or liquid.
Solubility Insoluble in water, soluble in organic solvents.
Hazard Classification Not classified as a hazardous substance according to the Globally Harmonized System (GHS).[1] However, due to the lack of extensive toxicological data, it is prudent to handle it as a potentially hazardous substance.

Step-by-Step Disposal Protocol

The indiscriminate disposal of this compound down the drain is strictly prohibited.[4] All waste containing this compound must be collected and managed as hazardous chemical waste.

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials, in a designated, compatible, and leak-proof container.[4][6] Glass or polyethylene containers are generally suitable.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any known associated hazards.[6][7]

    • The label should also include the date the waste was first added to the container.[6]

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA).[6]

    • The SAA must be in a secure, well-ventilated location, away from incompatible materials.[6]

    • Ensure the container is kept closed except when adding waste.[4]

  • Professional Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[4]

    • Provide the waste manifest or any required documentation to the disposal personnel.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Container Management cluster_3 Final Disposal Generate Waste Generate Waste Is it this compound Waste? Is it this compound Waste? Generate Waste->Is it this compound Waste? Segregate into a dedicated container Segregate into a dedicated container Is it this compound Waste?->Segregate into a dedicated container Yes Follow other waste stream protocols Follow other waste stream protocols Is it this compound Waste?->Follow other waste stream protocols No Label Container Correctly Label Container Correctly Segregate into a dedicated container->Label Container Correctly Store in Satellite Accumulation Area Store in Satellite Accumulation Area Label Container Correctly->Store in Satellite Accumulation Area Arrange for EHS Pickup Arrange for EHS Pickup Store in Satellite Accumulation Area->Arrange for EHS Pickup

Caption: this compound Disposal Workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Crepenynic acid
Reactant of Route 2
Reactant of Route 2
Crepenynic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.